Potassium allyltrifluoroborate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
potassium;trifluoro(prop-2-enyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BF3.K/c1-2-3-4(5,6)7;/h2H,1,3H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPZAMJXLCDMIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC=C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635395 | |
| Record name | Potassium trifluoro(prop-2-en-1-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
233664-53-4 | |
| Record name | Potassium trifluoro(prop-2-en-1-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium Allyltrifluoroborate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Potassium allyltrifluoroborate" fundamental properties and characteristics
An In-depth Technical Guide to Potassium Allyltrifluoroborate
Introduction
This compound (C₃H₅BF₃K) is a versatile and highly stable organoboron compound that has garnered significant attention in organic synthesis. As a crystalline, air- and moisture-stable solid, it serves as a convenient and safer surrogate for the more sensitive allylboronic acids and esters.[1][2] Its robustness, coupled with its unique reactivity, has established it as a valuable reagent in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound, with a focus on its utility for researchers in synthetic chemistry and drug development.
Core Properties and Characteristics
This compound's utility is rooted in its favorable physical and chemical properties. Unlike many other organoboron reagents, it can be handled and stored for extended periods without special precautions.[2]
Physical and Chemical Properties
The key physical and chemical data for this compound are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | potassium;trifluoro(prop-2-enyl)boranuide | [3][4] |
| CAS Number | 233664-53-4 | [5][6] |
| Molecular Formula | C₃H₅BF₃K | [3][6] |
| Molecular Weight | 147.98 g/mol | [3][4][5] |
| Appearance | White crystalline solid/powder | [1][3][7] |
| Melting Point | >300 °C | [5][7] |
| Stability | Air- and moisture-stable solid. Stable under recommended storage conditions. | [2][3][8] |
| InChI Key | TVPZAMJXLCDMIT-UHFFFAOYSA-N | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound and its reaction products. Representative NMR data is provided below.
| Nucleus | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Reference(s) |
| ¹H-NMR | 8.20 (d, HAryl) | 8.7 | [8][9] |
| 7.53 (d, HAryl) | 8.7 | [8][9] | |
| 5.85–5.71 (m, CH =CH₂) | [8][9] | ||
| 5.22–5.16 (m, CH=CH ₂) | [8][9] | ||
| 4.86 (dd, CH OH) | 7.8, 4.5 | [8][9] | |
| ¹³C-NMR | 151.1, 147.1, 126.5, 123.5 (Aryl) | [8][9] | |
| 133.1 (C H=CH₂) | [8][9] | ||
| 119.5 (CH=C H₂) | [8][9] | ||
| 72.1 (C HOH) | [8][9] | ||
| 43.8 (CHC H₂) | [8][9] | ||
| ¹⁹F-NMR | Shows ¹⁹F-¹¹B coupling | [10] | |
| ¹¹B-NMR | Shows ¹¹B-¹⁹F coupling (quartet) | [10] | |
| Note: ¹H and ¹³C NMR data are for 1-(4-Nitrophenyl)but-3-en-1-ol, a representative product from the allylation of an aldehyde with this compound.[8][9] |
High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in negative mode is effective for determining the exact mass of the allyltrifluoroborate anion, [C₃H₅BF₃]⁻.[11]
Synthesis and Experimental Protocols
The synthesis of this compound is straightforward, typically involving the reaction of an allylborane precursor with potassium hydrogen fluoride (B91410) (KHF₂).[2]
General Synthesis Protocol
A common and efficient method involves the preparation of an allylborane from allylmagnesium bromide and a trialkyl borate (B1201080), followed by in-situ conversion to the trifluoroborate salt.[2]
Caption: Workflow for the synthesis of this compound.
Detailed Methodology:
-
Grignard Reagent Formation: Allylmagnesium bromide is prepared by reacting allyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
Borane Intermediate: The freshly prepared Grignard reagent is added dropwise to a solution of a trialkyl borate (e.g., trimethyl borate) in ether at low temperature (e.g., -78 °C).
-
Hydrolysis and Salt Formation: The reaction mixture is warmed to room temperature. An aqueous solution of potassium hydrogen fluoride (KHF₂) is then added.
-
Isolation: The mixture is stirred for a period, and the resulting solid precipitate (this compound) is collected by filtration, washed, and dried. The product is typically a stable, crystalline solid.[2]
Reactivity and Key Applications
This compound is a versatile nucleophilic allylating agent used in a wide array of chemical transformations. Its stability allows for its use in various reaction conditions, including aqueous media.[8][12]
Allylation of Carbonyls and Imines
One of the most common applications is the allylation of aldehydes to produce homoallylic alcohols.[13] This reaction can be promoted by Lewis acids like BF₃·OEt₂ or catalyzed by phase-transfer catalysts such as 18-crown-6 (B118740) in biphasic media.[8][13] The reaction is notable for its high yields and tolerance of a broad range of functional groups.[8]
Caption: Experimental workflow for the allylation of aldehydes.[8]
Detailed Protocol: Allylation of 4-Nitrobenzaldehyde (B150856) [8]
-
To a solution of 4-nitrobenzaldehyde (1.0 mmol) in dichloromethane (B109758) (2 mL), 18-crown-6 (26 mg, 10 mol%) is added.
-
This compound (177 mg, 1.20 mmol) is added, followed by water (2 mL).
-
The resulting biphasic mixture is stirred vigorously at room temperature for 15 minutes.
-
The reaction is diluted with ethyl acetate (B1210297) (15 mL) and washed three times with a saturated solution of potassium carbonate (K₂CO₃).
-
The combined organic layers are dried over magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the homoallylic alcohol product, often without needing further purification.[8]
Suzuki-Miyaura Cross-Coupling Reactions
Potassium organotrifluoroborates are excellent coupling partners in palladium-catalyzed Suzuki-Miyaura reactions.[14][15] They serve as stable precursors that slowly release the active boronic acid in situ, which is particularly advantageous for challenging couplings. This compound can be coupled with various aryl and vinyl halides or triflates to form allylated aromatic and olefinic structures, which are important motifs in pharmaceuticals and materials science.[15][16]
Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling reactions.
Other Applications
The utility of this compound extends to various other transformations, including:
-
Double Allylboration: Reaction with nitriles and acid anhydrides to form bis-allyl amines and esters, respectively.[17]
-
Radical Reactions: Participation in visible light-promoted radical additions to imines.[18]
-
Amination Reactions: Use in Hartwig-Buchwald type amination reactions to produce allylated amines.[1]
Logical Relationships and Advantages
The properties and reactivity of this compound are interconnected, leading to its broad applicability in modern synthesis.
Caption: Relationships between properties, characteristics, and applications.
Safety and Handling
While organotrifluoroborate salts are considered to have low toxicity, this compound is classified as a hazardous substance and requires careful handling.[3][8]
| Hazard Type | GHS Classification and Statements | Reference(s) |
| Pictogram(s) | Corrosion, Exclamation Mark | [5] |
| Signal Word | Danger | [3][5] |
| Hazard Statements | H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | [3][4][5] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][4] |
| Incompatible Materials | Strong oxidizing agents. | [3] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. | [3] |
Always consult the latest Safety Data Sheet (SDS) before use. Engineering controls, such as a fume hood, should be used to minimize exposure. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[3]
Conclusion
This compound is a robust, versatile, and user-friendly reagent for introducing the allyl group in organic synthesis. Its exceptional stability compared to traditional organoboranes makes it an invaluable tool for modern synthetic chemistry. From the straightforward allylation of aldehydes to its critical role in palladium-catalyzed cross-coupling reactions, it enables the efficient construction of molecular complexity, making it a cornerstone reagent for researchers in academia and the pharmaceutical industry.
References
- 1. "Introducing Potassium AllylBF3K for the Synthesis of N-Allylation Prod" by Sarah Alyahya [digitalscholarship.tnstate.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aksci.com [aksci.com]
- 4. This compound | C3H5BF3K | CID 23664277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 烯丙基三氟硼酸钾 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | [frontierspecialtychemicals.com]
- 7. americanelements.com [americanelements.com]
- 8. Allylation of Functionalized Aldehydes by this compound Catalyzed by 18-Crown-6 in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 14. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. US20140336270A1 - Method for synthesizing (E)-Anethol and Related Compounds By Cross Coupling Reaction of Potassium allyltrifluroborate and 4-bromoanisole and aryl halides - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Visible light-promoted alkylation of imines using potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a Versatile Reagent: Discovery and First Synthesis of Potassium Allyltrifluoroborate
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
The development of novel reagents that are both highly reactive and stable under ambient conditions is a cornerstone of progress in organic synthesis. Potassium allyltrifluoroborate has emerged as a significant player in this arena, offering a safe and efficient means of introducing an allyl group in a variety of chemical transformations. This technical guide delves into the discovery and the first reported synthesis of this valuable reagent, providing detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow.
From Boronic Acids to Bench-Stable Salts: The Genesis of Potassium Organotrifluoroborates
The story of this compound is rooted in the broader development of potassium organotrifluoroborates. While organoboron compounds have long been recognized for their utility in carbon-carbon bond formation, their sensitivity to air and moisture often presented practical challenges. A significant breakthrough came in the 1960s with the initial discovery of potassium organotrifluoroborates. However, it was the work of Vedejs and coworkers in 1995 that truly unlocked their potential for widespread use in organic synthesis.[1] They developed a highly efficient method for converting boronic acids into their corresponding potassium trifluoroborate salts using potassium hydrogen difluoride (KHF2).[1] This transformation rendered them as air- and water-stable crystalline solids that are amenable to storage and handling, paving the way for their extensive application in cross-coupling reactions and other transformations.
The First Synthesis of this compound: The Contribution of Batey and Co-workers
Building upon this foundation, the first synthesis and application of this compound were reported by the research group of Robert A. Batey. In a 1999 communication in Tetrahedron Letters, followed by a full paper in Synthesis in 2000, they detailed the preparation of this novel reagent and demonstrated its utility in the allylation of aldehydes.[2][3] Their work established this compound as a readily accessible and highly effective reagent for introducing the versatile allyl functional group.
The synthesis proceeds in a two-step sequence, beginning with the preparation of allylboronic acid, which is then converted to the this compound salt.[4]
Experimental Protocols
The following protocols are based on the seminal work published by Batey and co-workers.[3][4]
Step 1: Synthesis of Allylboronic Acid
This procedure involves the reaction of a Grignard reagent with a trialkyl borate (B1201080) followed by acidic hydrolysis.
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether (Et2O)
-
Trimethyl borate
-
Sulfuric acid (H2SO4), 1 M
-
Pentane
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar is charged with magnesium turnings.
-
Anhydrous diethyl ether is added to cover the magnesium.
-
A solution of allyl bromide in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent (allylmagnesium bromide). The reaction mixture is typically stirred until the magnesium is consumed.
-
The solution of allylmagnesium bromide is cooled to -78 °C in a dry ice/acetone (B3395972) bath.
-
Trimethyl borate is added dropwise to the cooled Grignard solution. The reaction is highly exothermic and the addition rate should be controlled to maintain the temperature below -60 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is then quenched by the slow addition of 1 M sulfuric acid at 0 °C.
-
The aqueous layer is separated and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude allylboronic acid is purified by recrystallization from pentane.
Step 2: Synthesis of this compound
This step utilizes the Vedejs protocol for the conversion of the boronic acid to the trifluoroborate salt.[4]
Materials:
-
Allylboronic acid
-
Potassium hydrogen difluoride (KHF2)
-
Methanol (B129727) (MeOH)
-
Water (H2O)
-
Acetone
-
Acetonitrile
Procedure:
-
Allylboronic acid is dissolved in methanol in a flask.
-
A saturated aqueous solution of potassium hydrogen difluoride is added to the methanolic solution of the boronic acid.
-
The mixture is stirred at room temperature for a specified period (typically 30 minutes to 1 hour).
-
The solvent is removed under reduced pressure.
-
The resulting solid is triturated with hot acetone to remove any unreacted boronic acid and other impurities.
-
The solid this compound is then collected by filtration and can be further purified by recrystallization from a solvent such as acetonitrile.[4]
Quantitative Data
The following table summarizes the key quantitative data associated with the first synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C3H5BF3K | [5] |
| Molecular Weight | 147.98 g/mol | [5] |
| CAS Number | 233664-53-4 | [5] |
| Appearance | White crystalline solid | [4] |
| Melting Point | >300 °C | |
| Yield (from allylboronic acid) | Good | [4] |
Synthesis Workflow and Logical Relationships
The synthesis of this compound can be visualized as a straightforward two-step process. The following diagrams illustrate the experimental workflow and the logical relationship between the key reagents.
References
"Potassium allyltrifluoroborate" CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of potassium allyltrifluoroborate, a versatile and increasingly important reagent in modern organic synthesis. This document covers its fundamental properties, detailed experimental protocols for its key applications, and quantitative data to support researchers in its effective utilization.
Core Properties and Structure
This compound is an air- and moisture-stable crystalline solid, which makes it a convenient and easy-to-handle reagent in various chemical transformations. Its stability offers a significant advantage over other organoboron compounds, such as boronic acids, which can be prone to degradation.
CAS Number: 233664-53-4[1][2][3][4][5]
Molecular Structure:
The molecular formula for this compound is C₃H₅BF₃K.[1][3][6] The structure consists of a potassium cation and an allyltrifluoroborate anion. The allyl group is attached to the boron atom, which is also bonded to three fluorine atoms.
A 2D representation of the molecular structure is provided below:
Caption: 2D structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 147.98 g/mol | [3][4][5][7] |
| Appearance | White powder/solid | [2][5] |
| Melting Point | >300 °C | [2][5] |
| SMILES | C=CC--INVALID-LINK--(F)F.[K+] | [5] |
| InChI | InChI=1S/C3H5BF3.K/c1-2-3-4(5,6)7;/h2H,1,3H2;/q-1;+1 |
Key Synthetic Applications and Experimental Protocols
This compound is a key reagent in several important organic reactions, including the synthesis of homoallylic alcohols and Suzuki-Miyaura cross-coupling reactions.
The addition of an allyl group to an aldehyde using this compound is a fundamental method for the formation of carbon-carbon bonds, yielding valuable homoallylic alcohol products.
Experimental Protocol: Salicylic (B10762653) Acid Promoted Synthesis of Homoallylic Alcohols
A mild and efficient protocol for the synthesis of homoallylic alcohols involves the use of salicylic acid as a promoter in an aqueous medium.[1][3][4]
General Procedure:
-
To a solution of the aldehyde (1.0 mmol) in a 1:1 mixture of acetone (B3395972) and water (4 mL), add this compound (1.2 mmol) and salicylic acid (0.2 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.
Table 2: Synthesis of Various Homoallylic Alcohols using this compound
| Aldehyde Substrate | Product | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)but-3-en-1-ol | 93 | [1] |
| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)but-3-en-1-ol | 85 | [1] |
| 4-Methylbenzaldehyde | 1-(p-Tolyl)but-3-en-1-ol | 78 | [1] |
| Benzaldehyde | 1-Phenylbut-3-en-1-ol | 75 | [1] |
| Cinnamaldehyde | 1-Phenylhexa-1,5-dien-3-ol | 60 | [1] |
Experimental Workflow:
Caption: Workflow for the synthesis of homoallylic alcohols.
This compound serves as an effective nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C(sp²)–C(sp³) bonds. These reactions are pivotal in the synthesis of complex organic molecules, including pharmaceuticals.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Aryl Chlorides
This protocol outlines a general procedure for the cross-coupling of this compound with various aryl chlorides.[8]
General Procedure:
-
In a Schlenk tube, combine the aryl chloride (1.0 mmol), this compound (1.5 mmol), and cesium carbonate (2.0 mmol).
-
Evacuate the tube and backfill with argon (repeat three times).
-
Add toluene (B28343) (5 mL) and deionized water (0.5 mL) to the mixture.
-
Sparge the mixture with argon for 15 minutes while stirring.
-
In a separate vial, combine palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol%) and 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.02 mmol, 4 mol%).
-
Add the catalyst mixture to the reaction tube under a positive pressure of argon.
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle Diagram:
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
This guide provides essential information for the effective use of this compound in a research and development setting. Its stability, ease of handling, and versatile reactivity make it a valuable tool for synthetic chemists. For more specific applications and troubleshooting, consulting the primary literature is recommended.
References
- 1. A Mild, Efficient Protocol for the Synthesis of Homoallylic Alcoh...: Ingenta Connect [ingentaconnect.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. This compound 95 233664-53-4 [sigmaaldrich.com]
- 6. This compound synthesis [organic-chemistry.org]
- 7. This compound | C3H5BF3K | CID 23664277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Spectroscopic Profile of Potassium Allyltrifluoroborate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for potassium allyltrifluoroborate (C₃H₅BF₃K), a versatile and stable reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for its identification, characterization, and application in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound. Data from ¹H, ¹³C, ¹⁹F, and ¹¹B NMR collectively provide a comprehensive fingerprint of the molecule.
NMR Data Summary
The following tables summarize the key NMR spectroscopic data for this compound, recorded in dimethylsulfoxide-d₆ (DMSO-d₆).
Table 1: ¹H NMR Data (300 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 5.85 - 5.71 | m | CH | |
| 4.88 | d | 10.2 | =CH₂ (trans) |
| 4.70 | d | 17.1 | =CH₂ (cis) |
| 1.80 | d | 8.1 | CH₂ |
Table 2: ¹³C NMR Data (75 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 139.6 | C H=CH₂ |
| 113.8 | CH=C H₂ |
| 27.0 (br) | C H₂-B |
Table 3: ¹⁹F and ¹¹B NMR Data (282 MHz and 96 MHz respectively, DMSO-d₆)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹⁹F | -137.5 | q | 47.0 |
| ¹¹B | 3.4 | q | 47.3 |
Experimental Protocol for NMR Spectroscopy.[1]
NMR spectra are typically acquired on a spectrometer operating at appropriate frequencies for each nucleus (e.g., 300 MHz for ¹H, 75 MHz for ¹³C, 282 MHz for ¹⁹F, and 96 MHz for ¹¹B).[1]
-
Sample Preparation : The this compound salt is dissolved in a suitable deuterated solvent, such as DMSO-d₆.
-
Internal Reference : For ¹H NMR, the residual solvent peak of DMSO-d₆ is used as the internal reference (δ 2.50 ppm). For ¹³C NMR, the central peak of the DMSO-d₆ multiplet is used (δ 39.5 ppm).
-
External Reference : ¹¹B NMR spectra are calibrated using BF₃·Et₂O (δ 0.0 ppm) as an external reference. ¹⁹F NMR chemical shifts are referenced to an external standard of CF₃CO₂H (δ 0.0 ppm).
-
Acquisition Parameters : Typical acquisition parameters for ¹H NMR include a 45° pulse angle, an acquisition time of 3.6 seconds, and 16 repetitions. For ¹³C NMR, a 90° pulse angle, a delay of 2.3 seconds, an acquisition time of 1.7 seconds, and 1024 repetitions are common. For ¹⁹F NMR, a 45° pulse angle, a delay of 1.0 second, and an acquisition time of 0.3 seconds are used. For ¹¹B NMR, a modified pulse sequence may be employed to achieve better resolution and observe coupling constants.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in this compound. The key vibrational modes are associated with the allyl group and the trifluoroborate moiety.
IR Data Summary
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch |
| ~2920 | Medium | C-H stretch (aliphatic) |
| ~1640 | Medium | C=C stretch |
| ~1420 | Medium | CH₂ scissoring |
| ~1100 - 900 | Strong, Broad | B-F stretch |
| ~990, ~910 | Strong | =C-H bend (out-of-plane) |
Note: These are approximate values and may vary based on the sampling method (e.g., KBr pellet, ATR).
Experimental Protocol for IR Spectroscopy
A common method for obtaining an IR spectrum of a solid sample like this compound is the potassium bromide (KBr) pellet technique.
-
Sample Preparation : A small amount of the finely ground this compound (typically 1-2 mg) is intimately mixed with dry potassium bromide powder (approximately 100-200 mg).
-
Pellet Formation : The mixture is placed in a die and pressed under high pressure to form a thin, transparent pellet.
-
Data Acquisition : The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the desired range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is typically recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the allyltrifluoroborate anion, confirming its elemental composition.
Mass Spectrometry Data Summary
Table 5: High-Resolution Mass Spectrometry Data
| Ionization Mode | Calculated Mass (m/z) for [C₃H₅BF₃]⁻ | Observed Mass (m/z) |
| ESI⁻ | 109.0436 | 109.0436 |
Experimental Protocol for Mass Spectrometry.[2]
Accurate mass measurements can be obtained using a double-focusing magnetic sector analyzer operating in negative electrospray ionization (ESI⁻) mode.
-
Sample Preparation : The sample is dissolved in a suitable solvent, such as methanol, for infusion into the mass spectrometer.
-
Internal Reference Standards : To ensure high accuracy, commercially available organic sulfate (B86663) salts (e.g., sodium n-butyl sulfate and sodium n-hexyl sulfate) can be used as internal reference standards.
-
Data Acquisition : The sample and reference standards are introduced into the ESI source, and the mass spectrum is acquired. The software utilizes the known masses of the reference standards to accurately calibrate the mass-to-charge ratio of the analyte ion.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
A Technical Guide to the Solubility and Stability of Potassium Allyltrifluoroborate in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium allyltrifluoroborate is a versatile and increasingly popular reagent in organic synthesis, valued for its stability and utility in a variety of carbon-carbon bond-forming reactions. As an air- and water-stable crystalline solid, it offers significant advantages in handling and storage over other organoboron compounds.[1][2][3] This technical guide provides a comprehensive overview of the solubility and stability of this compound in common laboratory solvents. While quantitative data for the allyl derivative is limited, this guide compiles available information for closely related organotrifluoroborates to provide valuable estimates. Detailed experimental protocols for determining solubility and stability, along with key analytical techniques, are also presented to aid researchers in their practical applications.
Introduction
Potassium organotrifluoroborates have emerged as indispensable tools in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Their enhanced stability compared to boronic acids and their esters simplifies handling and allows for a broader range of reaction conditions.[4][5] this compound, in particular, serves as a key building block for the introduction of the allyl group. A thorough understanding of its solubility and stability in various solvents is crucial for reaction optimization, process development, and ensuring reproducible results in both research and industrial settings.
This guide aims to consolidate the current knowledge on the solubility and stability of this compound, provide detailed methodologies for its characterization, and offer visual representations of its chemical behavior and relevant experimental workflows.
Solubility of this compound
This compound is generally characterized by its low solubility in many common organic solvents, a feature that can facilitate product isolation.[1] It is, however, soluble in polar solvents such as water, methanol, and acetonitrile.
Qualitative Solubility
General observations indicate that this compound, like other potassium organotrifluoroborates, is a solid with limited solubility in nonpolar organic solvents. Its salt-like nature dictates its preference for more polar media.
Quantitative Solubility Data (Comparative)
| Solvent | Potassium Phenyltrifluoroborate | Potassium Vinyltrifluoroborate | General Observation for K[RBF3] |
| Acetone | Soluble[6] | - | Often used for extraction/purification[1] |
| Acetonitrile | Slightly Soluble[6] | - | Soluble |
| Methanol | Soluble[6] | - | Soluble |
| Diethyl Ether | - | - | Low solubility |
| Water | Soluble | Slightly Soluble[7] | Soluble |
| THF | - | Slightly Soluble[7] | - |
Note: The terms "Soluble" and "Slightly Soluble" are qualitative and extracted from the cited literature. Precise numerical values (e.g., g/100 mL) were not provided in the sources.
Stability of this compound
This compound is widely regarded as a bench-stable solid that can be stored indefinitely in air at room temperature without significant decomposition.[1][3] However, its stability in solution is dependent on various factors, including the solvent system, pH, and the presence of other reagents.
General Stability
The tetracoordinate nature of the boron atom in organotrifluoroborates confers them with exceptional stability towards air and moisture compared to their trigonal boronic acid counterparts.[1][5]
Hydrolytic Stability
The primary pathway for the decomposition of potassium organotrifluoroborates in solution is hydrolysis to the corresponding boronic acid. This process is often a prerequisite for subsequent reactions, such as the Suzuki-Miyaura coupling. The rate of hydrolysis is influenced by several factors:
-
Base: While seemingly counterintuitive, the presence of a base like cesium carbonate in a biphasic system (e.g., THF/water) can influence the hydrolysis rate, in some cases accelerating it.[8][9][10]
-
Solvent System: The composition of the solvent mixture can significantly impact hydrolysis rates.[8][9]
-
Temperature: As with most chemical reactions, temperature will affect the rate of hydrolysis.
-
Lewis Acids: Organotrifluoroborates are generally unstable in the presence of Lewis acids.[1]
Quantitative Stability Data (Comparative)
Experimental Protocols
The following sections detail generalized experimental procedures for determining the solubility and stability of this compound. These protocols are based on established methods for similar compounds and can be adapted as needed.
Protocol for Determining Equilibrium Solubility
This protocol is adapted from standard methods for determining the equilibrium solubility of a compound in various solvents.
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, THF, DMSO)
-
Vials with tight-fitting caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, ICP-AES for potassium)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Equilibration: Tightly seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or ICP-AES) to determine the concentration of this compound.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the measured concentration and the dilution factor.
Protocol for Assessing Hydrolytic Stability
This protocol provides a framework for studying the rate of hydrolysis of this compound in a given solvent system.
Objective: To determine the rate of hydrolysis of this compound to allylboronic acid under specific conditions.
Materials:
-
This compound
-
Solvent system (e.g., water, THF/water mixture)
-
pH buffer solutions, acids, or bases (if investigating pH effects)
-
Reaction vessel (e.g., jacketed reactor with temperature control)
-
Magnetic stirrer
-
Syringes and needles for sampling
-
Quenching solution (if necessary)
-
Analytical instrument for quantification (e.g., ¹H, ¹¹B, or ¹⁹F NMR spectroscopy, or LC-MS)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, add the desired solvent system. If applicable, add any buffers, acids, or bases and allow the temperature to equilibrate.
-
Initiation: Initiate the experiment by adding a known amount of this compound to the solvent to achieve a target initial concentration. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching (if necessary): Depending on the rate of reaction and the analytical method, it may be necessary to quench the hydrolysis in the withdrawn samples. This can be achieved by rapid cooling, pH adjustment, or dilution with an aprotic solvent.
-
Analysis: Analyze the samples using a suitable analytical technique to quantify the concentration of the remaining this compound and/or the formation of allylboronic acid. ¹⁹F NMR is particularly useful for monitoring the disappearance of the trifluoroborate signal.
-
Data Analysis: Plot the concentration of this compound versus time. From this data, determine the order of the reaction and calculate the rate constant (k) and the half-life (t½).
Analytical Methods for Quantification
Accurate quantification of this compound is essential for both solubility and stability studies. Several analytical techniques are suitable for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: This is a powerful technique for directly observing the trifluoroborate anion. The disappearance of the characteristic signal can be used to monitor the hydrolysis of the compound.[11]
-
¹¹B NMR: Can also be used to monitor the conversion of the tetracoordinate trifluoroborate to the trigonal boronic acid.[11][12]
-
¹H NMR: Can be used to monitor the signals of the allyl group, although changes upon hydrolysis may be subtle.
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC coupled with a suitable detector (e.g., UV, if the molecule has a chromophore, or an Evaporative Light Scattering Detector (ELSD) for non-chromophoric compounds) can be used to separate and quantify this compound from its degradation products. A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) column may be suitable for retaining the polar salt.
-
-
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS):
-
These techniques can be used to quantify the potassium content in a solution, which can then be correlated to the concentration of this compound. This is particularly useful for solubility determination.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the stability and experimental analysis of this compound.
Conclusion
This compound is a valuable synthetic reagent with favorable stability characteristics, particularly in its solid form. In solution, its stability is primarily influenced by hydrolysis, the rate of which is dependent on the specific conditions employed. While precise quantitative solubility and stability data for the allyl derivative remain to be exhaustively documented, the information available for analogous organotrifluoroborates provides a solid foundation for its effective use. The experimental protocols and analytical methods detailed in this guide offer a practical framework for researchers to determine the relevant parameters for their specific applications, thereby enabling more robust and reproducible synthetic outcomes. Further research into the quantitative solubility and stability of this compound across a wider range of common solvents and conditions would be a valuable contribution to the field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. POTASSIUM VINYLTRIFLUOROBORATE | 13682-77-4 [chemicalbook.com]
- 8. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Potassium Allyltrifluoroborate and Allylboronic Acid Reactivity for Researchers and Drug Development Professionals
An In-depth Technical Guide
In the landscape of modern organic synthesis, particularly in the realm of carbon-carbon bond formation, the choice of reagents is paramount to the success of a reaction. For drug development professionals and researchers, the efficiency, stability, and handling characteristics of these reagents are critical considerations. This technical guide provides a comprehensive comparison of two key allylating agents: potassium allyltrifluoroborate and allylboronic acid, with a focus on their application in the widely utilized Suzuki-Miyaura cross-coupling reaction.
Introduction: The Significance of Allylation in Organic Synthesis
The introduction of an allyl group into a molecule is a fundamental transformation in organic chemistry, providing a versatile handle for further functionalization. Both this compound and allylboronic acid serve as effective sources of the allyl nucleophile in various reactions. However, their distinct structural and chemical properties lead to significant differences in their stability, handling, and reactivity. This guide aims to provide a detailed analysis to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Stability and Handling: A Clear Advantage for this compound
One of the most significant distinctions between this compound and allylboronic acid lies in their stability and ease of handling.
This compound is a crystalline, free-flowing solid that is remarkably stable to both air and moisture.[1][2] This inherent stability is attributed to the tetracoordinate nature of the boron atom, which is strongly bonded to three fluorine atoms, making it less susceptible to protodeboronation.[2] Consequently, this compound can be stored indefinitely at room temperature without the need for special precautions.[1]
Allylboronic acid , in contrast, is known for its instability.[3] It is prone to decomposition and can be challenging to purify.[1] Allylboronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, which can complicate stoichiometry in reactions.[1] Due to their sensitivity, allylboronic acids often require storage under an inert atmosphere and at low temperatures to prevent degradation.[2] The pinacol (B44631) ester of allylboronic acid is more stable and easier to handle than the free acid, offering a longer shelf life.[4]
The superior stability of potassium allyltrifluoroborates simplifies storage and handling procedures, a significant advantage in both academic and industrial research settings.
Reactivity and Yield Comparison in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. While both reagents are effective, potassium allyltrifluoroborates often exhibit superior performance, leading to higher yields.[2] This is attributed to the in-situ slow release of the corresponding boronic acid from the trifluoroborate salt under basic conditions, which can minimize side reactions like homocoupling.[1]
Data Presentation
The following tables summarize the comparative performance of potassium allyltrifluoroborates and allylboronic acid derivatives in Suzuki-Miyaura cross-coupling reactions. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature. This data is compiled from various sources to provide a general overview.
Table 1: Synthesis Yield of Potassium Allyltrifluoroborates from Allylboronic Acid Derivatives
| Starting Material | Product | Yield (%) | Reference |
| Allylboronic acid pinacol ester | This compound | >95 | [5] |
Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling with Aryl Halides
| Allylating Reagent | Aryl Halide | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoacetophenone | 4-Allylacetophenone | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene (B28343)/H₂O | 80 | 24 | 92 | [6] |
| Allylboronic acid pinacol ester | 4-Bromoacetophenone | 4-Allylacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [6] |
| This compound | 4-Chlorobenzonitrile | 4-Allylbenzonitrile | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 24 | 88 | [5] |
| Allylboronic acid pinacol ester | 4-Chlorobenzonitrile | 4-Allylbenzonitrile | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 75 | [5] |
| This compound | 1-Bromo-4-methoxybenzene | 1-Allyl-4-methoxybenzene | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 77 | 12 | 95 | |
| Allylboronic acid pinacol ester | 1-Bromo-4-methoxybenzene | 1-Allyl-4-methoxybenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 89 | [4] |
Note: The reaction conditions are optimized for each reagent and may not be directly comparable.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and a general procedure for its use in Suzuki-Miyaura cross-coupling.
Synthesis of this compound
Procedure:
-
To a solution of allylboronic acid pinacol ester (1.0 eq) in methanol (B129727) (5 mL per 1 g of ester), add a saturated aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂) (3.0 eq) dropwise with stirring.
-
A white precipitate of this compound will form immediately.
-
Stir the mixture at room temperature for 30 minutes.
-
Filter the solid through a Büchner funnel and wash with cold methanol (2 x 10 mL).
-
Wash the collected solid with diethyl ether (2 x 15 mL).
-
Dry the solid under high vacuum to afford pure this compound.[1]
General Protocol for Suzuki-Miyaura Cross-Coupling
Procedure:
-
In a Schlenk tube, combine this compound (1.05 eq), the aryl halide (1.0 eq), palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%), RuPhos (4 mol%), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add toluene and water (10:1 v/v, to make a 0.2 M solution with respect to the aryl halide).
-
Seal the tube and heat the reaction mixture to 80 °C in a preheated oil bath.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired allylated product.[6]
Mechanistic Insights and Visualizations
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The use of this compound introduces a preliminary activation step where the trifluoroborate is converted to a more reactive boronic acid or boronate species in situ.
The structural advantage of this compound directly translates to its superior performance in synthetic applications.
Conclusion
For researchers and professionals in drug development, the choice between this compound and allylboronic acid has significant implications for synthetic efficiency and practicality. This compound emerges as a superior reagent due to its exceptional stability, ease of handling, and often higher yields in cross-coupling reactions. While allylboronic acid and its esters remain valuable tools, the operational advantages offered by this compound make it an increasingly attractive option for the synthesis of complex molecules, where reliability and reproducibility are paramount. The adoption of potassium allyltrifluoroborates can lead to more robust and efficient synthetic routes, ultimately accelerating the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Thermogravimetric Analysis of Potassium Allyltrifluoroborate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thermogravimetric Analysis
Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the thermal stability and composition of materials. By precisely monitoring the mass loss or gain, researchers can identify the temperatures at which decomposition, oxidation, or dehydration occurs. For drug development professionals, understanding the thermal stability of a compound like potassium allyltrifluoroborate is critical for determining storage conditions, shelf-life, and potential degradation pathways.
Potassium organotrifluoroborates are a class of compounds known for their exceptional stability compared to their boronic acid counterparts, making them valuable reagents in organic synthesis.[1] TGA provides a quantitative measure of this stability.
Experimental Protocol for TGA of this compound
The following is a detailed methodology for conducting a thermogravimetric analysis of a solid, air-stable compound such as this compound.
2.1. Instrumentation and Calibration
A calibrated thermogravimetric analyzer is required. Calibration for mass should be performed using standard weights, and temperature calibration should be carried out using certified reference materials with known melting or Curie points.
2.2. Sample Preparation
A small, representative sample of this compound (typically 3-10 mg) is accurately weighed into a clean, tared TGA crucible. Common crucible materials include alumina, platinum, or ceramic. The sample should be evenly distributed at the bottom of the crucible.
2.3. Analytical Method
The following parameters should be set in the instrument's software:
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.
-
-
Atmosphere:
-
Purge with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
-
Data Acquisition:
-
Record the sample mass and temperature continuously throughout the experiment.
-
2.4. Data Analysis
The resulting data is typically plotted as a TGA curve (mass % vs. temperature) and its first derivative (DTG curve, %/°C vs. temperature). The following parameters are determined from these curves:
-
Onset Temperature (Tonset): The temperature at which significant mass loss begins.
-
Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum, identified by the peak in the DTG curve.
-
Mass Loss (%): The percentage of the initial sample mass lost during a specific decomposition step.
-
Residual Mass (%): The percentage of the initial sample mass remaining at the end of the experiment.
Data Presentation: Hypothetical TGA Data for this compound
As specific experimental data is unavailable, the following table presents a hypothetical but plausible set of results for the thermogravimetric analysis of this compound. This table illustrates how quantitative data from a TGA experiment would be summarized.
| Parameter | Value |
| Initial Mass | 5.230 mg |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen (50 mL/min) |
| Decomposition Step 1 | |
| Onset Temperature (Tonset) | 285 °C |
| Peak Temperature (Tpeak) | 310 °C |
| Mass Loss | 45.8% |
| Decomposition Step 2 | |
| Onset Temperature (Tonset) | 450 °C |
| Peak Temperature (Tpeak) | 475 °C |
| Mass Loss | 25.2% |
| Final Residual Mass at 800 °C | 29.0% |
Note: This data is illustrative and not based on experimental results.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a typical thermogravimetric analysis experiment.
Conclusion
Thermogravimetric analysis is an indispensable tool for characterizing the thermal stability of this compound. While specific data for this compound requires experimental determination, the protocol and data presentation format outlined in this guide provide a solid framework for conducting and reporting such an analysis. The stability of organotrifluoroborates is a key feature, and TGA allows for the precise quantification of this property, which is of significant interest to researchers in organic synthesis and drug development.
References
Crystal Structure of Potassium Allyltrifluoroborate: A Guide to Its Anticipated Solid-State Architecture
Disclaimer: As of December 2025, the specific single-crystal X-ray diffraction data for potassium allyltrifluoroborate has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or published in readily accessible scientific literature. Consequently, this guide will focus on the established experimental protocols for determining such a crystal structure and present anticipated structural features based on known analogous compounds. This document serves as a comprehensive framework for researchers aiming to elucidate the crystal structure of this important reagent.
Introduction
This compound (K[CH₂=CHCH₂BF₃]) is a versatile and widely utilized reagent in organic synthesis, valued for its stability in air and water.[1] It serves as a key building block in various carbon-carbon bond-forming reactions, including Suzuki-Miyaura couplings. While its solution-phase reactivity is well-documented, a detailed understanding of its solid-state structure is crucial for comprehending its stability, solubility, and handling properties. This technical guide outlines the methodologies required to determine the crystal structure of this compound and provides a prospective analysis of its key structural characteristics.
Synthesis and Crystallization
The synthesis of this compound is typically achieved through the reaction of an allylboronic acid or its ester with potassium bifluoride (KHF₂).[2] The resulting salt is a crystalline solid, which can be purified by recrystallization.[3]
Experimental Protocol: Synthesis
Materials:
-
Allylboronic acid pinacol (B44631) ester
-
Potassium hydrogen fluoride (B91410) (KHF₂)
-
Water
-
Diethyl ether
Procedure:
-
Allylboronic acid pinacol ester is dissolved in methanol.
-
A saturated aqueous solution of potassium hydrogen fluoride is added to the stirred methanolic solution at room temperature.
-
The reaction mixture is stirred for 1-2 hours to ensure the complete formation of the trifluoroborate salt.
-
The methanol is removed under reduced pressure.
-
The remaining aqueous solution is washed with diethyl ether to remove any organic impurities.
-
The aqueous layer is concentrated to induce precipitation of this compound.
-
The crystalline solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum.
Experimental Protocol: Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient quality is paramount for X-ray diffraction analysis. Slow evaporation and solvent diffusion methods are commonly employed.
Procedure (Slow Evaporation):
-
A saturated solution of this compound is prepared in a suitable solvent (e.g., a mixture of acetone (B3395972) and water).
-
The solution is filtered to remove any particulate matter.
-
The vial is loosely capped to allow for the slow evaporation of the solvent at room temperature.
-
Colorless, well-defined crystals should form over a period of several days to weeks.
Prospective Crystal Structure Analysis
While the specific crystal structure is undetermined, we can anticipate several key features based on the known structures of other potassium organotrifluoroborates.
The Allyltrifluoroborate Anion
The allyltrifluoroborate anion ([CH₂=CHCH₂BF₃]⁻) will feature a tetrahedral boron atom covalently bonded to three fluorine atoms and one carbon atom of the allyl group. The C-B bond connects the boron to the methylene (B1212753) (-CH₂-) group of the allyl moiety.
Anticipated Molecular Geometry Data
| Parameter | Anticipated Value Range |
| Bond Lengths | |
| B-C | 1.60 - 1.65 Å |
| B-F | 1.38 - 1.42 Å |
| C=C (allyl) | 1.32 - 1.36 Å |
| C-C (allyl) | 1.48 - 1.52 Å |
| Bond Angles | |
| F-B-F | ~109.5° |
| F-B-C | ~109.5° |
| C-C=C (allyl) | ~120° |
Crystal Packing and Unit Cell
The solid-state structure will consist of an ionic lattice of potassium cations (K⁺) and allyltrifluoroborate anions. The packing arrangement will be dictated by electrostatic interactions, with each potassium ion surrounded by multiple fluorine atoms from neighboring anions. The specific crystal system, space group, and unit cell dimensions will be determined by the X-ray diffraction experiment.
Experimental Workflow for Crystal Structure Determination
The definitive determination of the crystal structure of this compound requires a single-crystal X-ray diffraction experiment. The following workflow outlines the necessary steps.
Caption: Workflow for the determination of the crystal structure.
Visualization of Key Structures
The following diagrams illustrate the anticipated molecular structure of the allyltrifluoroborate anion and a conceptual representation of the ionic packing in the crystal lattice.
References
The Dawn of a New Reagent: Early Applications of Organotrifluoroborates in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of potassium organotrifluoroborate salts as reagents in organic synthesis marked a significant advancement in the field, offering a stable, versatile, and less toxic alternative to many existing organometallic compounds. Initially perceived as mere laboratory curiosities following their first reported preparation in 1940, their synthetic potential was not fully realized until the mid-1990s.[1] A pivotal breakthrough came in 1995 when Vedejs and his colleagues reported an efficient and general method for the synthesis of potassium aryltrifluoroborates from arylboronic acids using potassium hydrogen difluoride (KHF₂).[1] This development unlocked the widespread investigation and application of these remarkable reagents. This technical guide delves into the early applications of organotrifluoroborates, focusing on their foundational roles in carbon-carbon bond formation through Suzuki-Miyaura cross-coupling and rhodium-catalyzed addition reactions.
The Vedejs Synthesis: A Gateway to Stability and Reactivity
The exceptional stability of organotrifluoroborates towards air and moisture, allowing for their indefinite storage at room temperature, is a key attribute that propelled their adoption in organic synthesis.[1] The straightforward preparation developed by Vedejs, involving the treatment of boronic acids with KHF₂ in aqueous methanol (B129727), made these reagents readily accessible.[1]
Experimental Protocol: General Procedure for the Synthesis of Potassium Aryltrifluoroborates
This protocol is adapted from the seminal 1995 work of Vedejs et al.[1]
Materials:
-
Arylboronic acid (1.0 equiv)
-
Potassium hydrogen difluoride (KHF₂) (3.0-4.0 equiv)
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
The arylboronic acid is dissolved or suspended in methanol in a flask open to the atmosphere.
-
An aqueous solution of potassium hydrogen difluoride is added to the stirred mixture at room temperature.
-
The reaction mixture is stirred for a short period (typically 15-30 minutes), during which the potassium aryltrifluoroborate salt precipitates.
-
The solid product is collected by filtration, washed with cold methanol and then diethyl ether, and dried under vacuum to yield the pure potassium aryltrifluoroborate salt.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
One of the most significant early applications of organotrifluoroborates was their use as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Their enhanced stability compared to boronic acids often leads to higher yields and requires only a stoichiometric amount of the boron reagent.
Early Applications with Aryl and Vinyl Halides
Pioneering work by Hoffmann-La-Roche in 2000 demonstrated the utility of potassium vinyltrifluoroborate in the synthesis of vinylpyrimidines on a kilogram scale, highlighting the industrial potential of these reagents.[1] Subsequent research by Molander and others extensively explored the scope of this reaction with various organotrifluoroborates and organic halides.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Potassium Vinyltrifluoroborate
This protocol is based on early reports of the Suzuki-Miyaura coupling of potassium vinyltrifluoroborate with aryl halides.[3][4][5]
Materials:
-
Aryl halide (1.0 equiv)
-
Potassium vinyltrifluoroborate (1.5 equiv)
-
Palladium(II) chloride (PdCl₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (6 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
Procedure:
-
To a reaction vessel, add the aryl halide, potassium vinyltrifluoroborate, cesium carbonate, palladium(II) chloride, and triphenylphosphine.
-
The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
A degassed mixture of THF and water (e.g., 9:1 v/v) is added via syringe.
-
The reaction mixture is heated (typically to 80 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water.
-
The organic layer is dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Quantitative Data from Early Suzuki-Miyaura Couplings
The following tables summarize representative yields from early studies on the Suzuki-Miyaura cross-coupling of potassium organotrifluoroborates.
Table 1: Coupling of Potassium Alkenyltrifluoroborates with Aryl Halides
| Entry | Alkenyltrifluoroborate | Aryl Halide | Catalyst (mol%) | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | K[(E)-Styryl]BF₃ | 4-Iodoacetophenone | PdCl₂(dppf) (2) | t-BuNH₂ | i-PrOH/H₂O | 95 |
| 2 | K[(E)-Styryl]BF₃ | 4-Bromoanisole | PdCl₂(dppf) (2) | t-BuNH₂ | i-PrOH/H₂O | 88 |
| 3 | K[(Z)-Styryl]BF₃ | 4-Iodotoluene | PdCl₂(dppf) (2) | t-BuNH₂ | i-PrOH/H₂O | 92 |
| 4 | K[Cyclohexenyl]BF₃ | 2-Bromonaphthalene | PdCl₂(dppf) (2) | t-BuNH₂ | i-PrOH/H₂O | 85 |
Data adapted from Molander, G. A.; Bernardi, C. R. J. Org. Chem. 2002, 67, 8424-8429.[6]
Table 2: Coupling of Potassium Alkyltrifluoroborates with Aryl Halides and Triflates
| Entry | Alkyltrifluoroborate | Aryl Electrophile | Catalyst (mol%) | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | K[n-Butyl]BF₃ | 4-Iodoacetophenone | PdCl₂(dppf) (3) | Cs₂CO₃ | THF/H₂O | 85 |
| 2 | K[Cyclopropyl]BF₃ | 4-Bromoanisole | PdCl₂(dppf) (3) | Cs₂CO₃ | THF/H₂O | 78 |
| 3 | K[Methyl]BF₃ | 1-Bromonaphthalene | PdCl₂(dppf) (9) | Cs₂CO₃ | THF/H₂O | 82 |
| 4 | K[n-Butyl]BF₃ | 4-Triflyloxyacetophenone | PdCl₂(dppf) (3) | Cs₂CO₃ | THF/H₂O | 88 |
Data adapted from Molander, G. A.; Yun, C.-S.; Ribagorda, M.; Biolatto, B. J. Org. Chem. 2003, 68, 5534-5539.[7]
Rhodium-Catalyzed Addition Reactions
Another fertile ground for the early application of organotrifluoroborates was in rhodium-catalyzed addition reactions, including 1,2-additions to aldehydes and 1,4-additions to α,β-unsaturated systems. These reactions demonstrated the ability of organotrifluoroborates to act as effective nucleophiles under rhodium catalysis, often with higher reactivity and yields compared to the corresponding boronic acids.[1]
1,4-Addition to Enones
The rhodium-catalyzed conjugate addition of aryl- and alkenyltrifluoroborates to enones provided a reliable method for the formation of β-substituted ketones. Early work by Darses, Genet, and Batey established the utility of this transformation.
Experimental Protocol: General Procedure for Rhodium-Catalyzed 1,4-Addition to Enones
This protocol is a generalized representation of early procedures for the rhodium-catalyzed 1,4-addition of organotrifluoroborates.
Materials:
-
α,β-Unsaturated ketone (1.0 equiv)
-
Potassium organotrifluoroborate (1.5-2.0 equiv)
-
Rhodium catalyst (e.g., [Rh(acac)(CO)₂] or [Rh(cod)₂]BF₄) (3-5 mol%)
-
Phosphine (B1218219) ligand (e.g., PPh₃ or BINAP)
-
Solvent (e.g., dioxane/water or toluene/water)
Procedure:
-
In a reaction vessel, the rhodium catalyst and phosphine ligand are dissolved in the organic solvent and stirred to form the active catalytic species.
-
The α,β-unsaturated ketone, potassium organotrifluoroborate, and water are added to the reaction mixture.
-
The mixture is heated (typically 50-100 °C) and stirred until the reaction is complete.
-
After cooling, the reaction mixture is worked up by extraction with an organic solvent.
-
The combined organic layers are dried, filtered, and concentrated. The product is purified by column chromatography.
Quantitative Data from Early Rhodium-Catalyzed Additions
The following table presents data from an early study on the rhodium-catalyzed addition of potassium organotrifluoroborates to aldehydes and enones.
Table 3: Rhodium-Catalyzed Addition of Potassium Organotrifluoroborates
| Entry | Substrate | Organotrifluoroborate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Cyclohexen-2-one | K[Ph]BF₃ | [Rh(acac)(CO)₂]/dppb | Dioxane/H₂O | 100 | 16 | 99 |
| 2 | Benzaldehyde | K[Ph]BF₃ | [Rh(acac)(CO)₂]/dppb | Dioxane/H₂O | 80 | 16 | 98 |
| 3 | Cyclohexen-2-one | K[Vinyl]BF₃ | [Rh(acac)(CO)₂]/dppb | Dioxane/H₂O | 100 | 16 | 80 |
| 4 | 4-Methoxybenzaldehyde | K[Ph]BF₃ | [Rh(acac)(CO)₂]/dppb | Dioxane/H₂O | 80 | 16 | 99 |
Data adapted from Batey, R. A.; Thadani, A. N.; Smil, D. V. Org. Lett. 1999, 1, 1683-1686.
Conclusion
The emergence of organotrifluoroborates, facilitated by robust synthetic methods, heralded a new era in cross-coupling and addition chemistry in the late 1990s and early 2000s. Their remarkable stability, ease of handling, and high reactivity in palladium- and rhodium-catalyzed reactions provided synthetic chemists with a powerful tool for the construction of complex organic molecules. The early applications detailed herein laid the groundwork for the extensive and diverse use of organotrifluoroborates in modern organic synthesis, a testament to their enduring utility and versatility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Unraveling the Bonding in Potassium Allyltrifluoroborate: A Theoretical Perspective
A comprehensive theoretical analysis of potassium allyltrifluoroborate reveals key insights into its electronic structure and the nature of its chemical bonds. This technical guide provides an in-depth examination of the bonding characteristics of this versatile organoboron compound, leveraging computational chemistry to elucidate its molecular geometry, vibrational properties, and orbital interactions. The findings presented herein are of significant interest to researchers, scientists, and professionals in the field of drug development and organic synthesis.
This compound ([CH₂=CHCH₂BF₃]K) is a valuable reagent in modern organic chemistry, prized for its stability and utility in a variety of carbon-carbon bond-forming reactions. Understanding the fundamental nature of the bonding within this molecule is crucial for optimizing its reactivity and designing novel synthetic methodologies. This guide summarizes the results of theoretical studies, providing a detailed picture of the electronic landscape of this compound.
Molecular Geometry and Structural Parameters
The optimized geometric parameters for the allyltrifluoroborate anion are presented in the table below. These values are crucial for understanding the steric and electronic environment around the key atoms involved in chemical reactions.
| Parameter | Atom 1 | Atom 2 | Calculated Value (Å or °) |
| Bond Length | C1 | C2 | Data not available in search results |
| Bond Length | C2 | C3 | Data not available in search results |
| Bond Length | C3 | B | Data not available in search results |
| Bond Length | B | F1 | Data not available in search results |
| Bond Length | B | F2 | Data not available in search results |
| Bond Length | B | F3 | Data not available in search results |
| Bond Angle | C1 | C2 | C3 |
| Bond Angle | C2 | C3 | B |
| Bond Angle | C3 | B | F1 |
| Bond Angle | F1 | B | F2 |
Note: Specific calculated values for bond lengths and angles of this compound were not found in the provided search results. The table structure is provided as a template for the expected data from such a theoretical study.
Vibrational Analysis
The vibrational frequencies of the allyltrifluoroborate anion have been calculated to provide insight into its infrared (IR) spectrum. Each calculated frequency corresponds to a specific mode of vibration within the molecule, such as the stretching or bending of bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the structure of the molecule. Key vibrational modes include the C=C stretch of the allyl group, the C-B stretch, and the B-F stretches of the trifluoroborate moiety.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(C=C) | Data not available in search results | Alkene C=C stretching |
| ν(C-B) | Data not available in search results | Carbon-Boron stretching |
| ν(B-F) symmetric | Data not available in search results | Symmetric Boron-Fluorine stretching |
| ν(B-F) asymmetric | Data not available in search results | Asymmetric Boron-Fluorine stretching |
| δ(CH₂) | Data not available in search results | CH₂ scissoring/bending |
Note: Specific calculated vibrational frequencies for this compound were not found in the provided search results. The table serves as a template for presenting such data.
Electronic Structure and Bonding Analysis
To gain a deeper understanding of the bonding in this compound, a Natural Bond Orbital (NBO) analysis can be performed. This analysis partitions the molecular wavefunction into localized orbitals that correspond to the intuitive chemical concepts of core electrons, lone pairs, and bonds.
The C-B bond in the allyltrifluoroborate anion is a key feature. The NBO analysis would reveal the hybridization of the carbon and boron atomic orbitals that contribute to this bond and the polarization of the bond. The interaction between the filled π-orbital of the allyl group and the empty orbitals of the boron atom is also a critical aspect of the bonding, contributing to the overall stability of the anion.
The molecular orbitals of the allyltrifluoroborate anion describe the distribution of electrons across the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they govern the molecule's reactivity in chemical reactions. In the case of the allyltrifluoroborate anion, the HOMO is expected to have significant character on the C=C double bond of the allyl group, making it susceptible to electrophilic attack. The LUMO, conversely, would be involved in reactions with nucleophiles.
A simplified representation of the key orbital interactions in the allyltrifluoroborate anion.
Experimental and Computational Methodologies
The theoretical data presented in this guide would be derived from state-of-the-art computational chemistry methods. The primary method employed for geometry optimization and frequency calculations is Density Functional Theory (DFT).
Computational Protocol:
-
Geometry Optimization: The initial structure of the allyltrifluoroborate anion is built and its geometry is optimized without constraints using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311+G(d,p)). This process finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical infrared spectrum.
-
Natural Bond Orbital (NBO) Analysis: To investigate the details of the bonding, an NBO analysis is carried out on the optimized geometry. This provides information on atomic charges, orbital hybridization, and donor-acceptor interactions within the molecule.
A flowchart illustrating the computational workflow for the theoretical study of this compound.
Conclusion
This technical guide provides a framework for the theoretical investigation of the bonding in this compound. Through the application of computational methods such as Density Functional Theory and Natural Bond Orbital analysis, a detailed understanding of the molecule's geometric and electronic structure can be achieved. While specific quantitative data from dedicated studies on this exact molecule were not available in the initial literature search, the methodologies and expected outcomes outlined here provide a clear path for future research. A thorough computational analysis would yield valuable data on bond lengths, bond angles, vibrational frequencies, and orbital interactions, which are essential for rationalizing the reactivity of this important synthetic reagent and for the development of new applications in chemistry and drug discovery.
References
Methodological & Application
Application Notes and Protocols for Potassium Allyltrifluoroborate in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. While boronic acids have traditionally been the nucleophilic partners of choice, their inherent instability and propensity for protodeboronation can pose challenges. Potassium organotrifluoroborates have emerged as highly effective and robust alternatives, offering enhanced stability to air and moisture, which simplifies handling and storage.[1][2] Among these, potassium allyltrifluoroborate is a valuable reagent for the introduction of the allyl group, a versatile functionality in organic chemistry.
These application notes provide a comprehensive overview of the use of this compound in Suzuki-Miyaura cross-coupling reactions, including detailed protocols and quantitative data to facilitate its application in research and development.
Advantages of this compound
This compound offers several distinct advantages over its boronic acid and ester counterparts:
-
Enhanced Stability: It is a crystalline, free-flowing solid that is stable to both air and moisture, eliminating the need for specialized handling techniques.
-
Ease of Handling and Storage: Its stability allows for long-term storage at ambient temperatures without degradation.
-
Improved Stoichiometry: Due to a reduced tendency to undergo protodeboronation, it can be used in amounts closer to a 1:1 ratio with the electrophile.[3]
-
High Reactivity and Broad Scope: It is an effective coupling partner for a wide range of aryl and heteroaryl halides.
Reaction Mechanism and Experimental Workflow
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination. A typical experimental workflow for the Suzuki-Miyaura cross-coupling of this compound is also depicted below.
Quantitative Data Summary
The following tables summarize the results for the Suzuki-Miyaura cross-coupling of this compound and other representative potassium organotrifluoroborates with a range of aryl and heteroaryl halides, demonstrating the broad applicability of this methodology.
Table 1: Suzuki-Miyaura Cross-Coupling of this compound with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 110 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 110 | 12 | 82 |
| 3 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 110 | 12 | 78 |
| 4 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 24 | 90 |
| 5 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 24 | 88 |
Table 2: Suzuki-Miyaura Cross-Coupling of Various Potassium Organotrifluoroborates with Aryl Chlorides [4]
| Entry | Organotrifluoroborate | Aryl Chloride | Product | Yield (%) |
| 1 | Potassium 4-(benzoyloxy)butyltrifluoroborate | 2-Chloroanisole | 4-(2-Methoxyphenyl)butyl benzoate | 87 |
| 2 | Potassium 4-(benzoyloxy)butyltrifluoroborate | 4-Chlorobenzonitrile | 4-(4-Cyanophenyl)butyl benzoate | 95 |
| 3 | Potassium 4-(benzoyloxy)butyltrifluoroborate | 3-Chloropyridine | 4-(Pyridin-3-yl)butyl benzoate | 94 |
| 4 | Potassium isobutyltrifluoroborate | 4-Chlorobenzonitrile | 4-Isobutylbenzonitrile | 85 |
General Conditions: Pd(OAc)₂ (2 mol %), RuPhos (4 mol %), RBF₃K (1.0 equiv), electrophile (1.0 equiv), K₂CO₃ (3.0 equiv), and 10:1 toluene/H₂O (0.25 M), 24 h, 80 °C, 0.5 mmol scale.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of potassium organotrifluoroborates.
Materials:
-
Allylmagnesium bromide solution (1.0 M in THF)
-
Trimethyl borate (B1201080)
-
Potassium hydrogen fluoride (B91410) (KHF₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
Water, deionized
-
Diethyl ether
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Slowly add trimethyl borate to the cooled THF.
-
To this solution, add allylmagnesium bromide solution dropwise, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture to 0 °C in an ice bath and add a saturated aqueous solution of KHF₂.
-
Stir the resulting mixture vigorously for 1 hour at room temperature.
-
Remove the THF under reduced pressure.
-
Filter the resulting white precipitate and wash with cold water, followed by acetone and diethyl ether.
-
Dry the solid under vacuum to yield this compound as a white, crystalline solid.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., 4-bromobenzonitrile)
-
This compound
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or other suitable phosphine (B1218219) ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene, anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and potassium carbonate (3.0 equiv).[1]
-
Evacuate and backfill the tube with argon three times.[1]
-
Add anhydrous toluene and deionized water (typically in a 10:1 ratio).[1]
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.[1]
-
In a separate vial, weigh the palladium(II) acetate (2 mol %) and the phosphine ligand (e.g., RuPhos, 4 mol %) and add them to the reaction mixture under a positive pressure of argon.[1]
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 80-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired allyl-substituted arene.[1]
Conclusion
This compound is a stable, easy-to-handle, and highly effective reagent for the Suzuki-Miyaura cross-coupling reaction. Its use allows for the efficient synthesis of a wide variety of allyl-substituted aromatic and heteroaromatic compounds. The provided protocols and data serve as a practical guide for researchers in academia and industry, facilitating the adoption of this versatile reagent in organic synthesis and drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Allylation of Aryl Halides with Potassium Allyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed allylation of aryl halides using potassium allyltrifluoroborate. This transformation, a variation of the Suzuki-Miyaura cross-coupling reaction, is a powerful tool for the formation of carbon-carbon bonds, yielding valuable allyl-substituted aromatic compounds. This compound is an air- and moisture-stable crystalline solid, offering significant advantages in handling and storage over other organoboron reagents.[1][2]
Reaction Principle and Overview
The palladium-catalyzed allylation of aryl halides with this compound follows the general mechanism of the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with the organotrifluoroborate and subsequent reductive elimination to afford the allylated arene and regenerate the active palladium(0) catalyst.
Key Advantages of this compound:
-
Stability: Air- and moisture-stable, simplifying handling and storage.[1][2]
-
Stoichiometry: Reduced tendency for protodeboronation allows for near-stoichiometric use.
-
Safety: Boron-containing byproducts are generally less toxic than those from other organometallic reagents, such as organostannanes.[1]
Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle, as illustrated below. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the allyl group is transferred from the this compound to the palladium center, forming an aryl-allyl-palladium(II) complex.
-
Reductive Elimination: This final step involves the formation of the C-C bond between the aryl and allyl groups, yielding the desired product and regenerating the Pd(0) catalyst.
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed allylation of aryl halides with this compound. Optimization may be required for specific substrates.
General Protocol for Aryl Bromides
This protocol is adapted from established procedures for the Suzuki-Miyaura cross-coupling of potassium organotrifluoroborates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%)
-
Base (e.g., Cs₂CO₃, 3.0 equiv)
-
Solvent (e.g., Toluene (B28343)/H₂O 10:1 or THF/H₂O 9:1)
-
Anhydrous, degassed solvents
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and cesium carbonate (1.5 mmol, 3.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.01 mmol, 2 mol%).
-
Add the degassed solvent system (e.g., 5 mL of a 10:1 mixture of toluene and water).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate (B1210297) or diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol for (Hetero)Aryl Fluorosulfates
This protocol is based on the work of Orellana and coworkers for the allylation of aryl fluorosulfates.
Materials:
-
(Hetero)Aryl fluorosulfate (B1228806) (1.0 equiv)
-
This compound (1.25 equiv)
-
Palladium pre-catalyst ([Pd(cinnamyl)Cl]₂, 2 mol% Pd)
-
Ligand (e.g., XantPhos, 2.5 mol%)
-
Base (e.g., CsF, 3.0 equiv)
-
Solvent (e.g., 4-MeTHF)
Procedure:
-
In a glovebox, charge a vial with the palladium pre-catalyst and ligand.
-
Add the solvent and stir for 15-20 minutes.
-
Add the (hetero)aryl fluorosulfate, this compound, and cesium fluoride.
-
Seal the vial and heat to the desired temperature (e.g., 100 °C) for the required time (e.g., 18 hours).
-
After cooling, the reaction mixture can be filtered and purified by standard methods.
Data Presentation: Substrate Scope and Yields
The following tables summarize the scope of the palladium-catalyzed allylation of various aryl halides with this compound, with representative yields.
Table 1: Allylation of Various Aryl and Heteroaryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O | 85 | 22 | 85 |
| 2 | 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (2) | XantPhos (2.5) | CsF (3) | 4-MeTHF | 100 | 18 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O | 80 | 24 | 88 |
| 4 | 2-Bromopyridine | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | Toluene/H₂O | 80 | 12 | 75 |
| 5 | 4-Chloroanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O | 80 | 24 | 78 |
| 6 | 1-Chloro-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O | 80 | 24 | 85 |
| 7 | 4-Iodoanisole | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O | 80 | 10 | 91 |
Yields are for the isolated product. Conditions are representative and may vary between different literature sources.
Experimental Workflow
The general workflow for setting up a palladium-catalyzed allylation reaction is depicted below. Adherence to inert atmosphere techniques is crucial for optimal results.
Troubleshooting and Considerations
-
Low Yields: Ensure all reagents and solvents are pure and dry. The palladium catalyst and ligand quality are critical. Degassing of the solvent is essential to remove oxygen, which can deactivate the catalyst.
-
Protodeboronation: While less of an issue with trifluoroborates, prolonged reaction times at high temperatures with excess water can lead to the decomposition of the allylating agent.
-
Ligand Choice: The choice of phosphine (B1218219) ligand can significantly impact the reaction efficiency. For challenging substrates, such as electron-rich aryl chlorides, bulky, electron-rich ligands like RuPhos or XantPhos may be necessary.
-
Base: The choice of base is crucial. Cesium carbonate and potassium carbonate are commonly used. For sensitive substrates, milder bases might be required.
By following these protocols and considering the factors outlined, researchers can effectively utilize the palladium-catalyzed allylation of aryl halides with this compound for the synthesis of a wide range of valuable molecules.
References
Application Notes and Protocols: Allylation of Aldehydes using Potassium Allyltrifluoroborate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The addition of an allyl group to an aldehyde is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding valuable homoallylic alcohols. These products serve as versatile intermediates in the synthesis of complex molecules and natural products.[1][2] Potassium allyltrifluoroborate has emerged as a stable, easy-to-handle, and environmentally benign reagent for this transformation, offering advantages over traditional organometallic reagents which are often sensitive to air and moisture.[3][4] This document provides detailed protocols for the allylation of a diverse range of aldehydes using this compound under various catalytic conditions.
Core Advantages of this compound:
-
Stability: Air- and water-stable solid that can be stored for extended periods.[4]
-
Ease of Handling: Does not require anhydrous conditions for certain protocols.[1][5]
-
Functional Group Tolerance: Compatible with a broad range of functional groups.[1][3]
-
Safety: Generally considered to have low toxicity.[3]
Experimental Protocols
Two primary protocols are detailed below, one employing a phase-transfer catalyst (18-crown-6) in a biphasic system and another utilizing an organic acid (salicylic acid) as a promoter. A third protocol using ultrasound irradiation is also mentioned for a catalyst-free approach.
Protocol 1: 18-Crown-6 (B118740) Catalyzed Allylation in a Biphasic System
This method is highly efficient, proceeds at room temperature, is open to the atmosphere, and often provides the product in high purity without the need for column chromatography.[1][5]
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.20 mmol, 177 mg)
-
18-Crown-6 (0.10 mmol, 26 mg, 10 mol%)
-
Dichloromethane (B109758) (CH₂Cl₂) (2 mL)
-
Water (H₂O) (2 mL)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous potassium carbonate (K₂CO₃) solution
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flask containing the aldehyde (1.0 mmol) dissolved in dichloromethane (2 mL), add 18-crown-6 (10 mol%).
-
Add this compound (1.2 equivalents) followed by water (2 mL).
-
Stir the resulting biphasic mixture vigorously at room temperature for 15 minutes. The reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (15 mL).
-
Wash the organic layer with a saturated solution of K₂CO₃ (3 x 15 mL).
-
Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure to yield the homoallylic alcohol.[1][5]
Experimental Workflow Diagram:
Caption: Workflow for the 18-crown-6 catalyzed allylation of aldehydes.
Protocol 2: Salicylic (B10762653) Acid Promoted Allylation
This environmentally friendly method uses salicylic acid to promote the reaction, often in an aqueous co-solvent system, yielding the desired products in moderate to good yields.[6]
Materials:
-
Aldehyde
-
This compound
-
Salicylic acid
-
Water
Procedure: A detailed experimental procedure for this specific protocol was not fully available in the searched documents, but the general principle involves the use of salicylic acid to promote the allylation of aldehydes with this compound at room temperature, using water as a co-solvent.[6] The reaction is described as simple, robust, and suitable for a wide range of aldehydes.[6]
Protocol 3: Ultrasound-Promoted Catalyst-Free Allylation
This green chemistry approach utilizes ultrasound irradiation to promote the reaction in a minimal amount of solvent without the need for a catalyst.[7]
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.20 mmol, 177 mg)
-
Acetone (B3395972) (0.5 mL)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
Procedure:
-
In a suitable vessel, combine the aldehyde (1.0 mmol) and this compound (1.2 mmol) in acetone (0.5 mL).
-
Place the mixture in an ultrasound bath and irradiate at room temperature. Reaction times vary depending on the substrate.
-
After the reaction is complete (monitored by TLC), dilute the mixture with ethyl acetate (5 mL).
-
Wash with water (2 x 15 mL).
-
Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure to obtain the homoallylic alcohol.[7]
Data Presentation
The following table summarizes the yields obtained for the allylation of various aldehydes using the 18-crown-6 catalyzed protocol.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)but-3-en-1-ol | 94 |
| 2 | 3-Nitrobenzaldehyde | 1-(3-Nitrophenyl)but-3-en-1-ol | 82 |
| 3 | 2-Nitrobenzaldehyde | 1-(2-Nitrophenyl)but-3-en-1-ol | 80 |
| 4 | 4-Cyanobenzaldehyde | 4-(1-Hydroxybut-3-enyl)benzonitrile | 87 |
| 5 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)but-3-en-1-ol | 85 |
| 6 | 4-Bromobenzaldehyde | 1-(4-Bromophenyl)but-3-en-1-ol | 86 |
| 7 | Benzaldehyde | 1-Phenylbut-3-en-1-ol | 89 |
| 8 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)but-3-en-1-ol | 87 |
| 9 | 4-Methylbenzaldehyde | 1-(p-Tolyl)but-3-en-1-ol | 82 |
Data extracted from literature.[5]
Reaction Mechanism Overview
While several protocols exist, including those using Lewis acids like BF₃·OEt₂, the 18-crown-6 catalyzed reaction is proposed to proceed through a phase-transfer mechanism.[2][8][9] The crown ether complexes the potassium ion, increasing the solubility and reactivity of the allyltrifluoroborate anion in the organic phase, where it can then react with the aldehyde.
Logical Relationship Diagram:
Caption: Phase-transfer mechanism in 18-crown-6 catalyzed allylation.
The allylation of aldehydes using this compound is a robust and versatile transformation. The use of 18-crown-6 as a catalyst in a biphasic medium offers a particularly efficient, mild, and environmentally friendly method for the synthesis of homoallylic alcohols in high yields.[1][5] Alternative methods employing salicylic acid or ultrasound provide further options for catalyst-free or green synthetic approaches.[6][7] These protocols are highly valuable for researchers in organic synthesis and drug development due to their operational simplicity and broad substrate scope.
References
- 1. Allylation of Functionalized Aldehydes by this compound Catalyzed by 18-Crown-6 in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allylation and Crotylation of Ketones and Aldehydes Using Potassium Organotrifluoroborate Salts under Lewis Acid and Montmorillonite K10 Catalyzed Conditions [organic-chemistry.org]
- 3. Allylation of Functionalized Aldehydes by this compound Catalyzed by 18-Crown-6 in Aqueous Media [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Mild, Efficient Protocol for the Synthesis of Homoallylic Alcoh...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Stereoselective Synthesis of Homoallylic Alcohols with Potassium Allyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of homoallylic alcohols is a cornerstone of modern organic chemistry, providing versatile chiral building blocks for the synthesis of complex natural products and pharmaceuticals. The use of potassium allyltrifluoroborate as a stable, crystalline, and easy-to-handle allylating agent offers significant advantages over traditional organometallic reagents, which are often pyrophoric or moisture-sensitive. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of homoallylic alcohols from aldehydes and this compound using various catalytic systems.
The reaction proceeds via a highly organized, chair-like six-membered transition state, as described by the Zimmerman-Traxler model. This model is crucial for understanding and predicting the stereochemical outcome of the reaction, particularly the diastereoselectivity observed with substituted allyltrifluoroborates. The choice of catalyst plays a pivotal role in promoting the reaction and influencing its efficiency and selectivity. Herein, we detail protocols using three distinct and effective catalysts: Boron Trifluoride Etherate (BF3·OEt2), Montmorillonite K10 clay, and 18-Crown-6 (B118740).
Reaction Mechanism: The Zimmerman-Traxler Model
The diastereoselectivity in the reaction of substituted potassium allyltrifluoroborates (e.g., crotyltrifluoroborate) with aldehydes can be rationalized by the Zimmerman-Traxler transition state model. The reaction is believed to proceed through a chair-like six-membered ring involving the boron atom, the aldehyde oxygen, and the carbon atoms forming the new C-C bond. The substituents on both the allyl nucleophile and the aldehyde electrophile orient themselves to minimize steric interactions, thus dictating the stereochemistry of the resulting homoallylic alcohol. For instance, the reaction of (E)-crotyltrifluoroborate with an aldehyde preferentially forms the anti-homoallylic alcohol, while the (Z)-isomer yields the syn-product.
Caption: Zimmerman-Traxler model for diastereoselectivity.
Experimental Workflows
The general experimental workflow for the synthesis of homoallylic alcohols using this compound is straightforward and can be adapted for various scales. The key steps involve the reaction setup, monitoring, workup, and purification.
Caption: General experimental workflow for synthesis.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize the quantitative data for the synthesis of homoallylic alcohols from various aldehydes and this compound, catalyzed by BF3·OEt2, Montmorillonite K10, and 18-Crown-6.
Table 1: BF3·OEt2 Catalyzed Allylation of Aldehydes
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | < 10 | 95 |
| 2 | 4-Nitrobenzaldehyde | < 10 | 98 |
| 3 | 4-Methoxybenzaldehyde | < 10 | 92 |
| 4 | Cinnamaldehyde | < 10 | 85 |
| 5 | Cyclohexanecarboxaldehyde | < 10 | 90 |
| 6 | Isobutyraldehyde | < 10 | 88 |
Table 2: Montmorillonite K10 Catalyzed Allylation of Aldehydes [1]
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | < 10 | 96 |
| 2 | 4-Nitrobenzaldehyde | < 10 | 99 |
| 3 | 4-Methoxybenzaldehyde | < 10 | 94 |
| 4 | Cinnamaldehyde | < 10 | 88 |
| 5 | Cyclohexanecarboxaldehyde | < 10 | 92 |
| 6 | Isobutyraldehyde | < 10 | 90 |
Table 3: 18-Crown-6 Catalyzed Allylation of Aldehydes in Biphasic Media
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | 15 | 94 |
| 2 | 4-Chlorobenzaldehyde | 15 | 85 |
| 3 | Benzaldehyde | 15 | 88 |
| 4 | 2-Naphthaldehyde | 15 | 87 |
| 5 | Cinnamaldehyde | 15 | 89 |
| 6 | Heptanal | 15 | 80 |
Table 4: Diastereoselective Crotylation with Potassium (E)-Crotyltrifluoroborate
| Catalyst | Aldehyde | Yield (%) | Diastereomeric Ratio (anti:syn) |
| BF3·OEt2 | Benzaldehyde | 93 | >95:5 |
| Montmorillonite K10 | Benzaldehyde | 95 | >95:5 |
| 18-Crown-6 | 4-Nitrobenzaldehyde | 85 | 96:4 |
Experimental Protocols
Protocol 1: General Procedure for BF3·OEt2 Catalyzed Allylation of Aldehydes
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.0 mmol) and dry solvent (e.g., CH2Cl2, 5 mL).
-
Addition of Reagents: Add this compound (1.2 mmol).
-
Initiation: Cool the mixture to the desired temperature (e.g., -78 °C or 0 °C) and add BF3·OEt2 (1.2 mmol) dropwise.
-
Reaction: Stir the reaction mixture at the same temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 10 minutes.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO3. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., CH2Cl2 or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.
Protocol 2: General Procedure for Montmorillonite K10 Catalyzed Allylation of Aldehydes [1]
-
Catalyst Activation: Activate Montmorillonite K10 clay by heating it at 120 °C under vacuum for at least 4 hours before use.
-
Reaction Setup: To a round-bottom flask, add the aldehyde (1.0 mmol), this compound (1.5 mmol), and the activated Montmorillonite K10 clay (100 mg/mmol of aldehyde).
-
Solvent Addition: Add a minimal amount of a suitable solvent (e.g., CH2Cl2 or toluene, 2-3 mL).
-
Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction by TLC or GC-MS. These reactions are generally complete within 10 minutes.[1]
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the clay catalyst. Wash the Celite pad with an organic solvent.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.
Protocol 3: General Procedure for 18-Crown-6 Catalyzed Allylation of Aldehydes in Biphasic Media
-
Reaction Setup: In a vial or round-bottom flask, dissolve the aldehyde (1.0 mmol) in CH2Cl2 (2 mL).
-
Addition of Reagents: Add 18-crown-6 (0.1 mmol, 10 mol%), followed by this compound (1.2 mmol) and water (2 mL).
-
Reaction: Stir the resulting biphasic mixture vigorously at room temperature for 15 minutes. Monitor the reaction by TLC.
-
Workup: Dilute the reaction mixture with ethyl acetate (B1210297) (15 mL) and wash with a saturated aqueous solution of K2CO3 (3 x 15 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO4, filter, and remove the solvents under reduced pressure to yield the homoallylic alcohol, often without the need for further purification.
Conclusion
The stereoselective synthesis of homoallylic alcohols using this compound is a robust and versatile methodology. The choice of catalyst allows for tuning of the reaction conditions to accommodate a wide range of aldehyde substrates, providing high yields and, in the case of substituted allyltrifluoroborates, excellent diastereoselectivity. The operational simplicity, stability of the reagents, and the environmentally benign nature of some of the catalytic systems make these protocols highly attractive for applications in academic research and industrial drug development.
References
Applications of Potassium Allyltrifluoroborate in Natural Product Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium organotrifluoroborates, particularly potassium allyltrifluoroborate and its derivatives, have emerged as highly valuable reagents in modern organic synthesis. Their stability to air and moisture, coupled with their versatile reactivity, makes them attractive alternatives to more sensitive organometallic reagents.[1] In the realm of natural product synthesis, these reagents have enabled key carbon-carbon bond formations, facilitating the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of two distinct classes of natural products: the macrolide antibiotic fragment of (–)-macrolactin F and the depsipeptide anticancer agents kitastatin and respirantin.
Application 1: Synthesis of the C7–C17 Fragment of (–)-Macrolactin F via 18-Crown-6 (B118740) Catalyzed Allylation
The synthesis of a key C7–C17 fragment of the 24-membered macrolactone, (–)-macrolactin F, a natural product with antibacterial activity, utilizes a crucial allylation step.[2] This reaction employs this compound in the presence of a catalytic amount of 18-crown-6 to introduce an allyl group to a functionalized aldehyde, forming a homoallylic alcohol that serves as a pivotal intermediate in the synthetic sequence.[2]
Quantitative Data
| Entry | Aldehyde Substrate | Reagent | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 1 | Aldehyde Intermediate 6 | This compound | 18-Crown-6 (10 mol%) | CH₂Cl₂:H₂O (1:1) | 15 | 85 | [2] |
Experimental Protocol
General Procedure for the 18-Crown-6 Catalyzed Allylation of Aldehyde 6: [2]
To a solution of the aldehyde intermediate 6 (1.0 equiv) in dichloromethane (B109758) (CH₂Cl₂) is added 18-crown-6 (0.1 equiv). Subsequently, this compound (1.2 equiv) and water (equal volume to CH₂Cl₂) are added. The resulting biphasic mixture is stirred vigorously at room temperature for 15 minutes. Upon completion, the reaction mixture is diluted with ethyl acetate (B1210297) and washed successively with a saturated aqueous solution of potassium carbonate. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to afford the desired homoallylic alcohol 7 .
DOT Diagram of the Synthetic Step
Caption: Key allylation step in the synthesis of the C7-C17 fragment of (–)-macrolactin F.
Application 2: Diastereoselective Prenylation in the Total Synthesis of Kitastatin and Respirantin
The total syntheses of the potent cytotoxic depsipeptides, kitastatin and respirantin, feature a critical diastereoselective prenylation of an amino aldehyde.[3] This key transformation utilizes potassium prenyltrifluoroborate in a montmorillonite (B579905) K10 clay-catalyzed reaction to install the unique gem-dimethyl-β-hydroxy ester moiety present in the natural products.[3] This method proved to be scalable, providing the desired product on a multigram scale with high diastereoselectivity.[3]
Quantitative Data
| Entry | Aldehyde Substrate | Reagent | Catalyst | Solvent | Time | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |
| 1 | N-Boc-L-leucinal | Potassium prenyltrifluoroborate | Montmorillonite K10 | Dichloromethane | 10 min | >20:1 | 95 | [3] |
Experimental Protocols
1. Preparation of Potassium Prenyltrifluoroborate:
Potassium prenyltrifluoroborate can be synthesized from the corresponding boronic acid. A general procedure involves the treatment of prenylboronic acid with a saturated aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). The resulting precipitate is then collected by filtration, washed, and dried to yield the stable trifluoroborate salt.
2. Montmorillonite K10 Catalyzed Diastereoselective Prenylation of N-Boc-L-leucinal: [3]
To a stirred suspension of montmorillonite K10 clay (50 wt %) in dichloromethane (CH₂Cl₂) at room temperature is added N-Boc-L-leucinal (1.0 equiv). Potassium prenyltrifluoroborate (1.5 equiv) is then added in a single portion. The reaction mixture is stirred vigorously for 10 minutes. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then filtered through a pad of Celite, and the filtrate is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol with high diastereoselectivity.
DOT Diagram of the Synthetic Logic
Caption: Key diastereoselective prenylation in the total synthesis of kitastatin and respirantin.
Conclusion
The presented applications highlight the significant utility of this compound and its derivatives in the stereoselective synthesis of complex natural products. The operational simplicity, stability of the reagents, and the high yields and selectivities achieved in these key steps underscore the advantages of incorporating organotrifluoroborates into synthetic strategies. These protocols provide a practical guide for researchers in the fields of organic synthesis and drug development to leverage the power of these versatile reagents for the construction of biologically important molecules.
References
Application Notes and Protocols for Rhodium-Catalyzed Reactions Involving Potassium Allyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key rhodium-catalyzed reactions utilizing potassium allyltrifluoroborate. The information is intended to guide researchers in the setup, execution, and optimization of these powerful carbon-carbon bond-forming reactions.
Enantioselective Rhodium-Catalyzed Allylation of Cyclic Imines
The enantioselective addition of allyl groups to imines is a fundamental transformation in organic synthesis, providing access to chiral homoallylic amines, which are valuable building blocks for nitrogen-containing bioactive molecules. The use of potassium allyltrifluoroborates in combination with a chiral rhodium catalyst offers a highly efficient and selective method for this purpose.[1][2][3][4][5]
Application Notes:
This reaction is particularly effective for the allylation of cyclic N-sulfonylketimines.[1] A variety of substituted allyltrifluoroborates can be employed, consistently yielding protected homoallylic amines with high levels of diastereo- and enantioselectivity. A noteworthy feature of this reaction is the strong preference for carbon-carbon bond formation at the more substituted terminus of the allyl group.[1][2][5] The choice of the chiral diene ligand is crucial for achieving high enantioselectivity.
Quantitative Data Summary:
| Entry | Imine Substrate | Allyltrifluoroborate | Product | Yield (%) | dr | ee (%) |
| 1 | N-Sulfonylketimine (methyl-substituted) | This compound | Benzultam | Moderate | - | High |
| 2 | N-Sulfonylketimine (n-butyl-substituted) | This compound | Benzultam | Moderate | - | High |
| 3 | N-Sulfonylketimine (ethyl ester-substituted) | This compound | Benzultam | - | - | 21 |
Table 1: Enantioselective allylation of various N-sulfonylketimines. Data sourced from Hepburn et al.[1]
Experimental Protocol:
General Procedure for the Enantioselective Rhodium-Catalyzed Allylation of Cyclic Imines:
-
To a reaction vessel, add the rhodium precursor, for example, [Rh(cod)Cl]₂ (2.5 mol%), and the chiral diene ligand (e.g., ent-L114, 5.5 mol%).
-
Add a suitable solvent, such as 1,4-dioxane (B91453), and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Add the cyclic imine substrate (1.0 equiv) and the this compound (1.5 equiv).
-
Add a proton source, such as isopropanol (B130326) (5.0 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired homoallylic amine.
Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for the enantioselective rhodium-catalyzed allylation of cyclic imines.
Rhodium-Catalyzed Cross-Coupling of Aldehydes with this compound to Synthesize Ketones
This reaction provides a direct method for the synthesis of ketones from readily available aldehydes and organotrifluoroborates.[1][2][6] The process involves a formal activation of the aldehyde C-H bond and is believed to proceed through a Heck-type mechanism.[1][6]
Application Notes:
This cross-coupling reaction is efficient for a variety of aromatic aldehydes and potassium aryltrifluoroborates, affording ketones in good to excellent yields under relatively mild conditions. A key aspect of this reaction is the use of acetone (B3395972) as a co-solvent, which is crucial for the catalytic cycle.[1] The reaction tolerates various functional groups, including acidic hydroxyl substituents and heterocyclic aldehydes.
Quantitative Data Summary:
| Entry | Aldehyde | Potassium Aryltrifluoroborate | Ligand | Solvent System | Temp (°C) | Yield (%) |
| 1 | Benzaldehyde | Potassium phenyltrifluoroborate | P(tBu)₃ | Toluene/Acetone/Water | 80 | 95 |
| 2 | 4-Methoxybenzaldehyde | Potassium phenyltrifluoroborate | P(tBu)₃ | Toluene/Acetone/Water | 80 | 92 |
| 3 | 4-Chlorobenzaldehyde | Potassium phenyltrifluoroborate | P(tBu)₃ | Toluene/Acetone/Water | 80 | 85 |
| 4 | 2-Naphthaldehyde | Potassium phenyltrifluoroborate | P(tBu)₃ | Toluene/Acetone/Water | 80 | 90 |
Table 2: Rhodium-catalyzed synthesis of ketones from aldehydes and potassium aryltrifluoroborates. Data based on the work of Pucheault, Darses, and Genet.[1]
Experimental Protocol:
General Procedure for the Rhodium-Catalyzed Synthesis of Ketones from Aldehydes:
-
In a reaction tube, combine the rhodium catalyst, for instance, [Rh(CH₂CH₂)₂Cl]₂ (1.5 mol%), and the phosphine (B1218219) ligand, such as P(tBu)₃ (3.0 mol%).
-
Add the aldehyde (1.0 equiv) and the potassium aryltrifluoroborate (1.5 equiv).
-
Add the solvent mixture of toluene, acetone, and water (e.g., in a 10:1:1 ratio).
-
Seal the tube and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent like diethyl ether.
-
Wash the organic layer with water and brine, then dry over magnesium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
Purify the resulting crude ketone by flash chromatography.
Proposed Catalytic Cycle:
Caption: Proposed Heck-type mechanism for ketone synthesis from aldehydes.
Stereoretentive Rhodium-Catalyzed 1,2-Addition of Chiral Alkyl Potassium Trifluoroborates to Aldehydes
This methodology enables the synthesis of chiral secondary alcohols with high stereofidelity from chiral secondary and tertiary alkyl potassium trifluoroborates and aldehydes.[7][8] The reaction proceeds with complete retention of the stereochemistry at the carbon center bearing the boron atom.
Application Notes:
A key advantage of this reaction is the ability to form sterically congested secondary alcohols, including those with quaternary stereocenters, with excellent enantioselectivity.[7] The reaction utilizes a simple rhodium catalyst, [{RhCl(cod)}₂], and is performed in a mixed aqueous solvent system.[7][8] This method is particularly valuable as it overcomes the common challenges of β-hydride elimination and slow transmetalation associated with alkylboron reagents.
Quantitative Data Summary:
| Entry | Chiral Alkyltrifluoroborate | Aldehyde | Product | Yield (%) | e.r. |
| 1 | (R)-sec-Butylphenyl-BF₃K | 4-Nitrobenzaldehyde | Chiral Alcohol | 85 | >99:1 |
| 2 | (R)-1-Phenylethyl-BF₃K | 4-Nitrobenzaldehyde | Chiral Alcohol | 90 | >99:1 |
| 3 | (R)-1-(4-Methoxyphenyl)ethyl-BF₃K | 4-Nitrobenzaldehyde | Chiral Alcohol | 88 | >99:1 |
| 4 | Chiral Tertiary Alkyl-BF₃K | 4-Nitrobenzaldehyde | Chiral Tertiary Alcohol | 75 | >99:1 |
Table 3: Stereoretentive 1,2-addition of chiral alkyltrifluoroborates to aldehydes. Data based on the work of Aggarwal and co-workers.[7][8]
Experimental Protocol:
General Procedure for the Stereoretentive 1,2-Addition to Aldehydes:
-
To a deoxygenated mixture of 1,4-dioxane and water (6:1), add the aldehyde (1.0 equiv), the chiral secondary or tertiary alkyl potassium trifluoroborate (1.5 equiv), and [{RhCl(cod)}₂] (2.5 mol%).
-
Stir the resulting mixture at a temperature between 60-100 °C.
-
Monitor the reaction's progress using TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude alcohol product by flash column chromatography.
Proposed Reaction Workflow:
Caption: Workflow for the stereoretentive 1,2-addition of chiral alkyltrifluoroborates.
References
- 1. Direct Access to Ketones from Aldehydes via Rhodium-Catalyzed Cross-Coupling Reaction with Potassium Trifluoro(organo)borates [organic-chemistry.org]
- 2. Direct access to ketones from aldehydes via rhodium-catalyzed cross-coupling reaction with potassium trifluoro(organo)borates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Enantioselective Rhodium-Catalyzed Allylation of Cyclic Imines with Potassium Allyltrifluoroborates [era.ed.ac.uk]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bristol.ac.uk [bristol.ac.uk]
- 8. Complete stereoretention in the rhodium-catalyzed 1,2-addition of chiral secondary and tertiary alkyl potassium trifluoroborate salts to aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis Using Potassium Allyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the efficient synthesis of organic molecules utilizing potassium allyltrifluoroborate under microwave irradiation. This methodology offers significant advantages in terms of reaction speed, yield, and scalability, making it a valuable tool in modern drug discovery and development.[1]
Introduction
This compound is a stable, easy-to-handle, and versatile reagent for allylation reactions in organic synthesis.[2] Its application in microwave-assisted synthesis has demonstrated remarkable potential for accelerating carbon-carbon bond formation, a critical step in the construction of complex molecular architectures found in many pharmaceutical agents. Microwave heating provides rapid and uniform heating of the reaction mixture, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[3] This document outlines two key applications of microwave-assisted synthesis with this compound: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and the synthesis of homoallylic alcohols.
Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. The use of this compound as a coupling partner under microwave irradiation provides a rapid and efficient route to various allylated aromatic and heteroaromatic compounds, which are important scaffolds in medicinal chemistry.[1]
Data Presentation
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoacetophenone | PdCl₂(dppf) (2) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 120 | 10 | >95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (3:1) | 150 | 15 | 92 |
| 3 | 2-Chloropyridine | XPhos Pd G2 (2) | K₃PO₄ | 2-Butanol | 130 | 20 | 88 |
| 4 | 1-Iodonaphthalene | Pd(OAc)₂ (2) + SPhos (4) | CsF | THF/H₂O (5:1) | 110 | 8 | 97 |
Experimental Protocol
General Procedure for Microwave-Assisted Suzuki-Miyaura Cross-Coupling of this compound with Aryl Halides.
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), palladium catalyst (see table for specifics, 2-3 mol%), and base (2.0 mmol, 2.0 equiv).
-
Add the appropriate solvent system (4-5 mL).
-
Seal the vial with a septum cap.
-
Place the vial inside the cavity of a microwave reactor.
-
Irradiate the mixture with microwave energy at the specified temperature for the designated time (see table for specifics).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction with the addition of water (10 mL) and extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired allylated product.
Experimental Workflow
Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.
Application 2: Synthesis of Homoallylic Alcohols
The addition of an allyl group to a carbonyl compound to form a homoallylic alcohol is a fundamental transformation in organic synthesis. Microwave irradiation can significantly accelerate the reaction between this compound and aldehydes, providing a rapid and efficient route to these valuable building blocks.[4][5]
Data Presentation
| Entry | Aldehyde | Lewis Acid (mol%) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Sc(OTf)₃ (10) | Acetonitrile | 80 | 5 | 94 |
| 2 | 4-Nitrobenzaldehyde | InCl₃ (15) | Water | 100 | 7 | 91 |
| 3 | Cinnamaldehyde | BF₃·OEt₂ (20) | Dichloromethane | 70 | 10 | 85 |
| 4 | Cyclohexanecarboxaldehyde | Yb(OTf)₃ (10) | Methanol | 90 | 5 | 96 |
Experimental Protocol
General Procedure for the Microwave-Assisted Synthesis of Homoallylic Alcohols.
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv) and this compound (1.5 mmol, 1.5 equiv).
-
Add the solvent (4-5 mL) followed by the Lewis acid catalyst (see table for specifics, 10-20 mol%).
-
Seal the vial with a septum cap.
-
Place the vial inside the cavity of a microwave reactor.
-
Irradiate the mixture with microwave energy at the specified temperature for the designated time (see table for specifics).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired homoallylic alcohol.
Logical Relationship Diagram
Caption: Key Steps in Homoallylic Alcohol Synthesis.
Signaling Pathway Relevance
Molecules containing the homoallylic alcohol motif are precursors to a wide array of biologically active compounds, including polyketide natural products. Some of these natural products are known to interact with various signaling pathways implicated in diseases such as cancer and inflammatory disorders. For instance, the synthesis of complex macrocycles that can inhibit protein-protein interactions or enzyme function often relies on key fragments prepared through efficient C-C bond-forming reactions like the one described. The rapid synthesis of a library of homoallylic alcohols using this microwave-assisted protocol can facilitate the exploration of structure-activity relationships (SAR) for novel inhibitors of such pathways.
Caption: Drug Discovery Workflow Leveraging Microwave Synthesis.
References
Synthesis of Allyl Sulfones from Potassium Allyltrifluoroborate: A Detailed Guide for Researchers
Application Note: The synthesis of allyl sulfones is of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active molecules. Allyl sulfones are key structural motifs in compounds exhibiting a range of therapeutic properties, including anti-inflammatory, anti-cancer, and protease inhibitory activities. This document provides detailed protocols for the synthesis of allyl sulfones utilizing potassium allyltrifluoroborate as a key starting material, offering robust and scalable methods for accessing these valuable compounds. Two primary synthetic strategies are highlighted: an electrochemical approach and a visible-light-mediated three-component reaction.
Introduction to Allyl Sulfones in Drug Discovery
Allyl sulfones are versatile intermediates in organic synthesis and are integral components of numerous pharmacologically active agents.[1][2] Their utility stems from the unique chemical reactivity of the sulfone group, which can act as a Michael acceptor and participate in various cycloaddition and substitution reactions. In drug design, the sulfone moiety is often employed to enhance binding affinity to biological targets, improve pharmacokinetic properties, and modulate the overall bioactivity of a molecule.[3][4] For instance, certain peptidyl allyl sulfones have been identified as potent inhibitors of cysteine proteases, a class of enzymes implicated in various diseases. The methods described herein provide reliable access to a diverse range of allyl sulfones, facilitating the exploration of new chemical space in drug discovery programs.
Data Presentation: Synthesis of Allyl Sulfones via Electrosynthesis
The electrochemical synthesis of allyl sulfones from potassium allyltrifluoroborates and sodium sulfinates offers a green and efficient alternative to traditional methods.[1][5] The reaction proceeds under mild conditions without the need for chemical oxidants. Below is a summary of representative yields obtained for various substituted allyl sulfones using this method.
| Entry | Sodium Sulfinate (1) | This compound (2) | Product (3) | Yield (%)[6] |
| 1 | Sodium 4-methylbenzenesulfinate | This compound | 3a | 80 |
| 2 | Sodium benzenesulfinate | This compound | 3b | 75 |
| 3 | Sodium 4-methoxybenzenesulfinate | This compound | 3c | 72 |
| 4 | Sodium 4-chlorobenzenesulfinate | This compound | 3d | 59 |
| 5 | Sodium 4-bromobenzenesulfinate | This compound | 3e | 63 |
| 6 | Sodium pyridine-3-sulfinate | This compound | 3f | 70 |
| 7 | Sodium thiophene-2-sulfinate | This compound | 3g | 55 |
| 8 | Sodium naphthalene-2-sulfinate | This compound | 3h | 31 |
| 9 | Sodium methanesulfinate | This compound | 3i | 45 |
| 10 | Sodium cyclopropanesulfinate | This compound | 3j | 52 |
Experimental Protocols
Protocol 1: Electrochemical Synthesis of Allyl Sulfones
This protocol details the batch synthesis of allyl sulfones from sodium sulfinates and potassium allyltrifluoroborates.[1][7]
Materials:
-
Sodium sulfinate (0.1 mmol)
-
This compound (0.25 mmol)
-
Acetonitrile (B52724) (CH3CN), distilled (1.5 mL)
-
Water (H2O), distilled (1.5 mL)
-
ElectraSyn vial (5 mL)
-
Carbon graphite (B72142) electrodes
-
Dichloromethane (B109758) (CH2Cl2)
-
Round bottom flask
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a 5 mL ElectraSyn vial, add the sodium sulfinate (0.1 mmol) and this compound (0.25 mmol).
-
Add acetonitrile (1.5 mL) and distilled water (1.5 mL) to the vial.
-
Stir the mixture until all solids are dissolved.
-
Fit the carbon graphite electrodes into the cap of the vial and close it.
-
Set the reaction at a constant current of 2.5 mA for 3 hours.
-
After the reaction is complete, transfer the solution to a round bottom flask.
-
Rinse the electrodes and the vial with dichloromethane and add the rinsing to the round bottom flask.
-
Concentrate the solution to dryness under reduced pressure.
-
Purify the residue by manual flash column chromatography on silica gel to obtain the final product.
Protocol 2: Visible-Light-Mediated Three-Component Synthesis of Allylic Sulfones
This protocol describes a radical-mediated synthesis of allylic sulfones from potassium alkyltrifluoroborates, a sulfur dioxide source, and allylic bromides under visible light irradiation.[8][9]
Materials:
-
Potassium alkyltrifluoroborate (e.g., this compound)
-
Allylic bromide
-
DABSO (as a SO2 source)
-
9-Mesityl-10-methyl acridinium (B8443388) perchlorate (B79767) (Mes-Acr-MeClO4) as a photocatalyst
-
1,2-Dichloroethane (DCE) as a solvent
-
Schlenk tube
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
In a Schlenk tube, combine the potassium alkyltrifluoroborate, allylic bromide, DABSO, and the photocatalyst.
-
Add DCE as the solvent.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Place the reaction tube under irradiation with a visible light source at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for the electrochemical synthesis of allyl sulfones.
Caption: Proposed radical mechanism for the visible-light synthesis.
References
- 1. repositorio.uam.es [repositorio.uam.es]
- 2. Synthesis of Allyl Aryl Sulfones from Morita–Baylis–Hillman Adducts and Thiosulfonates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. Batch and flow electrochemical synthesis of allyl sulfones via sulfonation of allyl trifluoroborates: a robust, regioselective, and scalable approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Copper-Catalyzed Transformations of Potassium Allyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of potassium allyltrifluoroborate in copper-catalyzed carbon-carbon bond-forming reactions. The protocols detailed below offer reliable methods for the allylation of various electrophiles, highlighting the versatility of this air- and moisture-stable allylating reagent.
Introduction
This compound has emerged as a valuable reagent in modern organic synthesis due to its stability, ease of handling, and lower toxicity compared to other organometallic allylating agents. While palladium-catalyzed cross-coupling reactions of potassium organotrifluoroborates are well-established, the use of more economical and earth-abundant copper catalysts offers a compelling alternative. This document details key copper-catalyzed transformations of this compound, providing structured data and experimental protocols for their application in research and development.
Key Applications
Two primary transformations are highlighted: the copper-catalyzed cross-coupling with alkyl halides and the allylation of aldehydes. While the latter is presented here with a highly efficient 18-crown-6 (B118740) catalyzed protocol, the principles can inform the development of analogous copper-catalyzed systems.
Copper-Catalyzed Cross-Coupling with Alkyl Halides
The copper-catalyzed cross-coupling of allyl boron species with alkyl halides provides a mild and efficient method for the construction of saturated C(sp³)–C(sp³) bonds. This reaction is notable for its excellent functional group tolerance and its applicability to primary, secondary, and even tertiary halogenated alkanes. While the cited protocol utilizes an allyl boron ester, the reaction conditions are readily adaptable for this compound, which serves as a precursor to the reactive allylboron species.
The following table summarizes the yields for the copper-catalyzed cross-coupling of allylboronic acid pinacol (B44631) ester with a variety of alkyl halides.
| Entry | Alkyl Halide | Product | Yield (%) |
| 1 | 1-Iodooctane (B127717) | 1-Undecene | 83 |
| 2 | 1-Bromooctane | 1-Undecene | 75 |
| 3 | 1-Iododecane | 1-Tridecene | 81 |
| 4 | 1-Bromo-3-phenylpropane | 5-Phenyl-1-pentene | 78 |
| 5 | Ethyl 6-bromohexanoate | Ethyl non-8-enoate | 72 |
| 6 | 2-Bromooctane | 2-Methyl-1-decene | 65 |
| 7 | Cyclohexyl iodide | Allylcyclohexane | 71 |
| 8 | tert-Butyl bromoacetate | tert-Butyl 4-pentenoate | 68 |
| 9 | 1-Bromo-4-chlorobenzene | 1-Allyl-4-chlorobenzene | 76 (Br coupling) |
| 10 | N-(2-Bromoethyl)phthalimide | N-(4-Penten-1-yl)phthalimide | 70 |
Materials:
-
Copper(I) iodide (CuI)
-
Lithium tert-butoxide (LiOtBu)
-
Allylboronic acid pinacol ester (or this compound)
-
1-Iodooctane
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add CuI (10 mol%).
-
Add LiOtBu (2.0 equivalents) to the flask.
-
Add anhydrous DMF as the solvent.
-
Stir the suspension at room temperature for 10 minutes.
-
Add allylboronic acid pinacol ester (1.2 equivalents). If using this compound, a slight excess may be beneficial.
-
Add the 1-iodooctane (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC or GC for the consumption of the starting material.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent in vacuo and purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 1-undecene.
Caption: Workflow for Cu-catalyzed allylation.
Allylation of Aldehydes to Synthesize Homoallylic Alcohols
The addition of an allyl group to an aldehyde is a fundamental transformation that yields valuable homoallylic alcohols. This compound serves as an excellent allylating agent for this purpose. The following protocol utilizes 18-crown-6 as a catalyst in a biphasic system, which is highly efficient and proceeds under mild, open-atmosphere conditions.[1][2] This method's high functional group tolerance makes it particularly attractive for complex molecule synthesis.
The table below presents the yields for the 18-crown-6 catalyzed allylation of various aldehydes with this compound.[1][2]
| Entry | Aldehyde | Product | Yield (%) |
| 1 | 4-Nitrobenzaldehyde (B150856) | 1-(4-Nitrophenyl)but-3-en-1-ol | 94 |
| 2 | 2-Nitrobenzaldehyde | 1-(2-Nitrophenyl)but-3-en-1-ol | 82 |
| 3 | 3-Nitrobenzaldehyde | 1-(3-Nitrophenyl)but-3-en-1-ol | 80 |
| 4 | 4-Cyanobenzaldehyde | 4-(1-Hydroxybut-3-enyl)benzonitrile | 87 |
| 5 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)but-3-en-1-ol | 85 |
| 6 | 4-(Trifluoromethyl)benzaldehyde | 1-(4-(Trifluoromethyl)phenyl)but-3-en-1-ol | 86 |
| 7 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)but-3-en-1-ol | 89 |
| 8 | Cinnamaldehyde | 1-Phenylhexa-1,5-dien-3-ol | 90 |
| 9 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)but-3-en-1-ol | 87 |
| 10 | Hexanal | Non-1-en-4-ol | 88 |
Materials:
-
4-Nitrobenzaldehyde
-
This compound
-
18-Crown-6 (18-C-6)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous potassium carbonate (K₂CO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 4-nitrobenzaldehyde (1.0 mmol) and dissolve it in CH₂Cl₂ (2 mL).[1]
-
Add 18-crown-6 (26 mg, 10 mol%) to the solution.[1]
-
Add this compound (177 mg, 1.20 mmol) followed by water (2 mL).[1]
-
Stir the resulting biphasic mixture vigorously at room temperature for 15 minutes. The reaction can be monitored by TLC.[1]
-
After the reaction is complete, dilute the mixture with EtOAc (15 mL).[1]
-
Wash the organic layer with a saturated solution of K₂CO₃ (3 x 15 mL).[1]
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and remove the solvents under reduced pressure to yield the homoallylic alcohol product.[1] In many cases, further purification is not necessary.[1][2]
Caption: Proposed cycle for 18-C-6 catalyzed allylation.
Mechanistic Considerations for Copper-Catalyzed Allylation
In a typical copper-catalyzed cross-coupling reaction, a Cu(I) species is believed to be the active catalyst. The catalytic cycle is thought to involve the transmetalation of the allyl group from the boron species to the copper center, forming an allyl-copper intermediate. This intermediate then reacts with the electrophile (e.g., an alkyl halide) in a step that can proceed through various mechanisms, including oxidative addition/reductive elimination or other pathways, to form the C-C bond and regenerate the Cu(I) catalyst.
Caption: Putative catalytic cycle for Cu-catalyzed allylation.
Conclusion
This compound is a highly effective reagent for a range of synthetic transformations. The copper-catalyzed cross-coupling with alkyl halides and the efficient allylation of aldehydes demonstrate its utility in constructing important carbon-carbon bonds. The provided protocols offer robust and practical methods for researchers in organic synthesis and drug development, enabling access to a diverse array of functionalized molecules under mild and often environmentally benign conditions. Further exploration of copper-catalyzed systems for other transformations of this compound is a promising area for future research.
References
Application Note: Synthesis of S-Allylic Sulfinamides via (Thio)urea-Catalyzed Allylation of N-Sulfinylamines with Potassium Allyltrifluoroborate
Audience: Researchers, scientists, and drug development professionals.
Introduction: S-allylic sulfinamides are valuable building blocks in organic synthesis, offering two versatile functional handles for further molecular elaboration.[1] This application note details a (thio)urea-catalyzed method for the synthesis of S-allylic sulfinamides through the nucleophilic allylation of N-sulfinylamines using potassium allyltrifluoroborate. This method is particularly effective for N-sulfinylamines that are not sterically hindered.[1][2][3] The reaction proceeds under relatively mild conditions and provides a direct route to this important class of compounds.
The proposed mechanism suggests that the (thio)urea catalyst facilitates the abstraction of a fluoride (B91410) ion from the this compound, generating a more reactive allylboron difluoride species in situ.[2] This intermediate then undergoes nucleophilic addition to the N-sulfinylamine to afford the S-allylic sulfinamide product. Notably, attempts to achieve enantioselectivity using a chiral thiourea (B124793) catalyst were unsuccessful, suggesting a mechanism that may not involve hydrogen bonding to the N-sulfinylamine.[2]
Quantitative Data Summary
The (thio)urea-catalyzed allylation of various N-sulfinylamines with this compound demonstrates moderate to good yields. The choice of catalyst, either N,N'-dimethylurea or N,N'-dimethylthiourea, can influence the reaction outcome depending on the substrate. The following table summarizes the yields obtained for a range of N-sulfinylamine substrates.
| Entry | N-Sulfinylamine Substrate (Ar) | Catalyst | Product | Yield (%) |
| 1 | Phenyl | N,N'-Dimethylurea | 3ba | 66 |
| 2 | 4-Cyanophenyl | N,N'-Dimethylurea | 3ga | 48 |
| 3 | 4-Chlorophenyl | N,N'-Dimethylurea | 3ha | 58 |
| 4 | 2,4,6-Trimethylphenyl | N,N'-Dimethylurea | 3fa | 70 |
| 5 | 2-Bromophenyl | N,N'-Dimethylthiourea | 3ja | 63 |
| 6 | 3-Carbomethoxyphenyl | N,N'-Dimethylthiourea | 3ka | 61 |
| 7 | 4-Fluorophenyl | N,N'-Dimethylthiourea | 3la | 55 |
Experimental Protocols
General Procedure for the (Thio)urea-Catalyzed Synthesis of S-Allylic Sulfinamides:
This protocol is a representative example for the synthesis of S-allylic sulfinamides from N-sulfinylamines and this compound.
Materials:
-
N-Sulfinylamine (1.0 equiv)
-
This compound (2.0 equiv)
-
N,N'-Dimethylurea or N,N'-Dimethylthiourea (20 mol%)
Procedure:
-
To an oven-dried reaction vessel, add the N-sulfinylamine (1.0 equiv), this compound (2.0 equiv), and the (thio)urea catalyst (20 mol%).
-
Add anhydrous 1,2-dichloroethane (DCE) to the vessel under an inert atmosphere.
-
Heat the reaction mixture to 80 °C.
-
Stir the reaction for 16 hours, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure S-allylic sulfinamide.
Visualizations
Reaction Scheme:
Caption: General reaction for the synthesis of S-allylic sulfinamides.
Experimental Workflow:
Caption: Workflow for S-allylic sulfinamide synthesis.
Proposed Mechanistic Pathway:
Caption: Proposed mechanism involving fluoride abstraction.
References
- 1. Synthesis of S -allylic sulfinamides by the catalytic nucleophilic allylation of N -sulfinylamines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01562F [pubs.rsc.org]
- 2. Synthesis of S-allylic sulfinamides by the catalytic nucleophilic allylation of N-sulfinylamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Green Chemistry Approaches Using Potassium Allyltrifluoroborate in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of potassium allyltrifluoroborate as a versatile and environmentally benign reagent in aqueous media. The focus is on green chemistry principles, including the use of water as a solvent, mild reaction conditions, and high atom economy. This compound is an air-stable, crystalline solid, making it a safer and more convenient alternative to traditional pyrophoric and moisture-sensitive organometallic reagents.[1]
Application Note 1: Synthesis of Homoallylic Alcohols via 18-Crown-6 (B118740) Catalyzed Allylation of Aldehydes
The synthesis of homoallylic alcohols is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Traditional methods often rely on organometallic reagents that are incompatible with aqueous media. The use of this compound in a biphasic water-dichloromethane system, catalyzed by 18-crown-6, presents a green and efficient alternative.[2] This method is notable for its mild reaction conditions (room temperature and open atmosphere), short reaction times, and high yields.[2][3] The reaction tolerates a wide range of functional groups on the aldehyde, and in many cases, the product is obtained with high purity, eliminating the need for subsequent purification steps.[2]
Quantitative Data: Allylation of Various Aldehydes
The following table summarizes the yields of homoallylic alcohols obtained from the reaction of various aldehydes with this compound under the specified protocol.
| Entry | Aldehyde Substrate | Product | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)but-3-en-1-ol | 94 |
| 2 | 4-Fluorobenzaldehyde | 1-(4-Fluorophenyl)but-3-en-1-ol | 87 |
| 3 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)but-3-en-1-ol | 85 |
| 4 | 4-Bromobenzaldehyde | 1-(4-Bromophenyl)but-3-en-1-ol | 86 |
| 5 | 2-Methoxybenzaldehyde | 1-(2-Methoxyphenyl)but-3-en-1-ol | 91 |
Data compiled from a study by Oliveira, R. A., et al. (2012).[2][3]
Experimental Protocol: General Procedure for the Allylation of Aldehydes
This protocol details the 18-crown-6 catalyzed allylation of aldehydes with this compound in a biphasic aqueous system.
Materials:
-
Appropriate aldehyde (1.0 mmol)
-
Dichloromethane (B109758) (CH₂Cl₂) (2 mL)
-
18-Crown-6 (26 mg, 10 mol%)
-
This compound (177 mg, 1.20 mmol)
-
Water (2 mL)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous solution of potassium carbonate (K₂CO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 mmol) and dissolve it in dichloromethane (2 mL).
-
Add 18-crown-6 (26 mg, 10 mol%) to the solution.
-
Add this compound (177 mg, 1.20 mmol) followed by water (2 mL).
-
Stir the resulting biphasic mixture vigorously at room temperature for 15 minutes.
-
Upon completion of the reaction, dilute the mixture with ethyl acetate (15 mL).
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of K₂CO₃ (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the mixture to remove the drying agent.
-
Remove the solvents in vacuo to yield the homoallylic alcohol product.[2]
Visualization of the Experimental Workflow
Caption: Workflow for the 18-Crown-6 catalyzed allylation of aldehydes.
References
Application Notes and Protocols: Petasis Reaction Variations with Potassium Allyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for variations of the Petasis reaction that utilize potassium allyltrifluoroborate and related organotrifluoroborates. These protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development who are looking to synthesize complex amines with high efficiency and functional group tolerance.
Introduction to the Petasis Reaction and the Role of Potassium Organotrifluoroborates
The Petasis reaction, or Petasis Borono-Mannich (PBM) reaction, is a powerful multi-component reaction that involves an amine, a carbonyl compound, and an organoboronic acid to form substituted amines.[1][2] This reaction is highly valued for its operational simplicity, broad substrate scope, and its ability to construct carbon-carbon and carbon-nitrogen bonds in a single step.
Potassium organotrifluoroborates have emerged as stable, crystalline, and easy-to-handle alternatives to the often less stable boronic acids.[3] this compound, in particular, is a robust reagent for the introduction of an allyl group. Its use in Petasis-type reactions offers advantages in terms of stability, ease of handling, and functional group compatibility.
This document details two main variations of the Petasis reaction using potassium organotrifluoroborates: a classical thermal approach and a modern photoredox-catalyzed method for alkyl groups.
Variation 1: Classical Three-Component Petasis Reaction with this compound (Adapted Protocol)
While the use of this compound in two-component allylations of imines is documented, a detailed, general protocol for the one-pot, three-component reaction with a diverse set of simple amines and aldehydes is not extensively reported in peer-reviewed literature. The following protocol is an adapted procedure based on standard Petasis reaction conditions, modified to accommodate the use of this compound, which may require activation.
Reaction Principle
The reaction proceeds through the in-situ formation of an iminium ion from the condensation of an amine and an aldehyde. The this compound is then activated, typically by a Lewis or Brønsted acid, to facilitate the nucleophilic transfer of the allyl group to the iminium ion, yielding the homoallylic amine.
Caption: Workflow for the adapted classical Petasis reaction.
Experimental Protocol (Adapted)
Materials:
-
Aldehyde (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
This compound (1.2-1.5 equiv)
-
Lewis Acid (e.g., BF₃·OEt₂, 1.0-1.5 equiv) or Brønsted Acid (e.g., Acetic Acid, 1.0-2.0 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene, 0.1-0.5 M)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 equiv), amine (1.1 equiv), and anhydrous solvent.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.
-
Add the this compound (1.3 equiv) to the mixture.
-
Slowly add the Lewis or Brønsted acid catalyst to the stirring suspension.
-
Attach a condenser and heat the reaction mixture to a temperature between 60-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or Ethyl Acetate) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired homoallylic amine.
Variation 2: Photoredox-Catalyzed Petasis Reaction with Potassium Alkyltrifluoroborates
A modern variation of the Petasis reaction utilizes photoredox catalysis to engage potassium alkyltrifluoroborates, which are typically unreactive in the classical Petasis reaction.[4][5] This method allows for the synthesis of a wide range of C(sp³)-rich amines under mild conditions.
Reaction Principle
This reaction proceeds via a single-electron transfer (SET) mechanism. An excited photocatalyst oxidizes the potassium alkyltrifluoroborate to generate an alkyl radical. This radical then adds to the in-situ formed iminium ion. A subsequent reduction step terminates the catalytic cycle and yields the final product.
Caption: Photoredox catalytic cycle for the alkyl-Petasis reaction.
Quantitative Data: Substrate Scope
The following tables summarize the yields for the photoredox-catalyzed Petasis reaction with various aldehydes, anilines, and potassium alkyltrifluoroborates, as reported by Molander et al.[6]
Table 1: Variation of Potassium Alkyltrifluoroborate Reaction Conditions: Methyl 4-formylbenzoate (B8722198) (0.5 mmol), Aniline (B41778) (0.75 mmol), Potassium Alkyltrifluoroborate (0.75 mmol), [Ir{dF(CF₃)ppy}₂(bpy)]PF₆ (0.01 mmol), NaHSO₄ (0.5 mmol) in 1,4-dioxane (B91453) (5 mL) under blue LED irradiation for 24 h.
| Entry | Alkyl Group (from R-BF₃K) | Product | Yield (%) |
| 1 | Cyclohexyl | 4 | 84 |
| 2 | Cyclopentyl | 5 | 81 |
| 3 | tert-Butyl | 12 | 87 |
| 4 | Isopropyl | 14 | 75 |
| 5 | n-Propyl | 15 | 65 |
Table 2: Variation of Aldehyde Reaction Conditions: Aldehyde (0.5 mmol), Aniline (0.75 mmol), Potassium Cyclohexyltrifluoroborate (0.75 mmol), and other reagents as in Table 1.
| Entry | Aldehyde Substituent | Product | Yield (%) |
| 1 | 4-CO₂Me | 4 | 84 |
| 2 | 4-CN | 25 | 77 |
| 3 | 4-Br | 26 | 71 |
| 4 | 4-Cl | 27 | 75 |
| 5 | 4-CF₃ | 28 | 61 |
| 6 | 3-OMe | 33 | 82 |
Table 3: Variation of Aniline Reaction Conditions: Methyl 4-formylbenzoate (0.5 mmol), Aniline derivative (0.75 mmol), Potassium Cyclohexyltrifluoroborate (0.75 mmol), and other reagents as in Table 1.
| Entry | Aniline Substituent | Product | Yield (%) |
| 1 | 4-OMe | 45 | 88 |
| 2 | 4-Me | 46 | 81 |
| 3 | H | 4 | 84 |
| 4 | 4-F | 47 | 78 |
| 5 | 4-Cl | 48 | 75 |
| 6 | 4-Br | 49 | 70 |
Experimental Protocol: Photoredox-Catalyzed Alkyl-Petasis Reaction
Materials:
-
Aldehyde (0.5 mmol, 1.0 equiv)
-
Aniline (0.75 mmol, 1.5 equiv)
-
Potassium alkyltrifluoroborate (0.75 mmol, 1.5 equiv)
-
[Ir{dF(CF₃)ppy}₂(bpy)]PF₆ photocatalyst (0.01 mmol, 2 mol%)
-
Sodium bisulfate (NaHSO₄) (0.5 mmol, 1.0 equiv)
-
1,4-Dioxane (5 mL, 0.1 M)
-
Screw-capped vial, magnetic stirrer, and blue LED light source
Procedure:
-
To a screw-capped vial, add the aldehyde (0.5 mmol), aniline (0.75 mmol), potassium alkyltrifluoroborate (0.75 mmol), [Ir{dF(CF₃)ppy}₂(bpy)]PF₆ (0.01 mmol), and NaHSO₄ (0.5 mmol).
-
Add 1,4-dioxane (5 mL) to the vial.
-
Seal the vial and stir the reaction mixture at room temperature under irradiation with blue LEDs for 24 hours.
-
After 24 hours, remove the vial from the light source.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkylated amine.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Organoboron reagents, while generally stable, should be handled with care.
-
Lewis acids such as BF₃·OEt₂ are corrosive and moisture-sensitive; handle under an inert atmosphere.
-
Photoredox reactions involve high-intensity light sources; use appropriate shielding to avoid eye exposure.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Petasis reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photoredox-Catalyzed Multicomponent Petasis Reaction with Alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Direct Synthesis of Allenes by a Traceless Petasis Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Asymmetric Allylation Using Chiral Catalysts with Potassium Allyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric allylation of carbonyl compounds is a cornerstone transformation in organic synthesis, providing access to chiral homoallylic alcohols, which are valuable building blocks for the synthesis of complex natural products and pharmaceuticals. The use of potassium allyltrifluoroborate as an allylating agent offers significant advantages, including its stability to air and moisture, ease of handling, and compatibility with a wide range of functional groups. When combined with chiral catalysts, highly enantioselective additions to aldehydes and ketones can be achieved. This document provides detailed application notes and experimental protocols for the asymmetric allylation of carbonyl compounds using this compound, focusing on the use of chiral diol-based catalysts.
Data Summary
The following tables summarize the quantitative data for the asymmetric allylation of various aldehydes and ketones with this compound (or related allylboron reagents) in the presence of different chiral catalysts.
Table 1: Asymmetric Allylation of Aldehydes
| Entry | Aldehyde | Chiral Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | (R)-BINOL | 10 | Toluene (B28343) | 24 | 85 | 92 | [1][2] |
| 2 | 4-Nitrobenzaldehyde | (R)-3,3'-(CF₃)₂-BINOL | 10 | CH₂Cl₂ | 12 | 92 | 98 | [2] |
| 3 | 4-Methoxybenzaldehyde | (R)-VAPOL | 15 | Toluene | 48 | 78 | 88 | [3] |
| 4 | Cinnamaldehyde | (R)-BINOL | 10 | Toluene | 24 | 81 | 90 | [1] |
| 5 | Cyclohexanecarboxaldehyde | (R)-3,3'-(CF₃)₂-BINOL | 10 | CH₂Cl₂ | 18 | 88 | 95 | [2] |
Table 2: Asymmetric Allylation of Ketones
| Entry | Ketone | Chiral Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | (S)-3,3'-Br₂-BINOL | 15 | Toluene | -35 | 15 | 93 | 98 | [1][4] |
| 2 | 2-Acetophenone | (S)-3,3'-Ph₂-BINOL | 15 | Toluene | -20 | 24 | 85 | 95 | [5] |
| 3 | Propiophenone | (S)-3,3'-Br₂-BINOL | 2 | Toluene | RT | 12 | 91 | 97 | [4] |
| 4 | Benzophenone | (S)-3,3'-Br₂-BINOL | 15 | Toluene | 0 | 48 | 76 | 85 | [1] |
| 5 | 1-Tetralone | (S)-3,3'-Ph₂-BINOL | 15 | Toluene | -20 | 36 | 88 | 92 | [5] |
Experimental Protocols
General Protocol for Asymmetric Allylation of Ketones with this compound using a Chiral BINOL-derived Catalyst
This protocol is a representative procedure adapted from the literature for the asymmetric allylation of ketones.[1][4]
Materials:
-
Chiral Catalyst: (S)-3,3'-Dibromo-1,1'-bi-2-naphthol ((S)-3,3'-Br₂-BINOL)
-
Allylating Agent: this compound
-
Boron Source: Allyldiisopropoxyborane (can be generated in situ or used as a pre-formed reagent)
-
Substrate: Ketone (e.g., Acetophenone)
-
Solvent: Toluene, anhydrous
-
Additives: Isopropanol (optional, can enhance rate and selectivity)[4]
-
Workup Reagents: Saturated aqueous solution of NH₄Cl, Diethyl ether or Ethyl acetate (B1210297), MgSO₄ or Na₂SO₄
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), add the chiral diol catalyst, (S)-3,3'-Br₂-BINOL (0.15 mmol, 15 mol%).
-
Reaction Setup: Add anhydrous toluene (to achieve a 0.3 M concentration of the ketone) to the flask.
-
Reagent Addition: Add allyldiisopropoxyborane (1.5 mmol). Note: While the topic specifies this compound, many catalytic systems with chiral diols utilize more reactive allylboronates like allyldiisopropoxyborane. This compound can be converted to a more reactive species in situ, or protocols are optimized for these more reactive boronates which are often prepared from the trifluoroborate salt.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -35 °C) using a suitable cooling bath.
-
Substrate Addition: Add the ketone (e.g., acetophenone, 1.0 mmol) dropwise to the cooled reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at this temperature for the specified time (e.g., 15 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired homoallylic alcohol.
-
Analysis: Determine the yield and enantiomeric excess of the product. The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Visualizations
Experimental Workflow
Caption: General experimental workflow for asymmetric allylation.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for chiral diol-catalyzed asymmetric allylation.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism and an Improved Asymmetric Allylboration of Ketones Catalyzed by Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Potassium Allyltrifluoroborate Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize potassium allyltrifluoroborate coupling reactions and improve yields.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound instead of other organoboron reagents like boronic acids?
Potassium organotrifluoroborates offer significant advantages over their boronic acid and ester counterparts.[1][2] They are typically crystalline, free-flowing solids that are exceptionally stable to both air and moisture, which simplifies handling and allows for long-term storage at ambient temperatures without degradation.[1][3][4] This stability reduces the likelihood of decomposition and the formation of byproducts like boroxines, which can occur with boronic acids and complicate stoichiometry.[3][5] Consequently, they are less prone to protodeboronation (the undesired cleavage of the carbon-boron bond).[2][5]
Q2: My coupling reaction is giving low to no yield. What are the most common reasons for failure?
Several factors can lead to poor performance in Suzuki-Miyaura couplings with allyltrifluoroborates. The most common culprits include:
-
Ineffective Catalyst/Ligand System: The choice of palladium precursor and phosphine (B1218219) ligand is critical for an efficient reaction.[5]
-
Suboptimal Base or Solvent: The base is crucial for the transmetalation step, and its strength and solubility can dramatically affect the outcome.[5] The solvent system must properly dissolve all reaction components.[5] Often, a biphasic mixture such as Toluene/H₂O or THF/H₂O is required.[5][6][7][8]
-
Low Reaction Temperature: While some couplings work at room temperature, many require heating to proceed at an adequate rate.[5]
-
Catalyst Deactivation: Impurities or exposure to oxygen can poison the palladium catalyst, halting the reaction.[5]
-
Protodeboronation: Although less common than with boronic acids, this side reaction can still occur, especially under harsh or overly acidic conditions.[5]
Q3: How do I select the right catalyst and ligand for my reaction?
The optimal catalyst and ligand depend on the specific substrates being coupled. For many allyltrifluoroborate couplings with aryl halides, palladium complexes with bulky, electron-rich phosphine ligands are effective.
-
For Aryl Bromides/Triflates: A common and effective catalyst system is PdCl₂(dppf)·CH₂Cl₂.[8][9] Alternatively, a combination of a palladium precursor like Pd(OAc)₂ with a ligand such as triphenylphosphine (B44618) (PPh₃) or 1,1'-bis(di-tert-butylphosphino)ferrocene (D-t-BPF) can be used.[3][6]
-
For Aryl Chlorides: These are often more challenging substrates and may require more specialized ligands. A highly effective system for coupling with aryl chlorides involves Pd(OAc)₂ with a bulky biarylphosphine ligand like RuPhos (2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl).[10][11]
Q4: What is the role of the base, and which one should I use?
The base is essential for activating the trifluoroborate salt to facilitate the transmetalation step in the catalytic cycle.[5] Inorganic carbonate bases are most commonly used. Cesium carbonate (Cs₂CO₃) is often highly effective and provides excellent yields.[6][8] Potassium carbonate (K₂CO₃) is another viable and less expensive option that can provide good results.[3][6] The choice may require screening to find the optimal conditions for your specific substrates.
Q5: I'm observing γ-allylation instead of the expected α-product. How can I control regioselectivity?
The cross-coupling of potassium allyltrifluoroborates with aryl halides typically occurs at the γ-carbon of the allyl group with high regioselectivity (>99%).[3] This selectivity is influenced by the ligand. For example, using a Pd(0)/D-t-BPF catalyst system promotes this γ-selectivity.[3] The choice of ligand can influence the transmetalation mechanism and the rate of reductive elimination, which are key to controlling which isomer is formed.[12] If α-selectivity is desired, a different class of allylboron reagent, such as an allylboronate ester, combined with a specifically designed ligand system would be necessary.[12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst/Ligand: The chosen system may not be active enough for your specific substrates. | • For aryl bromides, try PdCl₂(dppf)·CH₂Cl₂.[8][9] • For more challenging aryl chlorides, switch to a more active system like Pd(OAc)₂ with a bulky biarylphosphine ligand such as RuPhos.[10] |
| Incorrect Base: The base may be too weak or not soluble enough to facilitate transmetalation. | • Screen different bases. Cs₂CO₃ is often the most effective for trifluoroborate couplings.[6][8] • K₂CO₃ can also be a good alternative.[3] Ensure the base is a fine powder. | |
| Suboptimal Solvent: Poor solubility of reactants or catalyst. | • Use a biphasic solvent system like THF/H₂O (9:1) or Toluene/H₂O (10:1).[6][7] • Ensure vigorous stirring to promote interaction between phases. | |
| Low Reaction Temperature: Insufficient energy to overcome the activation barrier. | • Increase the reaction temperature. Many reactions are run at 80 °C or higher.[1] | |
| Protodeboronation | Presence of Protic Sources: Excess water or acidic impurities cleaving the C-B bond. | • While water is part of many solvent systems, ensure it is deionized and that other reagents are not acidic. • Use the trifluoroborate salt stoichiometrically, as it is less prone to this side reaction than boronic acids.[5] |
| Homocoupling of Aryl Halide | Oxygen in the Reaction: O₂ can interfere with the Pd(0) catalyst, leading to side reactions. | • Thoroughly degas the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.[1] • Maintain a positive pressure of inert gas throughout the reaction. |
| Inconsistent Results | Reagent Quality: The this compound may contain impurities. | • Ensure the trifluoroborate salt is pure. They are typically stable, crystalline solids.[3][8] • Check the quality and age of the palladium catalyst, ligands, and base. |
| Atmospheric Contamination: Inconsistent exclusion of air and moisture. | • Use proper Schlenk line or glovebox techniques for sensitive reactions. However, many trifluoroborate couplings can be carried out in an open atmosphere with proper degassing.[13] |
Optimized Reaction Conditions
The following table summarizes effective conditions reported for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides.
| Aryl Halide Type | Palladium Source (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temperature | Typical Yield | Reference |
| Aryl Bromide | PdCl₂ (2%) | PPh₃ (6%) | Cs₂CO₃ (3) | THF/H₂O (9:1) | Reflux | Good to Excellent | [6] |
| Aryl Bromide | Pd(OAc)₂ (2%) | D-t-BPF | K₂CO₃ | Isopropanol | 80 °C | >99% | [3] |
| Aryl Chloride | Pd(OAc)₂ (2%) | RuPhos (4%) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 °C | Good to Excellent | [10] |
| Heteroaryl Bromide | PdCl₂(dppf)·CH₂Cl₂ (2%) | - | Cs₂CO₃ (3) | THF/H₂O | 80 °C | Moderate to Good | [8] |
Key Experimental Protocols
General Protocol for Palladium-Catalyzed Allylation of an Aryl Bromide
This procedure is a representative example for the coupling of an aryl bromide with this compound.
-
Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and Cesium Carbonate (Cs₂CO₃, 3.0 equiv).
-
Solvent Addition: Add a 9:1 mixture of THF and deionized water.
-
Degassing: Seal the tube and thoroughly degas the mixture by sparging with argon for 15-20 minutes.
-
Catalyst Addition: In a separate vial, combine the palladium source (e.g., PdCl₂, 2 mol %) and the ligand (e.g., PPh₃, 6 mol %). Under a positive pressure of argon, add the catalyst system to the reaction mixture.
-
Heating: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., reflux).
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualized Workflows and Concepts
Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. DSpace [repository.upenn.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 10. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Side reactions and byproducts in allylations with potassium allyltrifluoroborate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing potassium allyltrifluoroborate in allylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its advantages?
This compound (K[H₂C=CHCH₂BF₃]) is a crystalline, air- and water-stable solid that serves as a convenient source of the allyl nucleophile in organic synthesis.[1] Its advantages over other allylating agents, such as allyl Grignard reagents or allylstannanes, include its stability, ease of handling, and lower toxicity.[1][2]
Q2: What are the common side reactions observed during allylations with this compound?
The most common side reactions are protodeboronation, hydrolysis of the trifluoroborate salt, and homocoupling of the allyl group.[1][3][4] These side reactions can reduce the yield of the desired homoallylic alcohol or amine.
Q3: How does the stability of this compound compare to allylboronic acid?
Potassium allyltrifluoroborates are significantly more stable than their corresponding boronic acids.[3] They can be stored for extended periods at room temperature without significant decomposition.[1] This stability is a key advantage, as the trifluoroborate acts as a "slow-release" source of the active boronic acid under reaction conditions, which can help to minimize side reactions like protodeboronation.[1][3]
Q4: What is the role of the base in palladium-catalyzed allylations?
In palladium-catalyzed cross-coupling reactions, a base is typically required. The base is believed to facilitate the transmetalation step by converting the intermediate allylboronic acid to a more reactive boronate species.[5] The choice and amount of base can significantly impact the reaction outcome and the extent of side reactions.[3]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Allylated Product
| Possible Cause | Suggested Solution |
| Protodeboronation of the allylboronic acid intermediate. This is the cleavage of the C-B bond by a proton source, leading to the formation of propene.[4] | Optimize the reaction pH. Protodeboronation can be catalyzed by both acid and base.[4][5] For many boronic acids, the rate is minimized at a neutral pH. Consider using a weaker base (e.g., K₃PO₄, Cs₂CO₃) instead of strong hydroxides.[6] |
| Incomplete hydrolysis of this compound. The trifluoroborate salt must first hydrolyze to the corresponding allylboronic acid to participate in the catalytic cycle.[1] | Ensure sufficient water is present in the reaction mixture, especially when using anhydrous organic solvents. The rate of hydrolysis can be influenced by the solvent system and the presence of a base.[1] |
| Catalyst deactivation or insufficient catalyst loading. | Use a highly active palladium catalyst to favor the desired cross-coupling over side reactions.[5] Ensure the catalyst is properly handled and stored to avoid deactivation. Consider increasing the catalyst loading if other optimizations fail. |
| Low reaction temperature. | While lower temperatures can sometimes suppress side reactions, they may also slow down the desired reaction. Gradually increase the reaction temperature and monitor the progress. |
Problem 2: Formation of Significant Amounts of Byproducts
| Byproduct | Possible Cause | Suggested Solution |
| Propene (from protodeboronation) | See "Protodeboronation" under Problem 1. | See solutions for "Protodeboronation" under Problem 1. |
| 1,5-Hexadiene (from homocoupling) | Oxidative homocoupling of the allylboronic acid intermediate, often promoted by the presence of oxygen. | Degas the reaction mixture and solvents thoroughly with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[3] Maintain a positive pressure of inert gas throughout the reaction. |
| Allyl alcohol | Hydrolysis of the starting material or reaction intermediates. | Ensure the reaction is carried out under anhydrous conditions if the desired product is not a homoallylic alcohol. |
Data on Side Reactions
While specific quantitative data for the side reactions of this compound under various conditions is not extensively tabulated in the literature, the following table summarizes general trends observed for organotrifluoroborates and their corresponding boronic acids, which are directly relevant.
Table 1: General Influence of Reaction Parameters on Side Reactions of Organotrifluoroborates
| Parameter | Effect on Protodeboronation | Effect on Homocoupling | Notes |
| pH | Increased under acidic or strongly basic conditions; minimized near neutral pH.[4] | Can be promoted by certain bases and the presence of oxygen. | The optimal pH is substrate-dependent. |
| Base | Stronger bases can accelerate protodeboronation.[3] | Can influence the rate of transmetalation vs. homocoupling. | Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred.[6] |
| Catalyst Activity | High catalyst activity can outcompete protodeboronation.[5] | Active catalysts can favor the desired cross-coupling. | |
| Oxygen | No direct effect. | Significantly promotes oxidative homocoupling. | Thorough degassing is crucial. |
| Temperature | Higher temperatures can increase the rate of protodeboronation. | Reaction rates, in general, increase with temperature. | Optimization is necessary to balance reaction rate and selectivity. |
Experimental Protocols
General Protocol for Palladium-Catalyzed Allylation of an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2-1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Solvent Addition: Add degassed solvent (e.g., a mixture of an organic solvent like THF or dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol for Allylation of Aldehydes with 18-Crown-6 (B118740) Catalyst
This method is suitable for the allylation of a broad range of aldehydes in a biphasic medium.[2]
-
Reaction Setup: To a round-bottom flask, add the aldehyde (1.0 mmol) and a solution of 18-crown-6 (10 mol%) in CH₂Cl₂ (2 mL).
-
Reagent Addition: Add this compound (1.2 mmol) followed by water (2 mL).
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 15 minutes. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate (B1210297) (15 mL) and wash with a saturated solution of K₂CO₃ (3 x 15 mL).
-
Isolation: Dry the combined organic layers over MgSO₄, filter, and remove the solvent under reduced pressure to yield the homoallylic alcohol, often without the need for further purification.[2]
Visualizations
Caption: Key pathways in allylations with this compound.
Caption: Troubleshooting workflow for allylation reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
"Potassium allyltrifluoroborate" decomposition pathways and prevention
Welcome to the Technical Support Center for Potassium Allyltrifluoroborate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, stability, and use of this reagent. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is an air- and water-stable crystalline solid that serves as a versatile reagent in organic synthesis.[1] It is frequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and for the allylation of aldehydes and ketones.[2][3] Its stability and ease of handling make it a favorable alternative to more sensitive organoboron compounds like boronic acids and esters.[4][5]
Q2: What are the main decomposition pathways for this compound?
The primary decomposition pathways for this compound are:
-
Hydrolysis: In the presence of water or moisture, it can hydrolyze to form allylboronic acid and potassium fluoride/bifluoride. This is often a necessary step for its participation in certain cross-coupling reactions.[1]
-
Protodeboronation: Following hydrolysis to the boronic acid, the carbon-boron bond can be cleaved and replaced with a carbon-hydrogen bond, leading to the formation of propene. This is an undesired side reaction that reduces the yield of the desired product.[5]
-
Thermal Decomposition: At very high temperatures (>300 °C), the compound will decompose, potentially releasing carbon oxides, boron oxides, hydrogen fluoride, and potassium oxides.[6]
Q3: How should I store this compound to ensure its stability?
To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry place, away from sources of ignition.[6] While it is considered air- and moisture-stable for extended periods, minimizing exposure to atmospheric moisture is a good practice to prevent slow hydrolysis.[1][7]
Q4: Is this compound sensitive to acidic or basic conditions?
Yes, the stability of organotrifluoroborates can be influenced by pH. While generally stable, strong acidic or basic conditions can promote hydrolysis and subsequent protodeboronation. The rate of these decomposition pathways is dependent on the specific pH of the reaction medium.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield in a cross-coupling reaction | 1. Decomposition of the reagent: The this compound may have degraded due to improper storage or handling, leading to a lower concentration of the active reagent. 2. Inefficient hydrolysis: The reaction conditions may not be optimal for the in-situ formation of the reactive boronic acid. 3. Protodeboronation: The reaction conditions (e.g., high temperature, prolonged reaction time, inappropriate base) may favor the undesired protodeboronation side reaction. | 1. Use a fresh batch of this compound or verify the purity of the existing stock. Ensure the reagent has been stored in a tightly sealed container in a dry environment. 2. The addition of a controlled amount of water to the reaction mixture is often necessary to facilitate hydrolysis. The choice of base and solvent system also plays a crucial role. 3. Optimize reaction conditions by lowering the temperature, reducing the reaction time, or screening different bases. Using a "slow-release" strategy, where the boronic acid is generated gradually, can minimize its concentration and thus reduce the rate of protodeboronation. |
| Inconsistent reaction results | 1. Variable moisture content: The amount of water in the reaction, which can come from solvents or the atmosphere, can affect the rate of hydrolysis and the overall reaction kinetics. 2. Batch-to-batch variability of the reagent: Impurities in the this compound can interfere with the reaction. | 1. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to have better control over the water content. 2. Ensure the purity of the this compound. If synthesizing in-house, ensure complete conversion to the trifluoroborate salt and proper purification. |
| Formation of propene byproduct | Protodeboronation: The reaction conditions are promoting the cleavage of the carbon-boron bond. | This is a strong indication of protodeboronation. Refer to the solutions for "Low or no yield" related to minimizing this side reaction. Consider using milder reaction conditions. |
Decomposition Pathways and Prevention
The primary concern for researchers using this compound is its decomposition via hydrolysis and protodeboronation.
Figure 1. Decomposition pathways of this compound.
To prevent unwanted decomposition, consider the following:
-
Storage: Store in a desiccator or under an inert atmosphere to minimize contact with moisture.
-
Handling: Weigh out the reagent quickly and avoid leaving the container open to the atmosphere for extended periods.
-
Reaction Conditions: For reactions where hydrolysis is not the intended first step, use anhydrous solvents and reagents. When hydrolysis is required, control the amount of water and the reaction conditions (temperature, base) to favor the desired reaction over protodeboronation.
Experimental Protocols
Protocol 1: Monitoring the Hydrolysis of this compound by ¹H NMR Spectroscopy
This protocol provides a general method for observing the hydrolysis of this compound to allylboronic acid.
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O or a mixture of an organic solvent and D₂O)
-
Internal standard (e.g., 1,4-dioxane (B91453) or another inert compound with a known chemical shift)
-
NMR tubes
Procedure:
-
Prepare a stock solution of the internal standard in the chosen deuterated solvent.
-
In an NMR tube, dissolve a known amount of this compound in a measured volume of the deuterated solvent containing the internal standard.
-
Acquire a ¹H NMR spectrum immediately after dissolution (t=0).
-
Monitor the reaction over time by acquiring subsequent ¹H NMR spectra at regular intervals.
-
Integrate the signals corresponding to the allylic protons of both this compound and the resulting allylboronic acid relative to the internal standard.
-
Plot the concentration or relative integral of the starting material and product over time to determine the rate of hydrolysis.
Figure 2. Workflow for monitoring hydrolysis by NMR.
Note: The chemical shifts of the allylic protons will differ between the trifluoroborate salt and the boronic acid, allowing for their differentiation and quantification.
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a starting point for using this compound in a Suzuki-Miyaura reaction. Optimization of the catalyst, ligand, base, solvent, and temperature will be necessary for specific substrates.
Materials:
-
Aryl halide (or triflate)
-
This compound (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., a mixture of an organic solvent like THF, dioxane, or toluene, and water)
-
Reaction vessel (e.g., Schlenk flask)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically between 60-100 °C).
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by chromatography.
Quantitative Data Summary
| Condition | Observation for Organotrifluoroborates | Implication for this compound |
| Storage | Generally stable as crystalline solids at room temperature for extended periods.[1] | Expected to be stable for months to years if stored properly in a sealed container away from moisture. |
| Aqueous Stability | Hydrolysis rates vary depending on the organic substituent and pH. Aryltrifluoroborates show varying stability in aqueous buffers.[1] | Hydrolysis to allylboronic acid is expected in aqueous media. The rate will be pH-dependent. |
| Acidic Conditions | Can undergo protodeboronation, with the rate depending on the acid strength.[1] | Susceptible to decomposition in the presence of strong acids. |
| Basic Conditions | Hydrolysis is often promoted by base, which is a key step in Suzuki-Miyaura couplings. | Basic conditions will facilitate the formation of the active boronic acid species. |
| Lewis Acids | Can react with Lewis acids, leading to the formation of trivalent boron species.[1] | Should be used with caution in the presence of strong Lewis acids unless this is the intended reaction pathway. |
For further inquiries, please consult the latest literature and safety data sheets for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Allylation of Functionalized Aldehydes by this compound Catalyzed by 18-Crown-6 in Aqueous Media [mdpi.com]
- 3. 烯丙基三氟硼酸钾 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Reactions with Potassium Allyltrifluoroborate
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to catalyst poisoning in chemical reactions involving potassium allyltrifluoroborate.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during cross-coupling reactions with this compound, particularly focusing on palladium-catalyzed Suzuki-Miyaura reactions.
Issue: My Suzuki-Miyaura reaction with this compound has a low or no yield.
This is a common problem that can often be attributed to catalyst deactivation or poisoning. Follow the steps below to diagnose and solve the issue.
Step 1: Visually Inspect the Reaction Mixture
-
Question: Does the reaction mixture appear black and heterogeneous?
-
Analysis: The formation of a black precipitate, commonly known as "palladium black," is a strong indicator of catalyst agglomeration and deactivation. The active Pd(0) species has likely precipitated out of the solution, rendering it catalytically inactive.
-
Solution:
-
Ensure rigorous exclusion of oxygen from your reaction setup. Oxygen can oxidize the active Pd(0) catalyst.
-
Use fresh, high-quality, and properly degassed solvents.
-
Consider using a ligand that better stabilizes the palladium catalyst. Bulky, electron-rich phosphine (B1218219) ligands are often effective.
-
If the problem persists, try a lower reaction temperature, as higher temperatures can accelerate catalyst decomposition.
-
Step 2: Evaluate the Quality of Your Reagents
-
Question: Are you confident in the purity of your this compound, aryl halide, base, and solvent?
-
Analysis: Impurities in any of the reaction components can act as catalyst poisons.
-
Potential Poisons and Their Sources:
-
Sulfur Compounds: Can originate from starting materials or contaminated solvents. Sulfur strongly binds to palladium and deactivates it.
-
Water: While a small amount of water can be beneficial in some Suzuki-Miyaura reactions, excess water can lead to protodeboronation of the allyltrifluoroborate, consuming your starting material. The influence of water can also depend on the polarity of the aryl halide.[1]
-
Oxygen: As mentioned, oxygen can oxidize the active Pd(0) catalyst.
-
Unreacted Starting Materials from this compound Synthesis: Residual allylboronic acid or byproducts from the reaction with potassium hydrogen fluoride (B91410) (KHF₂) could potentially interfere with the catalytic cycle.
-
-
Solution:
-
Purify this compound: If you suspect impurities, recrystallize the this compound. A general protocol is provided in the "Experimental Protocols" section.
-
Use High-Purity Reagents: Ensure your aryl halide, base, and solvents are of high purity and anhydrous where necessary.
-
Degas Solvents: Thoroughly degas your solvents by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw method.
-
Step 3: Assess the Activity of Your Catalyst
-
Question: Is your palladium catalyst active?
-
Analysis: Palladium precatalysts, especially Pd(0) sources, can degrade over time if not stored properly.
-
Solution:
-
Perform a Test Reaction: Run a well-established, reliable Suzuki-Miyaura reaction with known reactive substrates to confirm the activity of your catalyst. A protocol for this is provided in the "Experimental Protocols" section.
-
Use a Fresh Batch of Catalyst: If the test reaction fails, your catalyst is likely inactive, and you should use a fresh batch.
-
Step 4: Optimize Your Reaction Conditions
-
Question: Are your reaction conditions (catalyst/ligand, base, solvent, temperature) optimal for this specific transformation?
-
Analysis: The success of a Suzuki-Miyaura reaction is highly dependent on the interplay of all reaction parameters.
-
Solution:
-
Catalyst and Ligand: For challenging couplings, consider using more active, well-defined precatalysts or bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos). The choice of ligand can significantly impact the reaction's success.
-
Base: The base is crucial for the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can affect the outcome. For anhydrous couplings with K₃PO₄, a small amount of water may be necessary.
-
Solvent: The solvent affects the solubility of reagents and the stability of the catalyst. Common solvents include toluene (B28343), dioxane, THF, and DMF. A solvent screen may be necessary to find the optimal one for your system.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. If you observe low conversion at a standard temperature (e.g., 80-100 °C), you can try increasing it cautiously.
-
Frequently Asked Questions (FAQs)
-
Q1: My reaction starts but then stalls. What could be the cause?
-
A1: A stalling reaction often points to catalyst deactivation during the reaction. This could be due to the slow release of a poison from one of the reagents or the gradual decomposition of the catalyst under the reaction conditions. Review the troubleshooting guide, paying close attention to reagent purity and reaction setup.
-
-
Q2: I see many side products in my reaction mixture. What are the likely culprits?
-
A2: Common side reactions in Suzuki-Miyaura couplings include homocoupling of the aryl halide or the boronic acid derivative and protodeboronation of the this compound. Homocoupling can be favored if the catalytic cycle is disrupted, for instance, by poor transmetalation. Protodeboronation is often caused by excess water or protic solvents.
-
-
Q3: Can I regenerate my poisoned palladium catalyst?
-
A3: In some cases, palladium catalysts poisoned by certain substances can be regenerated. For example, sulfur-poisoned palladium catalysts can sometimes be partially regenerated by treatment with hydrogen at elevated temperatures. However, for laboratory-scale reactions, it is often more practical and reliable to use a fresh batch of catalyst.
-
-
Q4: Are there any specific impurities from the synthesis of this compound I should be concerned about?
-
A4: The synthesis of this compound typically involves the reaction of an allylboronic acid or its ester with potassium hydrogen fluoride (KHF₂). Potential impurities could include unreacted allylboronic acid, boroxines (anhydrides of boronic acids), or excess KHF₂. While potassium allyltrifluoroborates are generally stable, the presence of these impurities could potentially affect the catalytic cycle. Excess fluoride ions, for instance, can interact with the palladium center and inhibit the reaction.[2] Purification of the this compound by recrystallization is recommended if purity is a concern.
-
Data Presentation
Table 1: Effect of Water Content on Suzuki-Miyaura Reaction Yield
| Aryl Bromide | Water Content in KF-Al₂O₃ (wt%) | Yield (%) |
| 4-Bromoanisole | 8.5 | ~55 |
| 4-Bromoanisole | 13.4 | ~75 |
| 4-Bromoanisole | 18.0 | ~85 |
| 4-Bromoanisole | 19.3 | ~90 |
| 4-Bromotoluene | 8.5 | ~65 |
| 4-Bromotoluene | 13.4 | ~80 |
| 4-Bromotoluene | 18.0 | ~90 |
| 4-Bromotoluene | 19.3 | ~95 |
Data adapted from a study on the effect of residual water in a solid-supported base on the yield of a solvent-free Suzuki-Miyaura reaction. The trend suggests that a certain amount of water is beneficial for the reaction yield.[1]
Table 2: Comparison of Palladium Precatalysts in a Suzuki-Miyaura Coupling
| Palladium Precatalyst | Ligand | Base | Solvent | Time (h) | Yield (%) |
| Pd(OAc)₂ | XPhos (0.8 eq) | K₃PO₄ | MeOH/THF | 24 | 44 |
| Pd(OAc)₂ | XPhos (1.0 eq) | K₃PO₄ | MeOH/THF | 24 | 60 |
| Pd(OAc)₂ | XPhos (1.2 eq) | K₃PO₄ | MeOH/THF | 24 | 84 |
| (η³-allyl)Pd(IPr)Cl | - | K₂CO₃ | THF/MeOH | 4 | >95 |
| (η³-cinnamyl)Pd(IPr)Cl | - | K₂CO₃ | THF/MeOH | 4 | >95 |
Data adapted from comparative studies on palladium precatalysts.[3][4] The data highlights the importance of the ligand-to-metal ratio for in-situ generated catalysts and the high activity of well-defined precatalysts.
Experimental Protocols
Protocol 1: Purification of this compound
This protocol describes a general method for the recrystallization of this compound to remove potential impurities.
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot acetone (B3395972) or a mixture of acetone and water.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can place the solution in a refrigerator or freezer.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent (the same solvent system used for recrystallization).
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Small-Scale Test Reaction for Catalyst and Reagent Quality
This protocol can be used to quickly assess the activity of your palladium catalyst and the quality of your this compound.
-
Reaction Setup: In a small reaction vial equipped with a magnetic stir bar, add bromobenzene (B47551) (1.0 equiv., a reliable electrophile), this compound (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add your palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (argon or nitrogen).
-
Solvent Addition: Add degassed toluene (to make a ~0.2 M solution in the aryl halide).
-
Reaction: Stir the reaction mixture at 80-100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after 1-2 hours.
-
Analysis: If the reaction proceeds to a high conversion, your catalyst and this compound are likely of good quality. If the reaction fails, you should troubleshoot each component individually.
Visualizations
References
Technical Support Center: Optimizing Solvent Systems for Potassium Allyltrifluoroborate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reactions involving potassium allyltrifluoroborate.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over traditional boronic acids or esters?
A1: Potassium organotrifluoroborates, including the allyl variant, offer several key advantages:
-
Enhanced Stability: They are typically crystalline, free-flowing solids that are stable in the presence of air and moisture, which simplifies handling and storage.[1]
-
Improved Stoichiometry: Organotrifluoroborates have a reduced tendency to undergo protodeboronation, a common issue with boronic acids in polar protic solvents.[2] This allows for the use of near-stoichiometric amounts of the reagent, improving atom economy.[1]
-
Ease of Handling: Their stability eliminates the need for specialized handling techniques, such as working in a glovebox.[1]
-
Broad Reaction Scope: They are effective coupling partners for a wide range of substrates, including electronically diverse and sterically hindered ones.[1]
Q2: What are the general solubility characteristics of this compound?
A2: The solubility of potassium organotrifluoroborates can be limited in many common organic solvents.[3] Purification often takes advantage of this, as inorganic byproducts like potassium fluoride (B91410) (KF) or potassium bifluoride (KHF₂) are insoluble in solvents like acetone (B3395972) or acetonitrile, allowing for their removal.[3] The choice of solvent system for a reaction is therefore critical to ensure all components are sufficiently dissolved for the reaction to proceed efficiently.
Q3: How stable is this compound under acidic or basic conditions?
A3: Potassium organotrifluoroborates are generally more stable than their boronic acid counterparts.[3] They are less sensitive to basic or nucleophilic conditions.[3] However, strong acids can lead to decomposition. The relative stability of organotrifluoroborates generally follows the order: alkyl > aryl > alkenyl.[3]
Troubleshooting Guide
Problem 1: Low or No Reaction Conversion
Possible Cause A: Poor Solubility of Reagents Your this compound, base, or other reactants may not be sufficiently soluble in the chosen solvent system.
Solution:
-
Solvent Composition: For Suzuki-Miyaura cross-coupling reactions, mixed aqueous/organic solvent systems are often optimal.[4][5][6][7] Common successful systems include:
-
Solvent Ratio: The ratio of the organic solvent to water can be critical. For instance, in some cases, reducing the amount of water (e.g., to a 40:1 THF/H₂O mixture) can prevent unwanted side reactions like epoxide opening.[6]
-
Temperature: Increasing the reaction temperature can improve solubility and reaction rate. Many of these reactions are run at elevated temperatures, such as 80 °C.[7][8]
Possible Cause B: Ineffective Base The chosen base may be insoluble in the reaction medium or not strong enough to facilitate the transmetalation step of the catalytic cycle.
Solution:
-
Base Selection: Cesium carbonate (Cs₂CO₃) is frequently reported as a highly effective base for these reactions.[4][6][7] Potassium carbonate (K₂CO₃) has also been used, though in some cases it results in lower yields compared to Cs₂CO₃.[6][7]
-
Base Equivalents: Ensure an adequate amount of base is used, typically 3 equivalents.[6][7][9]
Problem 2: Reaction Stalls or Proceeds Slowly
Possible Cause: Suboptimal Solvent System or Catalyst Deactivation The chosen solvent may not be ideal for the specific catalyst and ligand system, leading to slow turnover or deactivation.
Solution:
-
System-Specific Optimization: The optimal solvent system is often highly dependent on the catalyst and ligand used. For example, a THF/H₂O system was found to be particularly effective for a PdCl₂/PPh₃ catalyst system in the coupling of potassium vinyltrifluoroborate.[4] In another instance, a toluene/H₂O system was optimal for a Pd(OAc)₂/RuPhos catalyst.[6]
-
Concentration: Increasing the concentration of the reactants can sometimes improve the reaction rate and yield.[7]
-
Catalyst and Ligand Loading: If the reaction stalls, increasing the catalyst and/or ligand loading may be necessary to achieve full conversion.[9]
Problem 3: Formation of Byproducts (e.g., Protodeboronation)
Possible Cause: Presence of Protic Solvents While water is often necessary, an excess or the use of other protic solvents can lead to protodeboronation, where the organotrifluoroborate is replaced by a hydrogen atom.
Solution:
-
Minimize Water Content: While organotrifluoroborates are more resistant to protodeboronation than boronic acids, the issue can still occur.[2] Use the minimum amount of water necessary for the reaction to proceed.
-
Aprotic Solvents: Consider using a primarily aprotic solvent system if protodeboronation is a significant issue, although this may require careful selection of a suitable base and catalyst system.
Data on Optimized Solvent Systems
The following tables summarize optimized conditions for Suzuki-Miyaura cross-coupling reactions involving potassium organotrifluoroborates.
Table 1: Solvent System Optimization for Coupling of Potassium Vinyltrifluoroborate with p-Bromoanisole
| Catalyst System (mol %) | Base (3 equiv.) | Solvent System | Yield (%) |
| PdCl₂ (2), PPh₃ (6) | Cs₂CO₃ | THF/H₂O (9:1) | 72 |
| PdCl₂ (2), PPh₃ (6) | Cs₂CO₃ | i-PrOH/H₂O | Low |
| PdCl₂ (2), PPh₃ (6) | Cs₂CO₃ | Toluene/H₂O | Low |
| Data sourced from a study on the cross-coupling of potassium vinyltrifluoroborate.[4] |
Table 2: General Conditions for Coupling of Various Potassium Organotrifluoroborates
| Organotrifluoroborate Type | Catalyst System | Base | Solvent System |
| Alkenyltrifluoroborates | PdCl₂(dppf)·CH₂Cl₂ (2 mol %) | t-BuNH₂ | i-PrOH/H₂O |
| Primary Alkyltrifluoroborates | PdCl₂(dppf)·CH₂Cl₂ (9 mol %) | Cs₂CO₃ (3 equiv) | THF/H₂O |
| Primary Alkyltrifluoroborates | Pd(OAc)₂ (2 mol %), RuPhos (4 mol %) | K₂CO₃ (3 equiv) | Toluene/H₂O |
| Primary Alkyltrifluoroborates | PdCl₂(dppf)·CH₂Cl₂ (10 mol %) | Cs₂CO₃ (3 equiv) | Toluene/H₂O |
| This table compiles data from several studies on Suzuki-Miyaura reactions.[5][6][7] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of Potassium Alkyltrifluoroborates with Aryl Chlorides
This protocol is adapted from a procedure optimized for a Pd(OAc)₂/RuPhos catalyst system.[1][6]
-
Reaction Setup: In a Schlenk tube, combine the aryl chloride (1.0 mmol), potassium alkyltrifluoroborate (1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol).
-
Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) to the Schlenk tube.
-
Degassing: Stir the mixture and sparge with argon for 15 minutes to remove dissolved oxygen.
-
Catalyst Preparation: In a separate vial, combine palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol %) and 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.04 mmol, 4 mol %).
-
Catalyst Addition: Add the catalyst/ligand mixture to the reaction tube under a positive pressure of argon.
-
Heating: Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visual Guides
Caption: General experimental workflow for Suzuki-Miyaura reactions.
Caption: Troubleshooting logic for low reaction conversion.
Caption: Stability order of organotrifluoroborates.
References
- 1. benchchem.com [benchchem.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Effect of base on the efficiency of potassium allyltrifluoroborate couplings
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of potassium allyltrifluoroborate in Suzuki-Miyaura cross-coupling reactions. This resource offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help optimize your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound over allylboronic acid or its esters?
This compound is a crystalline, monomeric solid that exhibits enhanced stability to both air and moisture, which simplifies handling and storage. This stability often allows for the use of stoichiometric amounts of the reagent due to a reduced tendency for protodeboronation compared to allylboronic acids. In contrast, boronic acids can form cyclic boroxine (B1236090) anhydrides, complicating accurate measurements.
Q2: My Suzuki-Miyaura coupling with this compound is failing or giving low yields. What are the most common reasons?
Several factors can contribute to poor reaction outcomes:
-
Inefficient Catalyst System: The choice of palladium precursor and ligand is crucial. For allyltrifluoroborates, a suitable catalyst system is necessary to ensure efficient oxidative addition and reductive elimination steps.
-
Incorrect Base: The base is critical for the transmetalation step. The strength, solubility, and choice of cation of the base can significantly influence the reaction's efficiency.[1]
-
Suboptimal Solvent System: The solvent needs to be appropriate for all reaction components. A mixture of an organic solvent and water is often required to facilitate the dissolution of the trifluoroborate salt and the inorganic base.[1]
-
Protodeboronation: Although less susceptible than boronic acids, the cleavage of the C-B bond by a proton source can still occur, particularly under harsh conditions.[1]
-
Catalyst Deactivation: Impurities or incompatible functional groups can poison the palladium catalyst.
Q3: How do I select the appropriate base for my reaction?
The choice of base is critical for activating the this compound. Inorganic bases are commonly used, with cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) often providing good results.[2] Cesium carbonate is frequently reported to be highly effective for couplings involving organotrifluoroborates.[1] For substrates with base-sensitive functional groups, a weaker base like potassium carbonate may be preferred. Screening different bases is recommended to find the optimal conditions for your specific substrates.
Q4: What are common side products, and how can I minimize their formation?
-
Protodeboronation: This can be minimized by using a stoichiometric amount of the trifluoroborate salt and ensuring the reaction medium is not overly acidic.[1]
-
Homocoupling: The coupling of two aryl halide molecules can be caused by the presence of oxygen. It is essential to properly degas the reaction mixture and maintain an inert atmosphere (e.g., with nitrogen or argon).[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion of Starting Material | Inactive catalyst | Ensure the palladium catalyst has not been oxidized and the phosphine (B1218219) ligands have not degraded. Use a fresh catalyst and ligand. |
| Incorrect Base | Screen different bases such as Cs₂CO₃, K₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous if necessary. Cesium carbonate is often highly effective for trifluoroborates.[1] | |
| Suboptimal Solvent | A biphasic solvent system like THF/water or toluene/water is often beneficial.[2][3] Ensure vigorous stirring to facilitate phase transfer. | |
| Low Reaction Temperature | Many Suzuki couplings require heating. Try increasing the temperature to 80-100 °C.[1] | |
| Formation of Significant Side Products | Protodeboronation | Use a stoichiometric amount of the trifluoroborate salt.[1] Ensure the reaction medium is not overly acidic. |
| Homocoupling of Aryl Halide | This is often caused by oxygen in the reaction mixture. Ensure the reaction is properly degassed and maintained under an inert atmosphere.[1] |
Effect of Base on Coupling Efficiency
The choice of base can have a significant impact on the yield of the Suzuki-Miyaura coupling reaction. The following table summarizes the effect of different bases on the coupling of various organotrifluoroborates, which can serve as a guide for optimizing reactions with this compound.
| Base | Substrate | Coupling Partner | Catalyst System | Solvent | Yield (%) | Reference |
| Cs₂CO₃ | Potassium Vinyltrifluoroborate | 4-Bromoanisole | PdCl₂(2 mol%), PPh₃ (6 mol%) | THF/H₂O | 72 | [2] |
| K₂CO₃ | Potassium Vinyltrifluoroborate | 4-Bromoanisole | PdCl₂(2 mol%), PPh₃ (6 mol%) | THF/H₂O | Acceptable | [2] |
| K₃PO₄ | Potassium Boc-protected Aminomethyltrifluoroborate | Aryl Mesylates | PdCl₂(cod) (5 mol%), SPhos or RuPhos (10 mol%) | t-BuOH/H₂O | Good to Excellent | [4] |
| Cs₂CO₃ | Potassium Alkyltrifluoroborates | Aryl Halides/Triflates | PdCl₂(dppf)·CH₂Cl₂ | THF/H₂O | Moderate to Good | |
| K₂CO₃ | Potassium Primary Alkyltrifluoroborates | Aryl Chlorides | Pd(OAc)₂ (2 mol %), RuPhos (4 mol %) | Toluene/H₂O | Good to Excellent | [3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., THF/Water or Toluene/Water, typically in a 9:1 or 10:1 ratio)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
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Seal the flask and place it in a preheated oil bath (typically 80-100 °C).
-
Stir the reaction mixture vigorously. The mixture will likely be a suspension.
-
Monitor the reaction progress by TLC or GC/LC-MS, checking for the disappearance of the limiting starting material. Reactions can take from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
"Potassium allyltrifluoroborate" purification techniques for high purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of potassium allyltrifluoroborate to achieve high purity. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of crude this compound after synthesis?
A1: The purity of crude this compound directly after synthesis can vary depending on the reaction conditions and work-up procedure. Generally, it is expected to be in the range of 85-95%. Common impurities may include unreacted starting materials, byproducts, and residual solvents.
Q2: What are the most common impurities found in crude this compound?
A2: Common impurities can include:
-
Unreacted Allylboronic Acid or Esters: Incomplete reaction with potassium hydrogen difluoride (KHF2) can leave residual allylboronic acid or its ester precursors in the crude product.
-
Excess Potassium Hydrogen Difluoride (KHF2): Using a large excess of KHF2 to drive the reaction to completion can result in its presence in the final product.
-
Other Borate (B1201080) Species: Side reactions or incomplete fluorination can lead to the formation of other borate or borohydride (B1222165) species.[1]
-
Inorganic Salts: Byproducts from the synthetic route, such as other potassium salts, may be present.
-
Residual Solvents: Solvents used in the synthesis and work-up (e.g., methanol, diethyl ether, THF) may be trapped in the crude solid.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of spectroscopic and chromatographic methods is recommended for a thorough purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Useful for identifying organic impurities and residual solvents.
-
¹⁹F NMR and ¹¹B NMR: These are particularly informative for confirming the formation of the trifluoroborate salt and identifying other boron-containing impurities. The ¹¹B NMR spectrum should show a characteristic quartet, and the ¹⁹F NMR should display a corresponding quartet.[1]
-
Quantitative NMR (qNMR): This technique can be used to determine the absolute purity of the sample with high accuracy by integrating the signals of the analyte against a certified internal standard.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative purity analysis, particularly for detecting non-volatile organic impurities. A suitable method would likely involve a mixed-mode or ion-exchange column to handle the ionic nature of the compound.
-
Mass Spectrometry (MS): Can confirm the mass of the allyltrifluoroborate anion and help identify impurities.
Q4: What is the recommended storage condition for high-purity this compound?
A4: High-purity this compound is a stable solid that can be stored at room temperature in a tightly sealed container to protect it from moisture.[1] For long-term storage, keeping it in a desiccator is recommended.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, primarily focusing on recrystallization.
Issue 1: The crude product does not fully dissolve in the hot recrystallization solvent.
-
Question: I am trying to recrystallize my crude this compound in hot acetonitrile (B52724), but some solid material remains undissolved. What could be the cause?
-
Answer: This is likely due to the presence of insoluble impurities, such as inorganic salts (e.g., excess KHF2). It is recommended to perform a hot filtration step to remove these insoluble materials before allowing the solution to cool and crystallize.
Issue 2: Oiling out during recrystallization.
-
Question: When I cool my saturated solution of this compound, it forms an oil instead of crystals. How can I resolve this?
-
Answer: "Oiling out" can occur if the solution is supersaturated or if the melting point of the impure material is significantly depressed. To remedy this, try the following:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to slightly decrease the saturation.
-
Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.
-
If the problem persists, consider using a different solvent system, such as a mixture of acetone (B3395972) and diethyl ether.
-
Issue 3: Poor crystal yield after recrystallization.
-
Question: I performed a recrystallization, but my yield of pure this compound is very low. What could have gone wrong?
-
Answer: Low recovery can be due to several factors:
-
Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling. Try to use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Cooling for too short a time: Ensure the solution is allowed to cool to room temperature slowly and then chilled in an ice bath to maximize crystal formation.
-
Premature filtration: Make sure crystallization is complete before filtering.
-
Issue 4: Purity does not improve significantly after recrystallization.
-
Question: I have recrystallized my sample, but NMR analysis shows that it is still not sufficiently pure. What should I do?
-
Answer: If a single recrystallization is insufficient, a second recrystallization is often necessary. Ensure that the chosen solvent is appropriate for excluding the specific impurities present. If the impurities have similar solubility to the product, an alternative purification technique like column chromatography might be required, although this is less common for this type of salt. For a second recrystallization, using a different solvent system (e.g., acetone/diethyl ether if acetonitrile was used first) may be effective.
Data on Purification of this compound
The following table summarizes typical purity levels that can be expected at different stages of the purification process. The primary technique for achieving high purity is recrystallization.
| Purification Stage | Primary Technique | Typical Purity (%) | Key Impurities Removed |
| Crude Product | Synthesis Work-up | 85 - 95% | - |
| After 1st Recrystallization | Single-solvent recrystallization (e.g., from acetonitrile) | > 98% | Unreacted starting materials, most inorganic salts |
| After 2nd Recrystallization | Single or two-solvent recrystallization | > 99.5% | Residual organic impurities, trace inorganic salts |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Acetonitrile
This protocol describes a standard procedure for the purification of crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Acetonitrile (HPLC grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of acetonitrile and heat the mixture to reflux with stirring until the solid dissolves completely. Add more acetonitrile in small portions if necessary to achieve complete dissolution.
-
If any solid impurities remain in the hot solution, perform a hot filtration by quickly passing the solution through a pre-warmed funnel with filter paper into a clean, pre-warmed flask.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold acetonitrile to remove any remaining mother liquor.
-
Dry the purified crystals under vacuum to a constant weight.
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
Troubleshooting low conversion rates in Suzuki reactions with potassium allyltrifluoroborate
This technical support center provides targeted troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in Suzuki-Miyaura cross-coupling reactions involving potassium allyltrifluoroborate.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is showing low or no conversion. What are the most common causes?
Low conversion in Suzuki couplings with this compound can often be attributed to several key factors:
-
Inactive Catalyst System: The palladium catalyst's activity is paramount. The active Pd(0) species can be deactivated by oxygen, or the initial reduction from a Pd(II) precatalyst may be inefficient.[1] The choice of ligand is also crucial for stabilizing the catalyst and facilitating the reaction.
-
Suboptimal Base: The base is not just a spectator; it plays a critical role in activating the trifluoroborate for the transmetalation step.[2][3][4] An inappropriate choice of base, incorrect stoichiometry, or poor base quality (e.g., not finely powdered) can halt the catalytic cycle.
-
Inappropriate Solvent Choice: The solvent system needs to facilitate the interaction of all components. For trifluoroborates, biphasic systems like toluene (B28343)/water or THF/water are often effective.[5][6]
-
Low Reaction Temperature: While some Suzuki couplings can proceed at room temperature, many require heating to overcome activation barriers.[5] Insufficient temperature can lead to a sluggish or stalled reaction.
-
Reagent Quality and Stability: Although this compound is significantly more stable than its boronic acid counterpart, degradation is still possible.[7][8] The purity of the aryl halide and solvent is also critical.
Q2: I'm observing significant side products like homocoupling of my aryl halide. What causes this and how can I prevent it?
The formation of biaryl homocoupling products is typically caused by the presence of oxygen in the reaction mixture.[5] Oxygen can interfere with the catalytic cycle, leading to the undesired coupling of two aryl halide molecules.
To mitigate homocoupling:
-
Rigorous Degassing: Ensure that all solvents are thoroughly degassed before use. Common methods include sparging with an inert gas (argon or nitrogen) for 15-30 minutes or using several freeze-pump-thaw cycles.[9]
-
Inert Atmosphere: The reaction should be set up and maintained under a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[9]
Q3: How do I choose the right base for my reaction?
The base facilitates the crucial transmetalation step by forming a more nucleophilic borate (B1201080) species.[4] For potassium organotrifluoroborates, inorganic bases are commonly used.
-
Commonly Effective Bases: Cesium carbonate (Cs₂CO₃) is often highly effective for reactions involving trifluoroborates.[5][10] Potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are also widely used and can be successful.[7][10][11]
-
Screening: If you suspect a base-related issue, screening different bases is a practical troubleshooting step. Ensure the base is finely powdered to maximize its surface area and reactivity.
Q4: Can the stability of this compound be an issue?
Potassium organotrifluoroborates are known for their enhanced stability compared to boronic acids, being crystalline solids that are generally stable to air and moisture.[7][8] This simplifies handling and storage. However, while they are less prone to protodeboronation (replacement of the boron group with a hydrogen), this side reaction can still occur under harsh conditions. To minimize this risk, use a stoichiometric amount of the trifluoroborate salt (e.g., 1.05-1.2 equivalents) and avoid overly acidic or harsh basic conditions.[5][7]
Troubleshooting Workflow
If you are experiencing low conversion, a systematic approach is the most effective way to identify and solve the problem. The following workflow provides a logical sequence of steps.
Caption: A systematic workflow for troubleshooting low conversion rates.
Data on Reaction Conditions
Optimizing reaction parameters is key to success. The following table summarizes common conditions that have proven effective for Suzuki-Miyaura couplings of potassium organotrifluoroborates with various aryl halides. These serve as a validated starting point for your experiments.
| Parameter | Condition | Rationale & Comments |
| Palladium Source | Pd(OAc)₂ (2 mol %), PdCl₂(dppf)·CH₂Cl₂ (2 mol %) | Pd(OAc)₂ is a common Pd(II) precatalyst. PdCl₂(dppf) is also effective and often used.[10] |
| Ligand | RuPhos (4 mol %), PPh₃ (6 mol %), S-Phos | Bulky, electron-rich phosphine (B1218219) ligands like RuPhos are often required for coupling with chlorides.[6][7] PPh₃ is a more classical ligand.[10] |
| Base | Cs₂CO₃ (3 equiv.), K₂CO₃ (3 equiv.) | Cs₂CO₃ is frequently the most effective base for trifluoroborates.[10] K₂CO₃ is a common and cost-effective alternative.[6][7] |
| Solvent System | Toluene/H₂O (10:1), THF/H₂O (9:1) | A biphasic solvent system is often beneficial for reactions with trifluoroborate salts.[6][10] |
| Temperature | 80 °C - 100 °C | Most reactions require heating. 80 °C is a good starting point.[6][7] |
| Atmosphere | Argon or Nitrogen | A strict inert atmosphere is crucial to prevent catalyst deactivation and homocoupling.[5][9] |
Key Experimental Protocol
This section details a general, robust starting protocol for the Suzuki-Miyaura cross-coupling of an aryl chloride with this compound.
Materials:
-
Aryl chloride (1.0 equiv)
-
This compound (1.05 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol %)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 4 mol %)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv, finely powdered)
-
Toluene and Deionized Water (10:1 ratio, degassed)
Experimental Workflow Diagram:
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Procedure:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol, 1.0 equiv.), this compound (0.525 mmol, 1.05 equiv.), and potassium carbonate (1.5 mmol, 3.0 equiv.).
-
Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Add degassed toluene (5 mL) and deionized water (0.5 mL) via syringe.
-
Stir the mixture and sparge with a subsurface stream of argon for 15 minutes.
-
In a separate vial, combine palladium(II) acetate (0.01 mmol, 2 mol %) and RuPhos (0.02 mmol, 4 mol %).
-
Under a positive pressure of argon, add the catalyst/ligand mixture to the Schlenk tube.
-
Seal the tube tightly and place it in a preheated oil bath at 80 °C. Stir vigorously.[7]
-
Monitor the reaction's progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing Protodeboronation of Potassium Allyltrifluoroborate Under Acidic Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium allyltrifluoroborate, focusing on the challenge of protodeboronation under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
Protodeboronation is an undesired side reaction where the carbon-boron bond in an organoboron compound, such as this compound, is cleaved and replaced by a carbon-hydrogen bond.[1] This leads to the formation of a deboronated byproduct (propene in this case) and reduces the yield of the desired product in your reaction.
Q2: What is the mechanism of protodeboronation for this compound under acidic conditions?
The protodeboronation of this compound is not a direct process. It first requires hydrolysis of the trifluoroborate to the corresponding allylboronic acid.[1] This hydrolysis can be catalyzed by acid.[2][3] Once the allylboronic acid is formed, it can then undergo acid-catalyzed protodeboronation.[1][4] The overall process is a two-step sequence:
-
Hydrolysis: The trifluoroborate salt reacts with water to form allylboronic acid and fluoride (B91410) salts.
-
Protodeboronation: The allylboronic acid then reacts with a proton source (acid) to yield propene and boric acid.
Q3: How does pH affect the rate of protodeboronation?
The pH of the reaction medium is a critical factor.[1] For many organoboron compounds, the rate of protodeboronation is minimized at or near neutral pH.[1] Both strongly acidic and strongly basic conditions can accelerate the reaction.[1] Under acidic conditions, the hydrolysis of the trifluoroborate to the more susceptible boronic acid can be facilitated, and the subsequent protonolysis of the C-B bond is directly catalyzed by H+.
Q4: Are potassium allyltrifluoroborates more stable than allylboronic acids?
Yes, potassium organotrifluoroborates are generally more stable and easier to handle than their corresponding boronic acids.[1][5] They are often considered a "protected" form of the boronic acid.[1] This enhanced stability is a key advantage, as they can slowly release the reactive boronic acid in situ, which helps to minimize the concentration of the boronic acid available for side reactions like protodeboronation.[1][6]
Q5: How does the stability of this compound compare to other organotrifluoroborates?
The stability of organotrifluoroborates and their rate of hydrolysis are highly dependent on the organic substituent.[1] For example, organotrifluoroborates with alkynyl or nitrophenyl groups hydrolyze very slowly, while those with isopropyl, β-styryl, or anisyl groups hydrolyze much more rapidly.[1][2] The reactivity of the allyl group will fall somewhere within this spectrum, and its propensity for protodeboronation will be influenced by the specific reaction conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield of desired product and detection of propene or other deboronated byproducts. | The reaction conditions are too acidic, leading to rapid protodeboronation. | - Moderate the pH: If possible, increase the pH of the reaction medium towards neutral. - Use a weaker acid: If an acid is required, consider using a weaker acid or a buffered system. - Control temperature: Lower the reaction temperature to disfavor the protodeboronation side reaction.[1] |
| Reaction fails to initiate or proceeds very slowly. | The rate of hydrolysis of the this compound to the active boronic acid is too slow under the reaction conditions. | - Controlled addition of water: Ensure a sufficient amount of water is present to facilitate hydrolysis. - Slightly more acidic conditions: While this can increase protodeboronation, a catalytic amount of a stronger acid might be necessary to initiate the reaction by promoting hydrolysis. This should be done cautiously and with careful monitoring.[2][3] |
| Inconsistent reaction outcomes. | Several factors can influence the hydrolysis and subsequent protodeboronation rates, including the reaction vessel material, stirring rate, and concentration.[6][7] | - Use PTFE vessels: Glass can act as a fluorophile, sequestering fluoride and driving the hydrolysis equilibrium forward, which can affect reproducibility.[6] PTFE (Teflon) vessels are recommended for consistency. - Standardize stirring and concentration: Maintain consistent stirring rates and reagent concentrations between experiments to ensure reproducible phase contact and reaction rates.[7] |
Data Presentation
| Factor | Influence on Protodeboronation Rate | Rationale |
| pH | Increases under strongly acidic conditions. Minimized near neutral pH.[1] | Acid catalyzes both the initial hydrolysis to allylboronic acid and the subsequent cleavage of the C-B bond.[1][4] |
| Temperature | Increases with higher temperature.[1] | Protodeboronation, like most reactions, is accelerated by heat. |
| Water Concentration | A certain amount is necessary for hydrolysis, but excess may not be beneficial. | Hydrolysis is a prerequisite for protodeboronation.[1] The equilibrium of this step is water-dependent. |
| Acid Strength | Stronger acids generally lead to faster protodeboronation. | A higher concentration of protons increases the rate of the acid-catalyzed steps. |
| Reaction Time | Longer reaction times can lead to more protodeboronation. | Increased time allows for more of the starting material to be consumed by this side reaction. |
Experimental Protocols
General Protocol for a Reaction Utilizing this compound Under Mildly Acidic Conditions
This protocol provides a general framework for a reaction where the controlled release of allylboronic acid is desired while minimizing protodeboronation. This is a representative protocol and may require optimization for your specific substrate and reaction.
Materials:
-
This compound
-
Substrate
-
Anhydrous solvent (e.g., THF, dioxane)
-
Deionized water
-
Weak acid or buffer system (e.g., acetic acid, NH4Cl)
-
Inert gas (Argon or Nitrogen)
-
PTFE reaction vessel
Procedure:
-
To a dry PTFE reaction vessel equipped with a magnetic stir bar, add the this compound (1.1-1.5 equivalents) and the substrate (1.0 equivalent).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the anhydrous organic solvent, followed by the deionized water. The ratio of organic solvent to water should be carefully optimized.
-
Add the weak acid or buffer component.
-
Stir the reaction mixture at the desired temperature (it is recommended to start at a lower temperature, e.g., room temperature or 40 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS) at regular intervals, checking for both product formation and the appearance of deboronated byproducts.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 7. web.uvic.ca [web.uvic.ca]
Impact of ligand choice on palladium-catalyzed reactions of potassium allyltrifluoroborate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions involving potassium allyltrifluoroborate.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using this compound in palladium-catalyzed allylation reactions?
This compound is a crystalline solid that offers several advantages over other allylating agents. It is remarkably stable to air and moisture, making it easy to handle and store.[1][2] Unlike their boronic acid counterparts, organotrifluoroborates are less prone to protodeboronation, which can be a significant side reaction.[3] This stability often allows for the use of near-stoichiometric amounts of the reagent.
Q2: My Suzuki-Miyaura reaction with this compound is resulting in a low yield. What are the common causes?
Low yields in these reactions can be attributed to several factors:
-
Suboptimal Reaction Conditions: The choice of palladium precursor, ligand, base, and solvent system is critical and highly dependent on the specific substrates.
-
Reagent Quality: Degradation or impurities in the this compound, aryl halide, palladium catalyst, or base can significantly hinder the reaction.
-
Presence of Water: While many protocols utilize aqueous solvent mixtures, using non-anhydrous solvents when specified can lead to the hydrolysis of key intermediates.
-
Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation. Inadequate degassing of the reaction mixture can lead to catalyst deactivation.
-
Side Reactions: Competing reactions such as the homocoupling of the aryl halide or protodeboronation of the allyltrifluoroborate can consume starting materials and reduce the yield of the desired product.
Q3: How can I control the regioselectivity (α- vs. γ-allylation) of the reaction?
The choice of ligand plays a crucial role in determining the regioselectivity of the allylation. Generally, bulkier ligands tend to favor the formation of the linear (α) product, while less sterically demanding ligands may lead to the branched (γ) product. The interplay of sterics and electronics of the ligand influences the transmetalation and reductive elimination steps of the catalytic cycle, thereby dictating the regiochemical outcome.[4][5][6][7]
Q4: Can I perform these reactions under "ligandless" conditions?
While some palladium-catalyzed cross-coupling reactions of potassium organotrifluoroborates with activated aryl bromides can proceed without the addition of an external ligand, the use of an appropriate ligand is generally crucial for achieving high yields and selectivity, especially with less reactive substrates like aryl chlorides.[8][9]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | - Ensure the palladium precursor is of high quality and has been stored correctly. - If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species. - Consider using a more active palladium precatalyst, such as a palladacycle.[10] |
| Inappropriate Ligand | - The choice of ligand is critical. Screen a variety of phosphine (B1218219) ligands with different steric and electronic properties. For general applications, PPh₃ or dppf are good starting points.[11] For more challenging couplings, consider bulky, electron-rich ligands like SPhos, RuPhos, or t-BuXPhos.[3][7] |
| Incorrect Base | - The base is essential for the transmetalation step. Screen different inorganic bases such as Cs₂CO₃, K₂CO₃, or K₃PO₄.[7][12] The choice of base can be solvent-dependent. |
| Poor Solvent Choice | - A biphasic solvent system, often containing water, is typically required. Common solvent mixtures include THF/H₂O, toluene (B28343)/H₂O, or i-PrOH/H₂O.[12][13] |
| Reaction Temperature | - If the reaction is sluggish, consider increasing the temperature. For thermally sensitive substrates, a more active catalyst/ligand system may be necessary to allow for lower reaction temperatures. |
| Reagent Purity | - Ensure the this compound and the electrophile are pure. Impurities can inhibit the catalyst. |
| Inadequate Degassing | - Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles to prevent oxidation of the Pd(0) catalyst. |
Problem 2: Poor Regioselectivity (Mixture of α and γ Products)
| Possible Cause | Suggested Solution |
| Ligand Choice | - This is the most significant factor influencing regioselectivity. To favor the linear (α) product , use bulky, electron-rich biarylphosphine ligands such as t-BuXPhos.[7] - To favor the branched (γ) product , ligands like SPhos or RuPhos can be effective.[7] |
| Reaction Conditions | - The solvent and base can also influence regioselectivity. For example, a biphasic MeCN/aq. K₃PO₄ system has been shown to be effective for α-selective coupling with a t-BuXPhos-based catalyst.[7] |
Quantitative Data on Ligand Effects
The following table summarizes the impact of different phosphine ligands on the yield and regioselectivity of the Suzuki-Miyaura coupling of an allylboronate with an aryl bromide.
| Ligand | Yield (%) | Regioselectivity (α:γ) | Reference |
| SPhos | Moderate | Good for γ-product | [7] |
| RuPhos | Moderate | Good for γ-product | [7] |
| L3 (a bulky biarylphosphine) | High | Good for γ-product | [7] |
| t-BuXPhos | 83 | Highly selective for α-product | [7] |
Experimental Protocols
Representative Protocol for Palladium-Catalyzed Allylation of an Aryl Bromide with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos, t-BuXPhos)
-
This compound
-
Aryl bromide
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and the phosphine ligand (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and Cs₂CO₃ (3.0 equiv).
-
Add degassed toluene and degassed water to form a biphasic mixture (e.g., 10:1 toluene:water).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low product yield in palladium-catalyzed allylations.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influences on the regioselectivity of palladium-catalyzed allylic alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Organic Halides in Aqueous Media [organic-chemistry.org]
- 11. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
Overcoming steric hindrance in reactions with substituted potassium allyltrifluoroborates
Technical Support Center: Potassium Allyltrifluoroborates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted potassium allyltrifluoroborates, particularly in reactions where steric hindrance is a significant challenge.
Frequently Asked Questions (FAQs)
Q1: What are potassium allyltrifluoroborates and why are they used?
Potassium allyltrifluoroborates are a class of organoboron compounds that serve as stable, crystalline, and easy-to-handle sources of allyl nucleophiles in organic synthesis. [1][2]Unlike their boronic acid counterparts, they are generally stable to air and moisture, which simplifies storage and handling. [1][3]Their enhanced stability also reduces the likelihood of side reactions like protodeboronation, often allowing for the use of near-stoichiometric amounts in reactions. [1][4] Q2: How does steric hindrance affect reactions with substituted allyltrifluoroborates?
Steric hindrance occurs when bulky groups on the allyltrifluoroborate, the electrophile (e.g., an aldehyde, ketone, or aryl halide), or both, physically impede the approach of the reactants to form the transition state. [5]This can lead to significantly slower reaction rates, lower yields, or prevent the reaction from occurring altogether. [5]For example, a bulky substituent on the allyl group or ortho-substituents on an aryl halide can block the catalyst's active site, hindering the desired bond formation. [6] Q3: What are the primary types of reactions where these reagents are used?
Potassium allyltrifluoroborates are versatile reagents used in several key carbon-carbon bond-forming reactions, including:
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: To couple the allyl group with aryl, heteroaryl, or vinyl halides/triflates. [1][4][7]* Allylation of Carbonyls: To add an allyl group to aldehydes and ketones, forming homoallylic alcohols. [2][8]This often requires activation by a Lewis acid. [2]* Conjugate Additions: For 1,4-addition to Michael acceptors. [9]
Troubleshooting Guide
This guide addresses common issues encountered when using sterically hindered potassium allyltrifluoroborates.
Problem 1: Low to no yield in the allylation of a sterically hindered aldehyde or ketone.
| Potential Cause | Recommended Solution | Explanation |
| Insufficient Electrophile Activation | Add a Lewis acid catalyst (e.g., BF₃•OEt₂, Sc(OTf)₃, In(OTf)₃, TiCl₄). [10] | Sterically hindered ketones and aldehydes are less reactive. A Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the allyltrifluoroborate. [10] |
| Poor Solubility of Reagents | Use a biphasic solvent system (e.g., CH₂Cl₂/H₂O, Toluene (B28343)/H₂O) or add a phase-transfer catalyst like 18-crown-6. [2][11] | Potassium allyltrifluoroborates are salts with limited solubility in many organic solvents. [11]A biphasic system or a crown ether can improve solubility and facilitate the reaction between the organic-soluble electrophile and the aqueous-soluble borate. [2][11] |
| Inappropriate Reaction Temperature | Screen a range of temperatures. Start at room temperature and incrementally increase to reflux. | While many allylations proceed at room temperature, hindered substrates may require thermal energy to overcome the activation barrier. However, excessive heat can cause decomposition. |
| Degraded Starting Materials | Verify the purity of the allyltrifluoroborate and the electrophile. Ensure solvents are anhydrous if using moisture-sensitive Lewis acids. [12] | Impurities or degradation of starting materials are common sources of low yields. [12] |
Problem 2: Low yield in a Suzuki-Miyaura cross-coupling with a hindered aryl/heteroaryl halide.
| Potential Cause | Recommended Solution | Explanation |
| Ineffective Catalyst/Ligand System | Screen different palladium catalysts and phosphine (B1218219) ligands. For hindered substrates, bulky, electron-rich ligands like RuPhos or cataCXium A are often effective. [1][6][7] | The ligand plays a crucial role in the stability and activity of the palladium catalyst. Bulky ligands can promote the reductive elimination step, which is often challenging with sterically demanding substrates. [6][7] |
| Incorrect Base or Base Strength | Optimize the choice and amount of base. Cs₂CO₃ or K₂CO₃ are commonly used. [1][7][13]For particularly challenging couplings, stronger bases like CsOH•H₂O may be required. [6] | The base is essential for the transmetalation step. Its strength and solubility can significantly impact the reaction rate and yield. |
| Protodeboronation (Loss of Boron Moiety) | Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents. | Protodeboronation is a side reaction where the allyltrifluoroborate reacts with a proton source (like water) instead of the palladium complex. While more stable than boronic acids, they are not immune to this process. [4] |
| Insufficient Reaction Time/Temperature | Increase reaction time and/or temperature. Reactions with hindered substrates may require extended heating (e.g., 24-36 hours) at temperatures like 80-110 °C. [6][7] | Steric hindrance slows down the catalytic cycle. More energy and time are needed to achieve significant product formation. [7] |
Visual Guides and Workflows
A logical workflow is critical for diagnosing and solving issues with low-yielding reactions.
Caption: Troubleshooting flowchart for low-yield reactions.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Hindered Aryl Chloride
This protocol is adapted from general procedures for coupling with challenging electrophiles. [1][7]
-
Setup: To a Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol, 1.0 equiv.), the substituted potassium allyltrifluoroborate (0.525 mmol, 1.05 equiv.), and potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv.). [1]2. Inert Atmosphere: Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) via syringe. [1]Sparge the mixture with argon for 15 minutes to degas.
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.01 mmol, 2 mol%) and RuPhos (0.02 mmol, 4 mol%). [1][7]Quickly add the catalyst and ligand mixture to the Schlenk tube under a positive pressure of argon.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Note that reactions with sterically hindered substrates may require 24 hours or longer. [7]7. Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL). The organic layer is then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product for purification.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: General Procedure for Lewis Acid-Promoted Allylation of a Hindered Ketone
This protocol is a general representation of Lewis acid-catalyzed allylations. [2][14]
-
Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add the hindered ketone (1.0 mmol, 1.0 equiv.) and anhydrous solvent (e.g., CH₂Cl₂, 5 mL).
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.
-
Lewis Acid Addition: Add the Lewis acid (e.g., BF₃•OEt₂, 1.2 mmol, 1.2 equiv.) dropwise via syringe. Stir the mixture for 15-30 minutes.
-
Borate Addition: In a separate flask, dissolve the substituted this compound (1.5 mmol, 1.5 equiv.) in a suitable solvent. If solubility is an issue, a suspension may be used. Add this mixture/suspension slowly to the ketone/Lewis acid adduct solution.
-
Reaction: Allow the reaction to stir at the cooled temperature and monitor by TLC. The reaction may need to warm slowly to room temperature over several hours.
-
Quenching: Once the reaction is complete, carefully quench by slowly adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt at 0 °C.
-
Workup: Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude homoallylic alcohol for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Allylation of Functionalized Aldehydes by this compound Catalyzed by 18-Crown-6 in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. reddit.com [reddit.com]
- 13. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium allyltrifluoroborate in anhydrous reactions.
Troubleshooting Guide
Low yields, incomplete conversion, or the formation of side products in anhydrous reactions involving this compound can often be attributed to the presence of trace amounts of water. This guide provides a systematic approach to identifying and resolving these issues.
Impact of Water Content on Reaction Outcomes
The presence of water can significantly impact the outcome of anhydrous palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, with this compound. While organotrifluoroborates are generally more resistant to protodeboronation than their boronic acid counterparts, excessive moisture can lead to undesired side reactions and reduced yields. The use of anhydrous conditions is advantageous because it can attenuate protodeboronation.[1]
The following table summarizes the likely effects of different levels of water contamination in a typical anhydrous cross-coupling reaction. These values are illustrative and the actual tolerance to water will depend on the specific reaction conditions (e.g., catalyst, ligands, base, temperature).
| Water Content in Solvent (ppm by Karl Fischer Titration) | Expected Outcome | Potential Issues | Recommended Action |
| < 50 ppm | Optimal. High yield and purity of the desired product. | Minimal. | Proceed with the reaction. Ensure all reagents are of similar dryness. |
| 50 - 200 ppm | Generally Acceptable. Good to high yield, with potential for minor side products. | Slight increase in protodeboronation of the active boronic acid species. Minor catalyst deactivation. | For most applications, this level is acceptable. For highly sensitive substrates, consider re-drying the solvent. |
| 200 - 500 ppm | Borderline. Noticeable decrease in yield. Formation of boronic acid and protodeboronation byproducts. | Increased rate of hydrolysis of the trifluoroborate to the less stable boronic acid, leading to decomposition. Potential for catalyst inhibition. | Re-dry solvents and reagents. Check the inert atmosphere setup. |
| > 500 ppm | Problematic. Low to no yield of the desired product. Significant formation of byproducts. | Rapid protodeboronation. Significant catalyst deactivation. Potential for reaction stalling. | Stop the reaction. Thoroughly dry all glassware, solvents, and reagents before attempting the reaction again. |
Troubleshooting Workflow for Water-Related Issues
If you suspect water contamination is affecting your reaction, follow this diagnostic workflow.
Frequently Asked Questions (FAQs)
Q1: Isn't this compound stable in water? Why do I need anhydrous conditions?
A1: While this compound is a crystalline solid that is stable to air and moisture for storage, its reactivity in certain transformations, particularly palladium-catalyzed cross-coupling reactions, relies on its in-situ conversion to a more reactive boronic acid or a related species.[2] This active species is susceptible to protodeboronation (replacement of the boron group with a hydrogen atom), a side reaction that is accelerated by the presence of water.[1][3] Therefore, for reactions where this side reaction is competitive, anhydrous conditions are crucial to maximize the yield of the desired product.
Q2: How can I be sure my solvents are sufficiently dry?
A2: Visual inspection is not enough. The most reliable method for quantifying water content in solvents is Karl Fischer titration, which can accurately measure moisture levels down to parts per million (ppm).[4][5][6] For most sensitive reactions, a water content of < 50 ppm is recommended. Solvents can be dried by passing them through activated alumina (B75360) columns or by letting them stand over drying agents like molecular sieves.
Q3: What are the best practices for setting up an anhydrous reaction?
A3: To ensure a truly anhydrous environment, follow these steps:
-
Glassware Preparation: Dry all glassware in an oven at >120°C for at least four hours (preferably overnight) or by flame-drying under a stream of inert gas (e.g., nitrogen or argon).
-
Inert Atmosphere: Assemble the hot glassware and allow it to cool under a positive pressure of inert gas. Purge the reaction vessel by evacuating and backfilling with inert gas three times.
-
Reagent and Solvent Transfer: Use dry syringes or cannulas to transfer anhydrous solvents and liquid reagents through rubber septa. Add solid reagents under a positive flow of inert gas.
Q4: My reaction worked before with the same reagents. Why is it failing now?
A4: The hygroscopic nature of some reagents and solvents means they can absorb atmospheric moisture over time. A previously dry solvent can become "wet" if not stored properly. It is good practice to test the water content of solvents periodically using Karl Fischer titration, especially from previously opened bottles. Additionally, ensure that reagents like this compound have been stored in a desiccator.
Q5: I've detected allylbenzene (B44316) as a byproduct in my reaction. What does this mean?
A5: The presence of allylbenzene is a strong indicator of protodeboronation. This occurs when the allylboron species reacts with a proton source, which is often water, instead of the desired electrophile in the cross-coupling reaction. This confirms that there is excess moisture in your reaction.
Experimental Protocols
Protocol 1: Drying of Tetrahydrofuran (THF) using Molecular Sieves
Objective: To prepare anhydrous THF with a water content of < 50 ppm for use in moisture-sensitive reactions.
Materials:
-
HPLC-grade THF
-
3Å molecular sieves, activated
-
Oven
-
Solvent storage vessel with a tightly sealing cap (e.g., a septum-capped bottle)
Methodology:
-
Activate the 3Å molecular sieves by heating them in an oven at 300°C for at least 3 hours.
-
Allow the sieves to cool to room temperature under vacuum or in a desiccator.
-
Add the activated molecular sieves to the solvent storage vessel (approximately 5-10% of the solvent volume).
-
Add the HPLC-grade THF to the vessel under a blanket of inert gas.
-
Allow the solvent to stand over the molecular sieves for at least 24 hours before use.
-
Before use, verify the water content using Karl Fischer titration to ensure it is below the desired threshold (< 50 ppm).
Protocol 2: General Procedure for Anhydrous Suzuki-Miyaura Coupling
Objective: To perform a Suzuki-Miyaura cross-coupling reaction between an aryl halide and this compound under strictly anhydrous conditions.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous base (e.g., Cs₂CO₃, K₃PO₄, 3.0 eq)
-
Anhydrous THF (dried as per Protocol 1)
-
Oven- or flame-dried glassware
-
Inert gas supply (Nitrogen or Argon)
Methodology:
-
Assemble the oven-dried glassware (e.g., a two-neck round-bottom flask with a condenser and a rubber septum) while hot and allow it to cool under a stream of inert gas.
-
Once at room temperature, add the aryl halide, this compound, palladium catalyst, and anhydrous base to the flask under a positive pressure of inert gas.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle two more times.
-
Using a dry syringe, add the anhydrous THF to the reaction flask.
-
Heat the reaction mixture to the desired temperature (e.g., 65°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench appropriately before workup.
References
- 1. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 5. quveon.com [quveon.com]
- 6. mt.com [mt.com]
Technical Support Center: Scaling Up Reactions with Potassium Allyltrifluoroborate
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up reactions involving potassium allyltrifluoroborate from the laboratory to the pilot plant.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound for large-scale reactions compared to other allylating agents?
This compound is a crystalline, free-flowing solid that is stable in air and moisture, making it significantly easier and safer to handle and store in large quantities compared to many other organoboron reagents like boronic acids, which can be unstable.[1] This stability also allows for more precise stoichiometric calculations, which is critical for reproducibility in a pilot plant setting.[2]
Q2: What are the key safety precautions when handling this compound in a pilot plant?
This compound can cause skin irritation, serious eye damage, and respiratory irritation. When handling large quantities, it is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[3][4] All weighing and transfer operations should be conducted in a well-ventilated area or a fume hood to avoid inhaling the powder.[3] A detailed risk assessment should be performed before commencing any large-scale reaction.
Q3: What are the most critical parameters to consider when scaling up a Suzuki-Miyaura reaction with this compound?
The most critical parameters to consider during scale-up are:
-
Heat Transfer: Exothermic reactions can be difficult to control in large reactors. A thorough understanding of the reaction's thermal profile is necessary to design an adequate cooling system and prevent runaway reactions.
-
Mixing: Inefficient mixing can lead to localized "hot spots" and uneven distribution of reagents and catalyst, resulting in lower yields and increased impurity formation. The type of agitator and stirring speed are crucial.
-
Reaction Kinetics: Reactions that are fast on a lab scale may become difficult to control on a larger scale. Understanding the reaction kinetics will help in determining appropriate addition rates and temperature profiles.
-
Catalyst Loading: While higher catalyst loading might be acceptable in the lab, it can become a significant cost and purification challenge at the pilot plant scale. Optimization to minimize catalyst loading is often necessary.
Q4: How can I minimize common side reactions like homocoupling and protodeboronation during scale-up?
-
Homocoupling: This side reaction is often promoted by the presence of oxygen. To minimize it, ensure that all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Protodeboronation: This is the cleavage of the C-B bond, which deactivates the this compound. While organotrifluoroborates are generally more stable than boronic acids, this can still occur, especially with prolonged reaction times at elevated temperatures or in the presence of excessive water or acidic conditions. Using anhydrous solvents (when possible) and a slight excess of the trifluoroborate salt can help mitigate this.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inefficient Catalyst System: The palladium catalyst and ligand combination may not be optimal for the specific substrates at a larger scale. | * For sterically hindered substrates, consider using bulky, electron-rich phosphine (B1218219) ligands like RuPhos or SPhos.[2] * Ensure the catalyst is not deactivated. Use a fresh batch of catalyst and ligand. |
| Incorrect Base: The base may not be strong enough or soluble enough to facilitate the transmetalation step effectively. | * Screen different bases. Cesium carbonate (Cs₂CO₃) is often highly effective for trifluoroborate couplings.[2] * Ensure the base is finely powdered to maximize its surface area. | |
| Suboptimal Solvent System: A biphasic solvent system like toluene (B28343)/water or THF/water is often beneficial for Suzuki-Miyaura reactions with organotrifluoroborates.[2] | * Ensure vigorous stirring to facilitate phase transfer between the organic and aqueous layers. * Consider using a phase-transfer catalyst if solubility is an issue. | |
| Low Reaction Temperature: Many Suzuki-Miyaura couplings require heating to proceed at a reasonable rate. | * Gradually increase the reaction temperature, for example, to 80-100 °C, while carefully monitoring for exotherms.[2] | |
| Formation of Significant Side Products | Protodeboronation: The C-B bond of the this compound is being cleaved. | * Use a stoichiometric amount of the trifluoroborate salt, as they are less prone to this side reaction than boronic acids.[2] * Ensure the reaction medium is not overly acidic. |
| Homocoupling of Aryl Halide: Oxygen is present in the reaction mixture. | * Ensure all solvents and the reaction vessel are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[2] | |
| Isomerization of the Allyl Group: At elevated temperatures, the double bond of the allyl group may migrate. | * Optimize the reaction temperature to the lowest effective level. * Minimize reaction time by closely monitoring the reaction progress. | |
| Poor Reproducibility Between Lab and Pilot Plant | Differences in Heat and Mass Transfer: The larger reactor in the pilot plant has a different surface-area-to-volume ratio, affecting heating, cooling, and mixing. | * Characterize the thermal profile of the reaction on a smaller scale (e.g., using reaction calorimetry) to anticipate heat transfer needs. * Ensure the mixing in the pilot plant reactor is sufficient to maintain a homogeneous mixture. |
| Quality of Reagents: The purity of starting materials and solvents can vary between lab-grade and bulk materials. | * Source high-purity reagents for the pilot plant scale. * Analyze incoming raw materials to ensure they meet the required specifications. |
Data Presentation
Table 1: Comparison of Typical Reaction Parameters and Outcomes from Lab to Pilot Plant Scale
| Parameter | Laboratory Scale (e.g., 1 g) | Pilot Plant Scale (e.g., 1 kg) |
| Reaction Vessel | 100 mL Round-bottom flask | 20 L Jacketed glass reactor |
| Stirring | Magnetic stirrer | Mechanical overhead stirrer |
| Heating/Cooling | Oil bath | Circulating thermal fluid in jacket |
| Reaction Time | 2-4 hours | 4-8 hours |
| Temperature Control | ± 2 °C | ± 5 °C (potential for localized hot spots) |
| Typical Yield | 85-95% | 75-85% |
| Key Impurities | Homocoupling < 1%, Protodeboronation < 2% | Homocoupling < 2%, Protodeboronation < 5% (if not well-controlled) |
Experimental Protocols
Kilogram-Scale Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with this compound
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂) (0.1 mol%)
-
RuPhos (0.2 mol%)
-
Potassium Carbonate (K₂CO₃), milled (3.0 equiv)
-
Toluene (10 volumes)
-
Deionized Water (1 volume)
Equipment:
-
20 L jacketed glass reactor with overhead stirring, reflux condenser, and nitrogen inlet/outlet
-
Temperature probe
-
Addition funnel or pump for controlled addition
-
Filter reactor or appropriate filtration setup
-
Receiving vessels
Procedure:
-
Reactor Setup and Inerting:
-
Ensure the reactor is clean, dry, and properly assembled.
-
Inert the reactor by evacuating and backfilling with nitrogen three times. Maintain a positive nitrogen pressure throughout the reaction.
-
-
Charging Reagents:
-
Charge the reactor with the aryl bromide (1.0 equiv), this compound (1.2 equiv), and milled potassium carbonate (3.0 equiv).
-
Add toluene (10 volumes) and deionized water (1 volume) to the reactor.
-
-
Degassing:
-
Stir the mixture at a moderate speed and sparge with nitrogen for at least 30 minutes to degas the solvent and slurry.
-
-
Catalyst Preparation and Addition:
-
In a separate, inerted glovebox or Schlenk flask, weigh out palladium(II) acetate (0.1 mol%) and RuPhos (0.2 mol%).
-
Add a small amount of degassed toluene to the catalyst and ligand to form a slurry.
-
Under a positive nitrogen flow, transfer the catalyst slurry to the reactor.
-
-
Reaction:
-
Heat the reaction mixture to 80-85 °C with vigorous stirring.
-
Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or GC-MS. The reaction is typically complete in 4-8 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water (5 volumes) and stir for 15 minutes.
-
Stop stirring and allow the layers to separate.
-
Separate the lower aqueous layer.
-
Wash the organic layer with brine (2 x 3 volumes).
-
Filter the organic layer through a pad of celite to remove any remaining solids.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by crystallization or column chromatography on a scale-appropriate system.
-
Visualizations
Caption: Experimental Workflow for Pilot-Scale Suzuki-Miyaura Coupling
Caption: Troubleshooting Logic for Low Conversion
References
Analytical methods for detecting impurities in potassium allyltrifluoroborate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in potassium allyltrifluoroborate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Common impurities can be categorized as follows:
-
Process-Related Impurities: These arise from the manufacturing process and can include:
-
Residual Starting Materials: Unreacted precursors from the synthesis.
-
Byproducts: Compounds formed from side reactions. A common byproduct is allylboronic acid, resulting from incomplete reaction or hydrolysis.[1][2]
-
Residual Catalysts: If a palladium-catalyzed synthesis is used, trace amounts of palladium may be present.[3]
-
-
Degradation Products: this compound is susceptible to hydrolysis, especially in the presence of moisture and under basic conditions, which leads to the formation of allylboronic acid.[1][2] Oxidative degradation can also occur.
-
Residual Solvents: Solvents used during synthesis and purification may be present in the final product.[4][5][6][7][8]
-
Inorganic Impurities: These can include other potassium salts or inorganic byproducts from the synthesis.
Q2: Which analytical techniques are most suitable for detecting these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is effective for separating and quantifying non-volatile organic impurities, such as allylboronic acid and other synthesis byproducts.[9][10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and certain organic byproducts.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B NMR) is a powerful tool for structural elucidation of the main component and its impurities. ¹⁹F and ¹¹B NMR are particularly useful for analyzing organotrifluoroborate compounds.[14][15][16][17]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred method for quantifying trace elemental impurities, such as residual palladium from catalysts.[18][19][20][21][22]
-
Elemental Analysis can be used to determine the overall elemental composition and identify inorganic impurities.
Q3: How can I perform a forced degradation study for this compound?
A3: Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[23][24][25] Stress conditions should include:
-
Acidic Hydrolysis: Treat with a dilute acid (e.g., 0.1 M HCl) at room temperature and elevated temperature.
-
Basic Hydrolysis: Treat with a dilute base (e.g., 0.1 M NaOH) at room temperature and elevated temperature. This compound is known to be more susceptible to basic hydrolysis.[1]
-
Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stress: Expose the solid material to dry heat (e.g., 60-80 °C).
-
Photostability: Expose the solid material to UV and visible light.
Analyze the stressed samples using a suitable stability-indicating method, such as HPLC, to separate and identify the degradation products.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Possible Causes | Solutions |
| Peak Tailing for this compound | Interaction of the boronate group with residual silanols on the column. | Use a column with end-capping or a base-deactivated stationary phase. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. |
| Poor Peak Shape or Splitting | Sample solvent is too strong, causing band broadening. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Irreproducible Retention Times | Fluctuations in mobile phase composition or temperature. | Ensure proper mobile phase mixing and use a column oven for temperature control. |
| Column degradation. | Replace the column. | |
| Baseline Drift or Noise | Contaminated mobile phase or detector. | Filter all mobile phases and flush the system. Clean the detector cell. |
| Column bleed. | Use a high-quality, low-bleed column and operate within the recommended temperature limits. |
GC-MS Analysis Troubleshooting
| Problem | Possible Causes | Solutions |
| No Peak or Low Sensitivity for Impurities | Impurities are not volatile enough for GC analysis. | Consider derivatization to increase volatility or use HPLC instead. |
| Active sites in the inlet or column causing analyte degradation. | Use a deactivated inlet liner and a column suitable for active compounds. Perform regular maintenance.[26] | |
| Peak Tailing | Adsorption of polar impurities on active sites. | Use a deactivated liner and column. Check for and repair any leaks in the system.[26] |
| Ghost Peaks | Carryover from previous injections or contamination in the system. | Run blank injections to identify the source of contamination. Clean the injector and replace the septum. |
| Poor Mass Spectral Matching | Co-elution of impurities. | Optimize the GC temperature program to improve separation. |
| Incorrect background subtraction. | Review the data processing parameters. |
NMR Spectroscopy Troubleshooting
| Problem | Possible Causes | Solutions |
| Broad ¹¹B NMR Signal | Quadrupolar relaxation of the boron nucleus. | This is an inherent property. Using a higher field strength spectrometer can sometimes improve resolution. |
| Difficulty in Quantifying Low-Level Impurities | Overlap of impurity signals with the main component or solvent peaks. | Use a different deuterated solvent to shift the solvent peak.[14] For ¹⁹F NMR, specialized pulse sequences can help suppress interfering signals.[27] |
| Poor signal-to-noise ratio for impurity peaks. | Increase the number of scans. Use a cryoprobe if available for enhanced sensitivity.[14] | |
| Presence of Allylboronic Acid Signals | Hydrolysis of the sample in a non-anhydrous NMR solvent. | Use a freshly opened ampule of anhydrous deuterated solvent. |
Experimental Protocols
HPLC-UV Method for Allylboronic Acid Impurity
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a known amount of this compound in the initial mobile phase composition to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Use an external standard calibration curve of allylboronic acid.
GC-MS Method for Residual Solvents
-
Instrumentation: GC-MS with a headspace autosampler.
-
Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program: 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min, hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: 35-350 amu.
-
Sample Preparation: Accurately weigh about 100 mg of this compound into a headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO) and cap tightly.
-
Headspace Conditions: Incubate at 80 °C for 15 minutes.
-
Quantification: Use external standards of common residual solvents.
¹⁹F NMR for Purity Assessment
-
Instrumentation: NMR spectrometer (≥400 MHz).
-
Solvent: Anhydrous DMSO-d₆.
-
Parameters:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Use a sufficient relaxation delay to ensure quantitative results.
-
-
Analysis: The ¹⁹F NMR spectrum of this compound should show a single signal for the -BF₃ group. The presence of other fluorine-containing impurities will be evident as additional peaks. Purity can be estimated by integrating the signals of the main compound and the impurities.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from impurity analysis. Users should populate these tables with their own experimental results.
Table 1: HPLC Analysis of Organic Impurities
| Impurity | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Concentration in Sample (%) |
| Allylboronic Acid | User Defined | User Defined | User Defined | User Defined |
| Other Impurity 1 | User Defined | User Defined | User Defined | User Defined |
| Other Impurity 2 | User Defined | User Defined | User Defined | User Defined |
Table 2: GC-MS Analysis of Residual Solvents
| Solvent | Retention Time (min) | LOD (ppm) | LOQ (ppm) | Concentration in Sample (ppm) |
| Solvent 1 | User Defined | User Defined | User Defined | User Defined |
| Solvent 2 | User Defined | User Defined | User Defined | User Defined |
| Solvent 3 | User Defined | User Defined | User Defined | User Defined |
Table 3: ICP-MS Analysis of Elemental Impurities
| Element | Mass (amu) | LOD (ppb) | LOQ (ppb) | Concentration in Sample (ppm) |
| Palladium (Pd) | 106 | User Defined | User Defined | User Defined |
| Other Element 1 | User Defined | User Defined | User Defined | User Defined |
| Other Element 2 | User Defined | User Defined | User Defined | User Defined |
Visualizations
Caption: Experimental workflow for impurity analysis.
Caption: Troubleshooting decision tree.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound synthesis [organic-chemistry.org]
- 4. chromtech.net.au [chromtech.net.au]
- 5. ptfarm.pl [ptfarm.pl]
- 6. innoteg-instruments.com [innoteg-instruments.com]
- 7. agilent.com [agilent.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. ijpsr.com [ijpsr.com]
- 10. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 11. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. veeprho.com [veeprho.com]
- 15. azooptics.com [azooptics.com]
- 16. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.manchester.ac.uk [research.manchester.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Study and determination of elemental impurities by ICP-MS in active pharmaceutical ingredients using single reaction chamber digestion in compliance with USP requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ICP-OES Analysis of Trace Elements in High-Purity Platinum [spectro.com]
- 23. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 24. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 26. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 27. Clearing the undergrowth: detection and quantification of low level impurities using 19F NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Allylation Reagents: Potassium Allyltrifluoroborate vs. Allyl Grignard Reagents
For researchers, scientists, and drug development professionals, the choice of an appropriate allylation reagent is critical for the successful synthesis of homoallylic alcohols, key intermediates in the construction of complex molecules and natural products. This guide provides an objective comparison of two common allylation reagents: potassium allyltrifluoroborate and allyl Grignard reagents, supported by experimental data, detailed protocols, and mechanistic insights.
Executive Summary
This compound and allyl Grignard reagents are both effective for the introduction of an allyl group onto a carbonyl carbon. However, they differ significantly in their stability, functional group tolerance, and reaction conditions. This compound is an air- and water-stable solid that exhibits broad functional group tolerance and can often be used in aqueous or biphasic media. In contrast, allyl Grignard reagents are highly reactive, moisture-sensitive organometallics that require strict anhydrous and inert atmospheric conditions. While this high reactivity can be advantageous for reactions with sterically hindered substrates, it often leads to lower chemoselectivity and functional group compatibility.
Performance Comparison: A Data-Driven Analysis
The following tables summarize the performance of this compound and provide a qualitative comparison with allyl Grignard reagents based on typical outcomes reported in the literature. Direct comparative studies under identical conditions are scarce due to the fundamentally different reaction requirements of these reagents.
Table 1: Allylation of Various Aldehydes with this compound
This table presents the yields of homoallylic alcohols from the reaction of this compound with a range of functionalized aldehydes. The data is extracted from a study by Barbosa et al., which highlights the excellent functional group tolerance of this reagent.[1][2][3][4]
| Aldehyde Substrate | Product | Yield (%) |
| 4-Nitrobenzaldehyde (B150856) | 1-(4-Nitrophenyl)but-3-en-1-ol | 94 |
| 4-Fluorobenzaldehyde | 1-(4-Fluorophenyl)but-3-en-1-ol | 87 |
| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)but-3-en-1-ol | 85 |
| Benzaldehyde | 1-Phenyl-but-3-en-1-ol | 88 |
| 4-Methylbenzaldehyde | 1-(p-Tolyl)but-3-en-1-ol | 82 |
| 2-Naphthaldehyde | 1-(Naphthalen-2-yl)but-3-en-1-ol | 87 |
Table 2: Feature-Based Comparison of Allylation Reagents
This table provides a qualitative comparison of the key features of this compound and allyl Grignard reagents.
| Feature | This compound | Allyl Grignard Reagents |
| Stability | Air and water-stable solid.[4] | Highly sensitive to air and moisture. |
| Handling | Easy to handle, no special precautions needed.[4] | Requires anhydrous solvents and inert atmosphere. |
| Functional Group Tolerance | Excellent; compatible with esters, nitriles, halides.[1][5] | Poor; reacts with acidic protons and many functional groups.[6][7] |
| Reaction Conditions | Mild; often at room temperature in aqueous/biphasic media.[1][2] | Requires anhydrous ether or THF, often at low temperatures.[8] |
| Reactivity | Moderately reactive, often requires a catalyst. | Highly reactive, can add to sterically hindered carbonyls.[9] |
| Stereoselectivity | Can achieve high diastereoselectivity with appropriate catalysts. | Often low to moderate, reactions can be diffusion-controlled.[9][10][11][12] |
| Byproducts | Generally clean reactions. | Prone to Wurtz coupling and other side reactions.[8] |
Reaction Mechanisms and Stereoselectivity
The stereochemical outcome of allylation reactions is often dictated by the transition state geometry. The two reagents proceed through distinct mechanistic pathways.
This compound: The Zimmerman-Traxler Model
The allylation of aldehydes with this compound, particularly when activated by a Lewis acid, is often rationalized by the Zimmerman-Traxler model.[13][14][15][16][17] This model proposes a closed, six-membered, chair-like transition state where the substituents on the aldehyde and the allylboron reagent occupy pseudo-equatorial or pseudo-axial positions to minimize steric interactions. This ordered transition state is key to achieving high diastereoselectivity.
Allyl Grignard Reagents: A Six-Membered Ring Transition State
Allyl Grignard reagents are proposed to react with carbonyl compounds via a cyclic, six-membered transition state involving the magnesium atom coordinating to the carbonyl oxygen.[9][11][18] This pathway leads to allylic transposition.[10][11][12] The high reactivity of the Grignard reagent can lead to reaction rates that approach the diffusion limit, often resulting in low diastereoselectivity as the reaction becomes less sensitive to the subtle steric differences in the transition state.[9][10][11][12]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
General Experimental Workflow
The following diagram illustrates a typical workflow for an allylation reaction, highlighting the key differences in handling the two types of reagents.
Protocol 1: Allylation of 4-Nitrobenzaldehyde with this compound
This protocol is adapted from Barbosa et al.[1][3]
Materials:
-
4-Nitrobenzaldehyde
-
This compound
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Ethyl acetate (B1210297) (EtOAc)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of 4-nitrobenzaldehyde (1.0 mmol) in a 1:1 mixture of CH₂Cl₂ and H₂O (4 mL), add this compound (1.2 mmol) and 18-crown-6 (0.1 mmol).
-
Stir the resulting biphasic mixture vigorously at room temperature for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: General Procedure for Allylation using Allyl Grignard Reagent
This is a general procedure based on established practices for Grignard reactions.
Materials:
-
Aldehyde
-
Allylmagnesium bromide solution (e.g., 1.0 M in diethyl ether)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
Dry all glassware in an oven and assemble under an inert atmosphere of nitrogen or argon.
-
To a flame-dried round-bottom flask, add a solution of the aldehyde (1.0 mmol) in anhydrous Et₂O (5 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the allylmagnesium bromide solution (1.2 mL, 1.2 mmol) dropwise to the stirred aldehyde solution.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with Et₂O.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting homoallylic alcohol by flash column chromatography.
Conclusion
This compound emerges as a highly practical and versatile reagent for allylation reactions, particularly in the context of complex molecule synthesis where functional group tolerance is paramount. Its stability and ease of use in aqueous media present significant advantages over the highly reactive and sensitive allyl Grignard reagents. While allyl Grignard reagents remain a powerful tool for certain applications, such as additions to highly hindered carbonyls, their lack of chemoselectivity and stringent reaction condition requirements necessitate careful consideration. For many applications in modern organic synthesis and drug development, the favorable profile of this compound makes it the superior choice for reliable and efficient allylation.
References
- 1. Allylation of Functionalized Aldehydes by this compound Catalyzed by 18-Crown-6 in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allylation of functionalized aldehydes by this compound catalyzed by 18-crown-6 in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Propargylation of Aldehydes Using Potassium Allenyltrifluoroborate [organic-chemistry.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Insight into Additions of Allylic Grignard Reagents to Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Axial Preferences in Allylation Reactions via the Zimmerman-Traxler Transition State - PMC [pmc.ncbi.nlm.nih.gov]
- 14. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 15. Axial Preferences in Allylations via the Zimmerman–Traxler Transition State - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 18. byjus.com [byjus.com]
A Comparative Guide to Potassium Allyltrifluoroborate and Allyl Silanes in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between two prevalent allylating agents in organic synthesis: potassium allyltrifluoroborate and allyl silanes. The selection of an appropriate reagent is critical for the efficiency, scalability, and functional group tolerance of a synthetic route. This document outlines the distinct characteristics of each reagent class, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
Overview and Physicochemical Properties
This compound and allyl silanes are both valuable reagents for the introduction of an allyl group, a common motif in natural products and pharmaceutical compounds. However, they differ significantly in their physical state, stability, and handling requirements.
This compound is a tetracoordinate boron salt that is typically a crystalline, free-flowing solid.[1] One of its most significant advantages is its exceptional stability to both air and moisture, allowing for indefinite storage at room temperature without special precautions.[1][2] This stability stems from the tetracoordinate nature of the boron atom, which masks the empty p-orbital characteristic of more reactive tricoordinate boranes.[2] Furthermore, studies suggest that organotrifluoroborate salts exhibit low toxicity.[3]
Allyl Silanes , most commonly allyltrimethylsilane (B147118), are typically liquids. While generally stable to oxygen and moisture, they are less robust than their trifluoroborate counterparts.[4] Certain variants, such as allyltrichlorosilane, are corrosive and react violently with water due to the formation of HCl.[5] However, common reagents like allyltrimethylsilane are considered to have low biological toxicity.[6] Their stability and ease of tracking in reactions via NMR make them synthetically useful.[6]
Table 1: Comparison of General Properties
| Property | This compound | Allyl Silanes (e.g., Allyltrimethylsilane) |
| Physical State | Crystalline solid[1] | Liquid[7] |
| Air Stability | Indefinitely stable[1][2] | Generally stable[4] |
| Water Stability | Stable, often used in aqueous or biphasic media[1][3][8] | Generally stable, but reactions are typically anhydrous[9] |
| Handling | Easy to handle, weighable in air[8] | Standard handling for a volatile liquid |
| Toxicity Profile | Low toxicity reported[3]. Causes skin and eye irritation[10][11][12]. | Generally low toxicity[6]. Some variants are corrosive[5]. |
| Storage | Can be stored for extended periods at room temperature[1] | Store in a cool, dry, well-ventilated area |
Reactivity and Activation
The primary difference in the application of these reagents lies in their mode of activation and subsequent reactivity.
This compound is stable and requires activation to release a reactive allylating species. This is typically achieved through the use of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), which is thought to generate a highly electrophilic allyldifluoroborane intermediate in situ.[1][13] Alternatively, catalysis with protic acids or solid acids like Montmorillonite K10 clay has been proven effective.[14] These methods enable the allylation of a wide range of aldehydes and ketones.[14][15]
Allyl Silanes react with electrophiles in a process known as the Hosomi-Sakurai reaction.[16] The high nucleophilicity of the double bond, stabilized by the C-Si bond through σ-π conjugation, drives the reaction.[4][6] This reaction is not spontaneous and requires promotion by a strong Lewis acid (e.g., TiCl₄, BF₃·OEt₂) or a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride, TBAF).[6][16] The reaction proceeds with a characteristic allylic transposition, where the electrophile adds to the γ-carbon of the allyl system.[4]
Comparative Performance in Aldehyde Allylation
The allylation of aldehydes to form homoallylic alcohols is a benchmark reaction for these reagents. The choice of reagent and conditions can significantly impact yield, reaction time, and compatibility with other functional groups.
Table 2: Experimental Data for the Allylation of Aromatic Aldehydes
| Entry | Reagent | Aldehyde | Conditions | Time | Yield | Reference |
| 1 | This compound | 4-Nitrobenzaldehyde (B150856) | 10 mol% 18-Crown-6 (B118740), CH₂Cl₂:H₂O (1:1), Room Temp. | 15 min | 94% | [8][17] |
| 2 | This compound | Benzaldehyde (B42025) | 1.1 eq BF₃·OEt₂, CH₂Cl₂, -78 °C to Room Temp. | 3 h | 95% | [15] |
| 3 | Allyltrimethylsilane | Benzaldehyde | 1.1 eq TiCl₄, CH₂Cl₂, -78 °C | 1 h | 90% | [9] (adapted) |
| 4 | Allyltrimethylsilane | 4-Chlorobenzaldehyde | 10 mol% TBAF, 4Å MS, THF, Reflux | 2 h | 85% | [16] (imine analogue) |
Data in Entry 4 is for an aldimine substrate but illustrates the fluoride-catalyzed protocol.
As shown, this compound can be highly effective in aqueous biphasic systems, avoiding the need for strictly anhydrous conditions and often proceeding rapidly at room temperature.[8][17] The Lewis acid-catalyzed reactions for both reagents typically require low temperatures and anhydrous solvents.
Experimental Protocols
Protocol 1: Allylation of an Aldehyde using this compound in Aqueous Media
This protocol is adapted from Quiroz, et al., for the synthesis of 1-(4-Nitrophenyl)but-3-en-1-ol.[17]
Materials:
-
4-Nitrobenzaldehyde (1.0 mmol, 151 mg)
-
This compound (1.2 mmol, 177 mg)
-
18-Crown-6 (0.1 mmol, 26 mg)
-
Dichloromethane (CH₂Cl₂) (2 mL)
-
Deionized Water (2 mL)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous K₂CO₃ solution
Procedure:
-
To a solution of 4-nitrobenzaldehyde (1.0 mmol) in CH₂Cl₂ (2 mL) in a round-bottom flask is added 18-crown-6 (10 mol%).
-
This compound (1.20 mmol) and water (2 mL) are subsequently added.
-
The resulting biphasic mixture is stirred vigorously at room temperature for 15 minutes. The reaction progress can be monitored by TLC.
-
Upon completion, the mixture is diluted with EtOAc (15 mL) and washed with a saturated solution of K₂CO₃ (3 x 15 mL).
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvents are removed under reduced pressure to yield the product, which often requires no further purification. Yield: 94% .[17]
Protocol 2: Lewis Acid-Mediated Allylation of an Aldehyde using Allyltrimethylsilane (Hosomi-Sakurai Reaction)
This is a general protocol adapted from literature procedures for the TiCl₄-mediated allylation of aldehydes.[9]
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Allyltrimethylsilane (1.2 mmol, 137 mg, 191 µL)
-
Titanium (IV) chloride (TiCl₄) (1.1 mmol, 208 mg, 121 µL)
-
Anhydrous Dichloromethane (CH₂Cl₂) (5 mL)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with benzaldehyde (1.0 mmol) and anhydrous CH₂Cl₂ (3 mL).
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
TiCl₄ (1.1 mmol) is added dropwise to the stirred solution.
-
A solution of allyltrimethylsilane (1.2 mmol) in anhydrous CH₂Cl₂ (2 mL) is added dropwise over 10 minutes.
-
The reaction mixture is stirred at -78 °C for 1 hour, after which the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The mixture is allowed to warm to room temperature and then extracted with CH₂Cl₂ (3 x 15 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography.
Decision-Making Framework
Choosing between these two reagents depends on several factors, including the stability of the substrate, the desired reaction conditions, and the cost and availability of reagents and catalysts.
Conclusion
-
This compound is an ideal choice for reactions where stability, ease of handling, and the use of non-anhydrous or even aqueous conditions are paramount. Its solid nature and exceptional stability make it convenient for storage and use. It is particularly advantageous for substrates that may be sensitive to the harsh conditions required for some Hosomi-Sakurai reactions.
-
Allyl Silanes remain a powerful and widely used class of reagents, especially in complex molecule synthesis where their reactivity can be finely tuned with a variety of Lewis acids. The classic Hosomi-Sakurai reaction provides a robust and well-understood method for C-C bond formation, though it often necessitates strict anhydrous conditions and low temperatures.
Ultimately, the choice between these two valuable reagents will be guided by the specific demands of the synthetic target and the practical considerations of the laboratory environment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Trichloro-2-propen-1-ylsilane | C3H5Cl3Si | CID 7867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Electrophilic substitution of unsaturated silanes - Wikipedia [en.wikipedia.org]
- 7. Allylsilane | C3H8Si | CID 140349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Allylation of Functionalized Aldehydes by this compound Catalyzed by 18-Crown-6 in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehyd ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27813B [pubs.rsc.org]
- 10. aksci.com [aksci.com]
- 11. This compound | C3H5BF3K | CID 23664277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 烯丙基三氟硼酸钾 95% | Sigma-Aldrich [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Allylation and Crotylation of Ketones and Aldehydes Using Potassium Organotrifluoroborate Salts under Lewis Acid and Montmorillonite K10 Catalyzed Conditions [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of Potassium Allyltrifluoroborate in Diverse Palladium Catalytic Systems
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. Within the vast array of coupling partners, potassium organotrifluoroborates have emerged as highly valuable reagents due to their stability to air and moisture, ease of handling, and high reactivity.[1][2] This guide provides a comprehensive comparison of the performance of potassium allyltrifluoroborate in various palladium catalytic systems, offering insights into optimizing reaction conditions for this versatile allylating agent.
Performance Comparison of Palladium Catalytic Systems
The efficiency of the palladium-catalyzed allylation using this compound is profoundly influenced by the choice of the palladium precursor, the ligand, the base, and the solvent system. This section presents a comparative analysis of different catalytic systems based on reported yields and calculated Turnover Numbers (TON). The TON, representing the number of moles of product formed per mole of catalyst, serves as a key metric for catalyst efficiency.
Table 1: Performance of Various Palladium Catalytic Systems in the Allylation of Aryl Halides with this compound
| Entry | Palladium Precursor | Ligand | Base | Solvent | Substrate | Yield (%) | Catalyst Loading (mol%) | TON | Reference |
| 1 | Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene/H₂O | 3-chloroanisole | High | 0.33 | ~300 | [3] |
| 2 | [Pd(cinnamyl)Cl]₂ | XantPhos | CsF | Dioxane | Aryl fluorosulfate | Good | 2 | 50 | [4] |
| 3 | Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Toluene/H₂O | Alkenyl Bromide | High | 2 | 50 | [2] |
| 4 | PdCl₂(dppf)·CH₂Cl₂ | dppf | Cs₂CO₃ | Toluene/H₂O | Aryl Bromide | High | 0.5-2 | 50-200 | [5] |
| 5 | Palladacycle | None | KOH | Acetone/H₂O | Allyl Chloride | High | 0.1 | 1000 | N/A |
Note: TON is calculated as (moles of product / moles of catalyst) which is approximated as (% yield / mol% of catalyst). The data presented is compiled from various sources and direct comparison should be considered with caution due to variations in reaction conditions.
Comparison with Other Allylating Agents
This compound offers distinct advantages over other common allylating agents such as allylboronic esters (e.g., allyl pinacolboronate) and allylstannanes.
Table 2: Comparison of this compound with Allyl Pinacolboronate
| Allylating Agent | Catalyst System | Substrate | Yield (%) | Key Advantages of K-allyltrifluoroborate | Reference |
| This compound | [Pd(cinnamyl)Cl]₂/XantPhos | Aryl fluorosulfate | Good | Air and moisture stable, easy to handle | [4] |
| Allyl Pinacolboronate | [Pd(cinnamyl)Cl]₂/XantPhos | Aryl fluorosulfate | Good | N/A | [4] |
While both reagents can provide good yields, the superior stability of this compound makes it a more practical and user-friendly option in many synthetic applications.[1] Compared to toxic allylstannanes, potassium allyltrifluoroborates are significantly less toxic, a crucial factor in pharmaceutical synthesis.[6]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful implementation of these catalytic systems.
General Protocol for Palladium-Catalyzed Allylation of Aryl Bromides
This protocol is adapted from literature procedures for the Suzuki-Miyaura cross-coupling of potassium organotrifluoroborates.[5][7]
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂ , 2 mol%)
-
Base (e.g., Cs₂CO₃, 3.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 v/v, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under a positive pressure of the inert gas.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process: Diagrams
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
References
- 1. Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Microwave-enhanced palladium-catalyzed cross-coupling reactions of potassium vinyltrifluoroborates and allyl acetates: a new route to 1,4-pentadienes. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
A Comparative Guide to the Reactivity of Potassium Allyltrifluoroborate and Potassium Vinyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, potassium organotrifluoroborates have emerged as highly versatile and stable reagents, particularly for palladium-catalyzed cross-coupling reactions. Their crystalline nature, coupled with remarkable stability to air and moisture, offers significant advantages over their boronic acid and ester counterparts.[1][2] This guide provides an objective comparison of the reactivity of two key alkenyltrifluoroborates: potassium allyltrifluoroborate and potassium vinyltrifluoroborate, supported by experimental data to aid researchers in selecting the optimal reagent for their synthetic needs.
Performance Comparison: A Look at Reactivity
While both this compound and potassium vinyltrifluoroborate are effective nucleophilic partners in Suzuki-Miyaura cross-coupling reactions, their reactivity profiles exhibit notable differences. Experimental data from a study investigating the thermal safety of these reactions indicates that the coupling of an aryl bromide with potassium vinyltrifluoroborate is significantly more exothermic and proceeds more rapidly than the analogous reaction with this compound.
This difference in reactivity can be attributed to the electronic and steric properties of the allyl versus the vinyl group. The additional methylene (B1212753) group in the allyl substituent can influence the rate of transmetalation to the palladium center, a key step in the catalytic cycle.
Below is a summary of the comparative thermal data for the Suzuki-Miyaura cross-coupling of 1-bromo-3-(trifluoromethyl)benzene with each reagent.
| Reagent | Reaction Time (min) | Enthalpy (ΔH, kJ/mol) | Adiabatic Temperature Rise (ΔTad, °C) |
| Potassium Vinyltrifluoroborate | < 5 | -190.9 | 78.7 |
| This compound | 180 | -190.9 | 78.7 |
Data sourced from a study on the safety hazards of Suzuki-Miyaura cross-coupling reactions.
The data clearly illustrates that under the tested conditions, the reaction with potassium vinyltrifluoroborate is substantially faster. This suggests that for transformations where rapid reaction completion is desired, potassium vinyltrifluoroborate may be the preferred reagent. Conversely, the slower and milder reaction profile of this compound could be advantageous in situations requiring greater control over the reaction exotherm, particularly in large-scale syntheses.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura cross-coupling of an aryl bromide with potassium vinyltrifluoroborate and a generic potassium alkenyltrifluoroborate, which can be adapted for this compound.
Protocol 1: Suzuki-Miyaura Coupling of Potassium Vinyltrifluoroborate with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 equiv)
-
Potassium vinyltrifluoroborate (1.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 6 mol%)
-
Cesium carbonate (Cs₂CO₃, 3.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
To a reaction vessel, add the aryl bromide, potassium vinyltrifluoroborate, cesium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of THF and water (typically in a 9:1 to 10:1 ratio).
-
Stir the reaction mixture at the desired temperature (e.g., reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
Protocol 2: Suzuki-Miyaura Coupling of Potassium Alkenyltrifluoroborates (including Allyltrifluoroborate) with an Aryl Halide
Materials:
-
Aryl halide (1.0 equiv)
-
Potassium alkenyltrifluoroborate (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (B109758) (PdCl₂(dppf)·CH₂Cl₂, 2 mol%)
-
tert-Butylamine (B42293) (t-BuNH₂, 3.0 equiv)
-
Isopropanol (i-PrOH)
-
Water
Procedure:
-
In a reaction tube, combine the aryl halide, potassium alkenyltrifluoroborate, PdCl₂(dppf)·CH₂Cl₂, and a magnetic stir bar.
-
Seal the tube with a septum and purge with argon for 15 minutes.
-
Add the degassed isopropanol, water, and tert-butylamine via syringe.
-
Place the reaction tube in a preheated oil bath at 80 °C and stir for the desired time.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and wash with water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.[4]
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
Benchmarking Potassium Allyltrifluoroborate: A Comparative Guide for Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides a comprehensive performance benchmark of potassium allyltrifluoroborate against other commonly used organotrifluoroborates—potassium vinyltrifluoroborate, potassium phenyltrifluoroborate, and potassium methyltrifluoroborate—in the context of the Suzuki-Miyaura cross-coupling reaction. The information presented herein is supported by experimental data from peer-reviewed literature to facilitate an objective comparison.
Organotrifluoroborates have emerged as robust and versatile alternatives to boronic acids and esters in organic synthesis. Their enhanced stability to air and moisture simplifies handling and storage, making them attractive reagents in complex multi-step syntheses.[1] This guide focuses on the practical application of these reagents in the widely utilized palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of C(sp²)–C(sp²), C(sp²)–C(sp³), and other carbon-carbon bonds. The performance of different organotrifluoroborates can vary depending on the specific substrates and reaction conditions. Below is a comparative summary of their reactivity with aryl halides.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling with Aryl Bromides
| Organotrifluoroborate | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| This compound | 4-Bromobenzonitrile | Pd(OAc)₂ (2) / D-t-BPF (4) | Cs₂CO₃ | Toluene/H₂O | 80 | 95 | [2] |
| Potassium Vinyltrifluoroborate | 4-Bromoacetophenone | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ | THF/H₂O | Reflux | 94 | [3] |
| Potassium Phenyltrifluoroborate | 1-Bromonaphthalene | Pd(OAc)₂ (0.5) | K₂CO₃ | Methanol (B129727) | Reflux | >95 | [4] |
| Potassium Methyltrifluoroborate | 4-Bromoacetophenone | PdCl₂(dppf)·CH₂Cl₂ (9) | Cs₂CO₃ | THF/H₂O | Reflux | 85 | [5] |
Note: The data presented is collated from different literature sources and direct comparison should be made with caution as optimal conditions may vary.
Key Performance Attributes
Reactivity and Scope:
-
This compound: Demonstrates excellent reactivity in Suzuki-Miyaura couplings, particularly for the synthesis of allylarenes. The reaction often proceeds with high yields and can be catalyzed by various palladium systems.[2]
-
Potassium Vinyltrifluoroborate: A highly effective reagent for the vinylation of aryl and heteroaryl halides, producing styrenes and their derivatives in good to excellent yields.[3][6] It is compatible with a wide range of functional groups.[3]
-
Potassium Phenyltrifluoroborate: A standard reagent for the arylation of various substrates. Ligandless palladium-catalyzed couplings have been reported to proceed with high efficiency in polar solvents like methanol or water.[4]
-
Potassium Methyltrifluoroborate: Enables the methylation of aryl and heteroaryl halides. While effective, it may sometimes require higher catalyst loadings or more specialized ligand systems to achieve high yields compared to its aryl and vinyl counterparts.[5][7]
Stability and Handling:
A significant advantage of potassium organotrifluoroborates is their remarkable stability. They are typically crystalline, free-flowing solids that are stable to both air and moisture, which is a considerable improvement over the often-hygroscopic and less stable boronic acids.[1][8] This inherent stability allows for long-term storage at ambient temperatures without degradation and simplifies reaction setup, as stringent inert atmosphere techniques are not always required.[9] An empirical order of stability towards acidic hydrodeboronation has been suggested as: Aryl-BF₃K > Alkenyl-BF₃K > Alkyl-BF₃K.[10]
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the synthesis of a potassium organotrifluoroborate and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of Potassium Phenyltrifluoroborate
A common method for the preparation of potassium organotrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (B91410) (KHF₂).
Procedure:
-
Phenylboronic acid (1.0 equivalent) is dissolved in methanol.
-
A saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equivalents) is added slowly to the stirring methanolic solution.
-
A white precipitate of potassium phenyltrifluoroborate forms immediately.
-
The mixture is stirred for 30 minutes at room temperature.
-
The solid is collected by filtration, washed with cold methanol and diethyl ether, and then dried under vacuum.[8]
General Procedure for Suzuki-Miyaura Cross-Coupling
The following is a general protocol that can be adapted for specific substrates and organotrifluoroborates.
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equivalent), potassium organotrifluoroborate (1.05-1.5 equivalents), palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂), ligand (if required), and base (e.g., Cs₂CO₃, K₂CO₃).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
The appropriate solvent system (e.g., THF/H₂O, Toluene/H₂O, Methanol) is added.
-
The reaction mixture is heated to the desired temperature and stirred until the reaction is complete (monitored by TLC or GC/MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water.
-
The organic layer is dried over a drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography.[3][4][5]
Visualizing the Workflow
To illustrate the logical flow of a typical Suzuki-Miyaura cross-coupling experiment using potassium organotrifluoroborates, the following workflow diagram is provided.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway of the Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction involves several key steps, as illustrated in the diagram below.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Kinetic Performance of Potassium Allyltrifluoroborate in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount for the successful and efficient synthesis of complex molecules. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, organoboron compounds are indispensable. This guide provides an objective comparison of potassium allyltrifluoroborate with other organoboron alternatives, supported by experimental data, to aid in the selection of the most suitable reagent for a given synthetic challenge.
Potassium organotrifluoroborates have emerged as valuable alternatives to the more traditional boronic acids and their esters.[1][2] Their enhanced stability towards air and moisture simplifies handling and storage, often leading to more reproducible reaction outcomes.[2] This is particularly advantageous for organoboron species that are prone to decomposition or protodeboronation under reaction conditions.[1]
Performance Comparison of Organoboron Reagents
Table 1: Comparative Performance of Organoboron Reagents in Suzuki-Miyaura Cross-Coupling
| Organoboron Reagent | Electrophile | Catalyst System (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Aryl Bromide | PdCl₂(dppf) (2) | Cs₂CO₃ | THF/H₂O | 12 | 85-95 | [3] |
| Potassium Vinyltrifluoroborate | 4-Bromoacetophenone | PdCl₂ (2) / PPh₃ (6) | Cs₂CO₃ | THF/H₂O (9:1) | 12 | 85 | [4] |
| Potassium Phenyltrifluoroborate | 4-Chlorotoluene | Pd(OAc)₂ (1) / SPhos (2) | K₃PO₄ | Toluene (B28343)/H₂O (10:1) | 2 | 98 | [5] |
| Phenylboronic Acid | 4-Chlorotoluene | Pd₂(dba)₃ (1) / SPhos (2) | K₃PO₄ | Dioxane | 18 | 95 | [5] |
| Potassium n-Butyltrifluoroborate | 2-Chloroanisole | Pd(OAc)₂ (2) / RuPhos (4) | K₂CO₃ | Toluene/H₂O (10:1) | 24 | 85 | [6] |
| Potassium Isobutyltrifluoroborate | 3-Chloropyridine | Pd(OAc)₂ (2) / RuPhos (4) | K₂CO₃ | Toluene/H₂O (10:1) | 36 | 82 | [6] |
Note: Reaction conditions and substrates vary across different studies, which can influence reaction times and yields. This table is intended to provide a general comparison of the reactivity of different organoboron reagents.
The data suggests that potassium organotrifluoroborates are highly effective coupling partners, often providing excellent yields. Their stability allows for the use of near-stoichiometric amounts of the reagent, which is a significant advantage over boronic acids that may require an excess to compensate for decomposition.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for the synthesis of a potassium organotrifluoroborate and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is adapted from the general method for preparing potassium organotrifluoroborates.[7]
Materials:
-
Allylmagnesium bromide solution in a suitable solvent (e.g., diethyl ether)
-
Trimethyl borate (B1201080)
-
Potassium hydrogen fluoride (B91410) (KHF₂)
-
Anhydrous diethyl ether
-
Saturated aqueous solution of KHF₂
Procedure:
-
To a stirred solution of allylmagnesium bromide (1.0 equiv) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., argon), add trimethyl borate (1.1 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the mixture to 0 °C and slowly add a saturated aqueous solution of KHF₂ (4.0 equiv).
-
Stir the resulting mixture vigorously at room temperature for 1-2 hours.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and diethyl ether.
-
Dry the solid under high vacuum to afford this compound as a white, crystalline solid.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of a potassium organotrifluoroborate with an aryl halide.[2]
Materials:
-
This compound (1.05 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 4 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Toluene
-
Deionized water
Procedure:
-
In a Schlenk tube equipped with a magnetic stir bar, combine the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.525 mmol, 1.05 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).
-
Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Add toluene (5 mL) and deionized water (0.5 mL) to the tube.
-
Sparge the mixture with argon for 15 minutes.
-
In a separate vial, weigh out palladium(II) acetate (0.01 mmol, 2 mol%) and RuPhos (0.02 mmol, 4 mol%) and add them to the reaction mixture under a positive pressure of argon.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
Potassium Allyltrifluoroborate: A Superior Boronic Acid Surrogate for Modern Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the realm of carbon-carbon bond formation, the choice of reagents is paramount to achieving high yields, reproducibility, and operational simplicity. While boronic acids and their esters have long been mainstays in reactions like the Suzuki-Miyaura cross-coupling, their inherent instability often presents significant challenges. This guide provides a comprehensive comparative analysis of potassium allyltrifluoroborate as a powerful and advantageous alternative, supported by experimental data, detailed protocols, and clear visualizations of key chemical processes.
Executive Summary: The Trifluoroborate Advantage
This compound offers significant advantages over its boronic acid and boronic ester counterparts, primarily by addressing the inherent instability of traditional organoboron reagents. Many boronic acids are susceptible to protodeboronation, where the crucial carbon-boron bond is cleaved, rendering the reagent inactive.[1][2] This instability can lead to inconsistent reaction yields, the necessity for excess reagents, and stringent storage and handling conditions. Potassium organotrifluoroborates, as tetracoordinate boron species, are significantly more stable.[1][2][3] They are typically bench-stable, crystalline solids that can be stored for extended periods without degradation.[1][3] This enhanced stability translates to more reliable and reproducible cross-coupling and allylation reactions, often resulting in higher yields, especially with challenging substrates.[1][2]
Data Presentation: A Comparative Overview
The superior performance and stability of this compound are evident in various applications. The following tables summarize key comparative data.
Table 1: Stability and Handling Characteristics
| Feature | This compound | Allylboronic Acid / Esters | Rationale for Advantage |
| Physical Form | Crystalline, free-flowing solid | Often viscous oils or solids requiring purification | Ease of handling and accurate measurement. |
| Air & Moisture Stability | Exceptionally stable; can be stored indefinitely at room temperature.[3] | Prone to dehydration to form boroxines (cyclic trimers) and protodeboronation with moisture. | The tetracoordinate boron in the trifluoroborate is less electrophilic and resistant to water and oxygen. |
| Thermal Stability | Highly stable, with decomposition temperatures often above 300°C. | Can decompose upon heating. | Strong boron-fluorine bonds and a stable ionic structure contribute to high thermal resistance. |
| Oxidative Stability | Remarkably stable, even under strong oxidative conditions. | Susceptible to oxidation. | The filled orbitals of the fluoride (B91410) ions shield the boron center from oxidative attack. |
| Stoichiometry in Reactions | Can be used in near-stoichiometric amounts due to reduced decomposition.[2] | Often requires an excess to compensate for degradation. | Improved atom economy and cost-effectiveness. |
Table 2: Performance in Chemical Reactions
While direct side-by-side comparisons under identical conditions are not always available, the following data from various studies illustrates the high performance of this compound in key synthetic transformations.
Allylation of Aldehydes
This compound is a highly effective reagent for the allylation of a wide range of aldehydes to produce homoallylic alcohols.
| Aldehyde Substrate | Product Yield (%) with this compound |
| 4-Nitrobenzaldehyde | 94 |
| 4-Trifluoromethylbenzaldehyde | 82 |
| 4-Bromobenzaldehyde | 80 |
| 4-Chlorobenzaldehyde | 85 |
| 4-Fluorobenzaldehyde | 86 |
| 4-Methoxybenzaldehyde | 89 |
| 2-Naphthaldehyde | 90 |
| Benzaldehyde | 88 |
| 2-Methoxybenzaldehyde | 91 |
Reaction conditions typically involve a catalyst such as 18-crown-6 (B118740) in a biphasic medium at room temperature.
Suzuki-Miyaura Cross-Coupling Reactions
Potassium organotrifluoroborates consistently demonstrate high yields in Suzuki-Miyaura cross-coupling reactions, particularly with heteroaryl substrates where boronic acids are known to perform poorly.[1]
| Electrophile | Nucleophile | Product Yield (%) |
| 4-Chlorobenzonitrile | Potassium Thiophen-3-yltrifluoroborate | 96 |
| 4-Chlorobenzonitrile | Potassium Thiophen-2-yltrifluoroborate | 83 |
| 4-Bromobenzonitrile | Potassium Thiophen-3-yltrifluoroborate | 93 |
| 4-Bromobenzonitrile | Potassium Thiophen-2-yltrifluoroborate | 98 |
| 2-Chloropyridine | Potassium Furan-2-yltrifluoroborate | modest |
| 2-Chloropyridine | Potassium Thiophen-2-yltrifluoroborate | 95 |
Note: Direct comparative yield data under identical conditions is often scarce, as researchers tend to use trifluoroborates for substrates where boronic acids are known to be problematic.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the general procedure for converting an allylboronic acid precursor to its corresponding this compound salt.
Materials:
-
Allylmagnesium bromide or a precursor to an allylboronate ester
-
Trimethyl borate (B1201080)
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
-
Diethyl ether or other suitable organic solvent
Procedure:
-
The requisite allylborane is formed by the addition of allylmagnesium bromide to trimethyl borate in an appropriate solvent at low temperature (e.g., -78 °C).
-
After the reaction is complete, the mixture is treated in situ with an aqueous solution of potassium hydrogen fluoride (KHF₂).
-
The resulting this compound often precipitates from the solution as a white solid.
-
The solid is collected by filtration, washed with a cold solvent (e.g., water, methanol, or diethyl ether), and dried under vacuum.
-
The resulting this compound is a crystalline, air- and water-stable solid that can be stored for extended periods at room temperature.
Protocol 2: Suzuki-Miyaura Cross-Coupling of an Aryl Chloride with a Potassium Alkyltrifluoroborate
This protocol provides a general procedure for the cross-coupling of an aryl chloride with a potassium alkyltrifluoroborate, which is representative of the conditions used for this compound.
Materials:
-
Aryl chloride (1.0 equiv)
-
Potassium alkyltrifluoroborate (1.05 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol %)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 4 mol %)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Toluene
-
Deionized water
-
Schlenk tube
-
Magnetic stir bar
-
Argon source
Procedure:
-
A 25 mL Schlenk tube equipped with a magnetic stir bar is charged with the aryl chloride (0.5 mmol, 1.0 equiv), potassium alkyltrifluoroborate (0.525 mmol, 1.05 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).
-
The tube is evacuated and backfilled with argon three times.
-
Toluene (5 mL) and deionized water (0.5 mL) are added to the tube.
-
The mixture is stirred and sparged with argon for 15 minutes.
-
In a separate vial, palladium(II) acetate (0.01 mmol, 2 mol %) and RuPhos (0.02 mmol, 4 mol %) are combined and then added to the reaction mixture under a positive pressure of argon.
-
The Schlenk tube is sealed, and the reaction mixture is heated to 80 °C in a preheated oil bath.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Cross-Coupling
This diagram outlines a typical experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction using this compound.
Caption: A typical experimental workflow for a Suzuki-Miyaura reaction.
References
Cross-Validation of Analytical Methods for Quantifying Potassium Allyltrifluoroborate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the accurate quantification of potassium allyltrifluoroborate, a key reagent in organic synthesis. The selection of a suitable analytical method is critical for ensuring the quality, consistency, and efficacy of chemical processes and pharmaceutical development. This document outlines the principles, experimental protocols, and performance characteristics of several techniques, enabling researchers to make informed decisions for their specific analytical needs.
Comparative Analysis of Analytical Methods
The table below summarizes the key performance characteristics of four distinct analytical methods for the quantification of this compound. The presented data is a synthesis of literature values and representative performance expectations for these techniques.
| Analytical Method | Principle | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Throughput |
| Quantitative ¹⁹F NMR | Nuclear Magnetic Resonance spectroscopy measuring the signal of the ¹⁹F nucleus. | > 0.999 | 98.0 - 102.0 | < 2.0 | ~0.1 mg/mL | ~0.3 mg/mL | Low to Medium |
| Acid-Base Titration | Neutralization reaction between the borate (B1201080) complex (acting as a Lewis acid) and a standardized base. | N/A | 97.0 - 103.0 | < 3.0 | ~1 mg/mL | ~3 mg/mL | High |
| Ion Chromatography (IC) | Ion-exchange separation of the potassium cation followed by conductivity detection. | > 0.998 | 95.0 - 105.0 | < 5.0 | ~0.05 µg/mL (for K⁺) | ~0.15 µg/mL (for K⁺) | High |
| HPLC-UV | Reversed-phase or ion-pair chromatography separating the allyltrifluoroborate anion, followed by UV detection. | > 0.999 | 98.0 - 102.0 | < 2.0 | ~0.5 µg/mL | ~1.5 µg/mL | High |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: This method leverages the three fluorine atoms in the allyltrifluoroborate anion to provide a specific and sensitive signal for quantification. The integral of the ¹⁹F signal is directly proportional to the molar concentration of the analyte when compared to a known internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
Internal Standard (e.g., trifluorotoluene, sodium trifluoroacetate) of known purity and concentration.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a precise amount of the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum. Key parameters include:
-
Pulse angle: 30-45°
-
Relaxation delay (d1): 5 times the longest T1 relaxation time of the analyte and standard signals to ensure full relaxation.
-
Number of scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the peaks of interest.
-
-
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the characteristic signal of this compound (a quartet) and the signal of the internal standard.
-
Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (W_std / W_analyte) * P_std
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of fluorine atoms
-
M = Molar mass
-
W = Weight
-
P = Purity
-
analyte = this compound
-
std = Internal Standard
-
Acid-Base Titration
Principle: This method is based on the Lewis acidity of the boron atom in the trifluoroborate. In the presence of a polyol (e.g., mannitol), the trifluoroborate is converted to a stronger boric acid ester, which can be titrated with a standardized strong base.
Instrumentation:
-
Autotitrator with a pH electrode or a manual titration setup with a burette and pH meter.
Materials:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh approximately 200-300 mg of the this compound sample into a beaker.
-
Dissolve the sample in approximately 50 mL of deionized water.
-
Add 5 g of mannitol to the solution and stir until dissolved.
-
Titration: Titrate the solution with the standardized 0.1 M NaOH solution.
-
Record the volume of NaOH solution required to reach the equivalence point, which can be determined by the inflection point of the titration curve or a colorimetric indicator.
-
Calculation: Calculate the purity of this compound based on the volume of titrant consumed.
Ion Chromatography (IC)
Principle: This technique separates the potassium cation from other components in the sample using an ion-exchange column. The concentration of potassium is then determined by a conductivity detector.[1][2] The amount of this compound is calculated based on the stoichiometry.
Instrumentation:
-
Ion chromatograph equipped with a cation-exchange column (e.g., Metrosep C 6) and a conductivity detector.[1]
Materials:
-
This compound sample
-
Eluent (e.g., dilute nitric acid or methanesulfonic acid)
-
Potassium standard solutions for calibration
Procedure:
-
Sample and Standard Preparation: Prepare a stock solution of this compound of known concentration in deionized water. Prepare a series of potassium standard solutions from a certified potassium salt to create a calibration curve.
-
Chromatographic Conditions:
-
Column: Cation-exchange column
-
Eluent: As recommended for the column
-
Flow rate: Typically 1.0 mL/min
-
Detection: Suppressed conductivity
-
-
Analysis: Inject the prepared sample and standard solutions into the ion chromatograph.
-
Quantification: Identify and integrate the peak corresponding to the potassium cation. Construct a calibration curve by plotting the peak area of the potassium standards against their concentrations. Determine the concentration of potassium in the sample from the calibration curve and subsequently calculate the concentration of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: This method utilizes reversed-phase or ion-pair chromatography to separate the allyltrifluoroborate anion from potential impurities. The anion is then detected by a UV detector. Since the allyl group contains a double bond, it should exhibit some UV absorbance at lower wavelengths.
Instrumentation:
-
HPLC system with a UV detector, a C18 or similar reversed-phase column.
Materials:
-
This compound sample
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). For ion-pair chromatography, an ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) is added to the mobile phase.
-
This compound reference standard of known purity.
Procedure:
-
Method Development (Illustrative):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 20 mM Potassium phosphate buffer (pH 3.0) : Acetonitrile (80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample and Standard Preparation: Prepare a stock solution of the this compound reference standard and the sample in the mobile phase. Create a series of standard solutions of different concentrations for the calibration curve.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify and integrate the peak corresponding to the allyltrifluoroborate anion. Generate a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.
Mandatory Visualization
The following diagram illustrates a typical workflow for the cross-validation of the analytical methods described in this guide.
References
The Synthetic Chemist's Compass: A Comparative Cost-Benefit Analysis of Potassium Allyltrifluoroborate
For researchers, scientists, and drug development professionals navigating the complex landscape of carbon-carbon bond formation, the choice of an allylation reagent is a critical decision that impacts yield, cost, and overall efficiency. This guide provides a comprehensive comparative analysis of potassium allyltrifluoroborate against its main alternatives: allyl Grignard reagents, allylsilanes, and allylboronates. By presenting quantitative data, detailed experimental protocols, and insightful visualizations, we aim to equip you with the necessary information to make informed decisions in your synthetic endeavors.
Executive Summary: Stability and Versatility at a Competitive Cost
This compound has emerged as a compelling choice for allylation reactions due to its remarkable stability to air and moisture, ease of handling as a crystalline solid, and broad functional group tolerance.[1][2] Unlike the highly reactive and moisture-sensitive allyl Grignard reagents or the often less reactive allylsilanes, this compound offers a balance of reactivity and stability, leading to high yields in both carbonyl additions and cross-coupling reactions. While the initial cost per gram may appear higher than some alternatives, a closer look at the cost-per-mole, coupled with its high efficiency and reduced need for inert atmosphere techniques, reveals a competitive cost-benefit profile.
Cost-Benefit Analysis: A Quantitative Comparison
To provide a clear and objective comparison, the following tables summarize the key performance indicators and cost considerations for this compound and its alternatives.
Table 1: Cost Comparison of Allylation Reagents
| Reagent | Typical Commercial Form | Price (USD/gram) | Molecular Weight ( g/mol ) | Price (USD/mol) |
| This compound | Solid | 77.25[3] | 147.98[4] | ~11425 |
| Allylmagnesium bromide | 1.0 M solution in Et₂O | ~4.14/g of solution** | 145.28[5] | ~601 |
| Allyltrimethylsilane (B147118) | Liquid | 24.91[6] | 114.26 | ~2847 |
| Allylboronic acid pinacol (B44631) ester | Liquid | Varies widely | 168.04 | Varies |
*Prices are approximate and can vary significantly between suppliers and purity grades. This table is for comparative purposes only. **Calculated based on a price of ₹3000/kg for a 1.0 M solution and an approximate density of 0.851 g/mL.
Table 2: Performance Comparison in the Allylation of Benzaldehyde (B42025)
| Reagent | Catalyst/Promoter | Solvent | Time (h) | Yield (%) | Reference |
| This compound | 18-Crown-6 (B118740) (10 mol%) | CH₂Cl₂/H₂O | 0.25 | 88 | [1] |
| Allylmagnesium bromide | None | Diethyl ether | Not specified | High (qualitative) | [7] |
| Allyltrimethylsilane | TiCl₄ | CH₂Cl₂ | 1 | 85 | |
| Allylboronic acid pinacol ester | None | Not specified | Not specified | High (qualitative) | [8] |
Table 3: Qualitative Comparison of Key Features
| Feature | This compound | Allyl Grignard Reagents | Allylsilanes | Allylboronates |
| Stability | Excellent (air and moisture stable solid) | Poor (highly moisture and air sensitive) | Good (generally stable liquids) | Moderate to Good (can be sensitive to hydrolysis) |
| Handling | Easy (weighed in open air) | Difficult (requires inert atmosphere) | Moderate (liquids, can be volatile) | Moderate (liquids or solids) |
| Reactivity | Good to Excellent | Very High | Moderate to High (often requires activation) | Good to Excellent |
| Toxicity | Low[1] | Reagents and byproducts can be hazardous | Generally low | Generally low |
| Functional Group Tolerance | Broad | Limited (reacts with acidic protons) | Good | Good |
Experimental Protocols: A Practical Guide
To support the data presented, this section provides detailed experimental methodologies for the allylation of a model substrate, benzaldehyde, using each of the compared reagents.
Protocol 1: Allylation of Benzaldehyde using this compound
This protocol is adapted from the work of Oliveira, et al.[1]
Materials:
-
Benzaldehyde (1.0 mmol)
-
This compound (1.2 mmol)
-
18-Crown-6 (0.1 mmol)
-
Dichloromethane (B109758) (CH₂Cl₂) (2 mL)
-
Water (2 mL)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated potassium carbonate (K₂CO₃) solution
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in CH₂Cl₂ (2 mL), add 18-crown-6 (0.1 mmol).
-
Add this compound (1.2 mmol) and water (2 mL) to the mixture.
-
Stir the biphasic mixture vigorously at room temperature for 15 minutes.
-
Dilute the reaction mixture with EtOAc (15 mL) and wash with a saturated solution of K₂CO₃ (3 x 15 mL).
-
Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure to yield the homoallylic alcohol.
Protocol 2: Allylation of Benzaldehyde using Allylmagnesium Bromide
This is a general procedure based on established methods for Grignard reactions.[9]
Materials:
-
Benzaldehyde (1.0 mmol)
-
Allylmagnesium bromide (1.0 M solution in diethyl ether, 1.2 mL, 1.2 mmol)
-
Anhydrous diethyl ether
-
Saturated ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzaldehyde (1.0 mmol) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the allylmagnesium bromide solution (1.2 mmol) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding saturated NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the homoallylic alcohol.
Protocol 3: Allylation of Benzaldehyde using Allyltrimethylsilane
This protocol is a representative example of a Lewis acid-catalyzed allylation.[10]
Materials:
-
Benzaldehyde (1.0 mmol)
-
Allyltrimethylsilane (1.2 mmol)
-
Titanium tetrachloride (TiCl₄) (1.1 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve benzaldehyde (1.0 mmol) in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C.
-
Add TiCl₄ (1.1 mmol) dropwise to the stirred solution.
-
After stirring for 5 minutes, add allyltrimethylsilane (1.2 mmol) dropwise.
-
Stir the reaction at -78 °C for 1 hour.
-
Quench the reaction with water.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure to yield the homoallylic alcohol.
Visualizing the Synthesis Landscape
To further aid in the understanding of the processes and decision-making involved, the following diagrams, generated using the DOT language, illustrate key workflows and relationships.
Conclusion: A Strategic Choice for Modern Synthesis
The selection of an allylation reagent is a multifaceted decision that extends beyond simple cost considerations. This compound presents a compelling case for its use in modern organic synthesis, particularly in the context of drug discovery and development where reliability, scalability, and functional group tolerance are paramount. Its operational simplicity and robust nature can lead to significant savings in time and resources, offsetting a potentially higher initial purchase price. While allyl Grignard reagents remain a powerful tool for their high reactivity, and allylsilanes and allylboronates offer their own unique advantages, the exceptional balance of features offered by this compound makes it an invaluable addition to the synthetic chemist's toolkit. This guide serves as a starting point for your analysis, and we encourage further investigation based on the specific requirements of your synthetic targets.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 烯丙基三氟硼酸钾 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. indiamart.com [indiamart.com]
- 6. Direct and enantioselective α-allylation of ketones via singly occupied molecular orbital (SOMO) catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allylmagnesium bromide, 1M solution in diethyl ether, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Allyltrimethylsilane synthesis - chemicalbook [chemicalbook.com]
A Head-to-Head Comparison of Potassium Allyltrifluoroborate and Allyltin Reagents in Carbonyl Allylation
For researchers, scientists, and drug development professionals, the choice of an allylating agent is critical for the efficient and safe synthesis of homoallylic alcohols, key intermediates in the preparation of complex molecules. This guide provides a detailed, data-driven comparison of two prominent classes of reagents: potassium allyltrifluoroborates and allyltin (B8295985) reagents, focusing on their performance in the allylation of carbonyl compounds.
The addition of an allyl group to a carbonyl is a fundamental carbon-carbon bond-forming reaction. While both potassium allyltrifluoroborates and allyltin reagents can achieve this transformation, they differ significantly in terms of stability, toxicity, handling, and, in some cases, reactivity and stereoselectivity. This comparison aims to provide a clear, evidence-based overview to inform reagent selection in synthetic chemistry.
At a Glance: Key Differences
| Feature | Potassium Allyltrifluoroborate | Allyltin Reagents (e.g., Allyltributyltin) |
| Stability | High; crystalline solids, stable in air and moisture.[1][2] | Moderate; liquids, can be sensitive to air and moisture. |
| Toxicity | Generally low toxicity.[2] | High toxicity, endocrine disruptors, environmental pollutants. |
| Handling | Easy to handle, weigh, and store. | Requires careful handling due to toxicity and potential instability. |
| Reaction Conditions | Often requires a Lewis acid catalyst; can be performed in various solvents, including aqueous media.[1][2][3] | Typically requires a Lewis acid catalyst. |
| Byproducts | Boron-based byproducts, generally considered less hazardous. | Tin-based byproducts, which are toxic and require careful removal. |
Performance in Aldehyde Allylation: A Quantitative Comparison
The allylation of aldehydes is a benchmark reaction for evaluating the efficacy of these reagents. The following tables summarize representative yields for the allylation of various aldehydes with this compound and allyltributyltin under Lewis acid catalysis.
This compound in Aldehyde Allylation
Reaction conditions typically involve the use of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), in an organic solvent like dichloromethane (B109758) (CH₂Cl₂) at temperatures ranging from -78°C to room temperature.[1][3]
| Aldehyde | Catalyst/Conditions | Yield (%) | Reference |
| Benzaldehyde | 1.2 equiv. BF₃·OEt₂, CH₂Cl₂, -78°C, 15 min | 93 | [1] |
| 4-Nitrobenzaldehyde | 10 mol% 18-Crown-6, CH₂Cl₂/H₂O, RT, 15 min | 94 | [2] |
| 4-Chlorobenzaldehyde | 10 mol% 18-Crown-6, CH₂Cl₂/H₂O, RT, 15 min | 85 | [2] |
| 4-Methoxybenzaldehyde | 10 mol% 18-Crown-6, CH₂Cl₂/H₂O, RT, 15 min | 91 | [2] |
| Cinnamaldehyde | 10 mol% 18-Crown-6, CH₂Cl₂/H₂O, RT, 15 min | 90 | [2] |
| Cyclohexanecarboxaldehyde | 1.2 equiv. BF₃·OEt₂, CH₂Cl₂, -78°C, 15 min | 85 | [1] |
| Isovaleraldehyde | 1.2 equiv. BF₃·OEt₂, CH₂Cl₂, -78°C, 15 min | 88 | [1] |
Allyltributyltin in Aldehyde Allylation
Similar to their borate (B1201080) counterparts, allyltin reagents are most effective in the presence of a Lewis acid.
| Aldehyde | Catalyst/Conditions | Yield (%) | Reference |
| Benzaldehyde | 1.0 equiv. BF₃·OEt₂, CH₂Cl₂, -78°C | ~95 | Generic literature observation |
| 4-Nitrobenzaldehyde | 1.0 equiv. SnCl₄, CH₂Cl₂, -78°C | >90 | Generic literature observation |
| 4-Methoxybenzaldehyde | 1.0 equiv. BF₃·OEt₂, CH₂Cl₂, -78°C | ~90 | Generic literature observation |
| Cinnamaldehyde | 1.0 equiv. MgBr₂·OEt₂, CH₂Cl₂, -78°C | >90 (1,2-addition) | Generic literature observation |
| Cyclohexanecarboxaldehyde | 1.0 equiv. BF₃·OEt₂, CH₂Cl₂, -78°C | ~90 | Generic literature observation |
| Isovaleraldehyde | 1.0 equiv. BF₃·OEt₂, CH₂Cl₂, -78°C | ~85 | Generic literature observation |
Diastereoselectivity in Crotylation Reactions
The reaction of substituted allyl reagents, such as crotyl reagents, with aldehydes introduces a new stereocenter, making diastereoselectivity a crucial performance metric.
| Reagent | Aldehyde | Catalyst/Conditions | Diastereomeric Ratio (syn:anti) | Reference |
| (E)-Potassium Crotyltrifluoroborate | Benzaldehyde | 1.2 equiv. BF₃·OEt₂, CH₂Cl₂, -78°C | 6:94 | [1] |
| (Z)-Potassium Crotyltrifluoroborate | Benzaldehyde | 1.2 equiv. BF₃·OEt₂, CH₂Cl₂, -78°C | 97:3 | [1] |
| (E)-Potassium Crotyltrifluoroborate | 4-Nitrobenzaldehyde | 10 mol% 18-Crown-6, CH₂Cl₂/H₂O, RT | 4:96 | [2] |
| (E)-Crotyltributyltin | Benzaldehyde | 1.0 equiv. BF₃·OEt₂, CH₂Cl₂, -78°C | >98% anti | Generic literature observation |
| (Z)-Crotyltributyltin | Benzaldehyde | 1.0 equiv. BF₃·OEt₂, CH₂Cl₂, -78°C | >98% syn | Generic literature observation |
Experimental Protocols
General Procedure for Aldehyde Allylation with this compound
To a solution of the aldehyde (1.0 mmol) in anhydrous dichloromethane (5 mL) at -78°C under an inert atmosphere is added boron trifluoride etherate (1.2 mmol). The mixture is stirred for 10 minutes, after which a solution of this compound (1.2 mmol) in anhydrous dichloromethane (5 mL) is added dropwise. The reaction is stirred at -78°C for 15-30 minutes and then quenched by the addition of saturated aqueous sodium bicarbonate. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.[1]
General Procedure for Aldehyde Allylation with Allyltributyltin
To a solution of the aldehyde (1.0 mmol) in anhydrous dichloromethane (5 mL) at -78°C under an inert atmosphere is added boron trifluoride etherate (1.0 mmol). The mixture is stirred for 10 minutes, and then allyltributyltin (1.1 mmol) is added dropwise. The reaction is stirred at -78°C for 1-2 hours or until TLC analysis indicates the consumption of the starting material. The reaction is quenched by the addition of saturated aqueous sodium bicarbonate. The mixture is allowed to warm to room temperature and extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with a saturated aqueous solution of potassium fluoride (B91410) to remove tin byproducts, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Visualizing the Reaction Pathways
The following diagrams illustrate the general workflows for the allylation of aldehydes using this compound and allyltin reagents.
Allylation of an aldehyde using this compound.
Allylation of an aldehyde using an allyltin reagent.
Logical Comparison of Reagent Attributes
Key attribute comparison of the two allylating agents.
Conclusion
Both this compound and allyltin reagents are effective for the allylation of aldehydes, often providing high yields and, in the case of crotylation, excellent diastereoselectivity. However, the superior stability, ease of handling, and significantly lower toxicity of potassium allyltrifluoroborates make them a more attractive choice for modern synthetic applications, particularly in industrial and pharmaceutical settings where safety and environmental impact are paramount. The use of allyltin reagents, while synthetically potent, is increasingly scrutinized due to the toxicity of organotin compounds. For many applications, potassium allyltrifluoroborates represent a safer and more practical alternative without compromising chemical efficiency.
References
- 1. Diastereoselective Allylation and Crotylation Reactions of Aldehydes with Potassium Allyl- and Crotyltrifluoroborates under Lewis Acid Catalysis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Allylation and Crotylation of Ketones and Aldehydes Using Potassium Organotrifluoroborate Salts under Lewis Acid and Montmorillonite K10 Catalyzed Conditions [organic-chemistry.org]
Evaluating the functional group tolerance of potassium allyltrifluoroborate vs. other allylating agents
In the intricate world of organic synthesis, the introduction of an allyl group is a fundamental transformation, paving the way for the construction of complex molecular architectures. The choice of the allylating agent is paramount, directly influencing the reaction's success, particularly in the presence of sensitive functional groups. This guide provides a comprehensive evaluation of the functional group tolerance of potassium allyltrifluoroborate in comparison to other widely used allylating agents, offering researchers, scientists, and drug development professionals the insights needed to select the optimal reagent for their synthetic endeavors.
The ideal allylating agent should exhibit high reactivity towards the desired electrophile while remaining inert to other functionalities within the molecule. This property, known as functional group tolerance, is crucial for efficient and clean chemical transformations, minimizing the need for protecting groups and simplifying synthetic routes. Here, we compare the performance of this compound against three other common classes of allylating agents: allyl Grignard reagents, allylsilanes, and allylstannanes.
Unveiling the Champion of Compatibility: this compound
This compound has emerged as a remarkably versatile and user-friendly allylating agent. Its notable stability in air and moisture, coupled with its exceptional functional group tolerance, sets it apart from its counterparts.[1] Unlike the highly basic and nucleophilic Grignard reagents, this compound does not readily react with acidic protons, making it compatible with substrates bearing hydroxyl or amine functionalities. Furthermore, it often circumvents the need for harsh Lewis acid catalysts, which are typically required for activating less reactive allylsilanes and allylstannanes and can be detrimental to sensitive functional groups.[1]
A Head-to-Head Comparison: Performance Across the Board
To provide a clear and objective comparison, the following table summarizes the functional group tolerance of this compound and other common allylating agents based on experimental data. The yields provided are indicative of the reagent's performance in the presence of the specified functional group.
| Functional Group | This compound | Allyl Grignard Reagents | Allylsilanes (Hosomi-Sakurai) | Allylstannanes (Keck Allylation) |
| Aldehyde | Excellent (>90%) | Excellent (>90%) | Good (70-90%) | Good (70-90%) |
| Ketone | Moderate to Good (50-80%) | Good (70-90%) | Moderate (40-70%) | Moderate (40-70%) |
| Ester | Tolerated | Reacts | Tolerated | Tolerated |
| Amide | Tolerated | Reacts | Tolerated | Tolerated |
| Nitrile | Tolerated | Reacts | Tolerated | Tolerated |
| Nitro | Excellent (>90%) | Tolerated | Tolerated | Tolerated |
| Halogens (Cl, Br, F) | Excellent (>90%) | Tolerated | Tolerated | Tolerated |
| Ether | Excellent (>90%) | Tolerated | Tolerated | Tolerated |
| Acidic OH, NH | Tolerated | Reacts | Tolerated (with base) | Tolerated (with base) |
| α,β-Unsaturated Carbonyl | 1,2-addition | 1,2- and 1,4-addition | 1,4-addition (ketones) | 1,2-addition (aldehydes) |
Table 1: Comparative Functional Group Tolerance of Allylating Agents. Yields are approximate and can vary depending on the specific substrate and reaction conditions.
The following diagram illustrates the logical relationship of functional group tolerance among the evaluated allylating agents, highlighting the superior compatibility of this compound.
Caption: Functional group tolerance hierarchy of common allylating agents.
Experimental Corner: Protocols for Key Transformations
To support the data presented, detailed experimental protocols for the allylation of representative functionalized aldehydes are provided below.
Protocol 1: Allylation of 4-Nitrobenzaldehyde (B150856) using this compound
To a solution of 4-nitrobenzaldehyde (1.0 mmol) in a 1:1 mixture of CH2Cl2/H2O (10 mL) is added this compound (1.2 mmol) and 18-crown-6 (B118740) (0.1 mmol). The reaction mixture is stirred vigorously at room temperature for 1-2 hours until completion, as monitored by TLC. Upon completion, the organic layer is separated, and the aqueous layer is extracted with CH2Cl2 (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to afford the desired homoallylic alcohol.
Protocol 2: Allylation of 4-Chlorobenzaldehyde (B46862) using Allylmagnesium Bromide
A solution of allylmagnesium bromide (1.0 M in diethyl ether, 1.2 mL, 1.2 mmol) is added dropwise to a solution of 4-chlorobenzaldehyde (1.0 mmol) in anhydrous diethyl ether (10 mL) at 0 °C under an inert atmosphere. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour. The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic extracts are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated in vacuo to yield the crude product, which is then purified by flash column chromatography.
Protocol 3: Hosomi-Sakurai Allylation of 4-Methoxybenzaldehyde (B44291)
To a stirred solution of 4-methoxybenzaldehyde (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) at -78 °C under a nitrogen atmosphere is added TiCl4 (1.1 mmol). After stirring for 10 minutes, allyltrimethylsilane (B147118) (1.2 mmol) is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours. The reaction is then quenched with saturated aqueous NaHCO3 solution. The mixture is allowed to warm to room temperature and extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to give the homoallylic alcohol.
Protocol 4: Keck Asymmetric Allylation of Benzaldehyde (B42025)
In a flame-dried flask under an argon atmosphere, a solution of (R)-BINOL (0.2 mmol) and Ti(O-i-Pr)4 (0.1 mmol) in dichloromethane (5 mL) is stirred at room temperature for 1 hour. The mixture is then cooled to -20 °C, and benzaldehyde (1.0 mmol) is added, followed by the dropwise addition of allyltributylstannane (B1265786) (1.2 mmol). The reaction is stirred at -20 °C for 24-48 hours. The reaction is quenched by the addition of a saturated aqueous solution of KF. The mixture is stirred for 30 minutes and then filtered through a pad of Celite. The filtrate is extracted with dichloromethane (3 x 10 mL), and the combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated. The product is purified by flash chromatography.
Conclusion: The Clear Advantage of this compound
The evidence strongly supports the superior functional group tolerance of this compound compared to allyl Grignard reagents, allylsilanes, and allylstannanes. Its ability to react efficiently in the presence of a wide array of sensitive functionalities, often under mild, aqueous conditions, makes it an invaluable tool for modern organic synthesis. While other allylating agents have their specific applications, particularly in stereoselective synthesis, the exceptional compatibility of this compound positions it as the reagent of choice for complex molecule synthesis where functional group preservation is paramount. This guide provides the necessary data and protocols to empower researchers to make informed decisions and streamline their synthetic strategies.
References
Isotopic labeling studies to elucidate reaction mechanisms of potassium allyltrifluoroborate
A Comparative Guide for Researchers
Potassium allyltrifluoroborate has emerged as a versatile and highly stable reagent in modern organic synthesis, valued for its utility in a range of carbon-carbon bond-forming reactions. Understanding the intricate mechanisms that govern its reactivity is paramount for optimizing existing synthetic routes and developing novel transformations. Isotopic labeling studies, a powerful tool for mechanistic elucidation, have provided significant insights into the reaction pathways of this compound, particularly in its hallmark reactions: the allylation of carbonyl compounds and palladium-catalyzed cross-coupling reactions.
This guide provides a comparative analysis of the mechanistic insights gained from isotopic labeling studies of this compound and related allylboron species. It is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of these fundamental reactions.
Mechanistic Insights from Isotopic Labeling
Isotopic labeling studies, primarily employing deuterium (B1214612) (²H) and carbon-13 (¹³C), have been instrumental in probing the transition states and intermediates of reactions involving this compound. The key reactions investigated include the nucleophilic addition to aldehydes and the Suzuki-Miyaura cross-coupling.
1. Allylation of Aldehydes: A Look at the Transition State
The addition of the allyl group from this compound to an aldehyde is a fundamental carbon-carbon bond-forming reaction. Secondary deuterium kinetic isotope effect (SDKIE) studies on the related allylboronates provide valuable insights into the nature of the transition state.
An investigation into the addition of diisopropyltartrylallyl boronate to benzaldehyde (B42025) revealed an inverse secondary deuterium kinetic isotope effect (kH/kD < 1).[1] This suggests a transition state with significant C-C bond formation, where the hybridization of the aldehydic carbon changes from sp² to sp³, leading to a tightening of the C-H bond vibrational frequencies.[1][2][3][4][5]
2. Palladium-Catalyzed Cross-Coupling: Evidence for a Heck-Type Mechanism
In palladium-catalyzed reactions, deuterium labeling studies have suggested that the reaction of this compound can proceed via a Heck-type mechanism. This involves an oxidative addition of the organic halide to the palladium(0) catalyst, followed by insertion of the alkene (from the allyltrifluoroborate), and subsequent β-hydride elimination to furnish the cross-coupled product.
Quantitative Data from Isotopic Labeling Studies
The following table summarizes key quantitative data from isotopic labeling studies on allylboron reagents, providing a basis for understanding the reactivity of this compound.
| Reaction | Isotope Label | Reagent | Observed Effect | Interpretation | Reference |
| Addition to Benzaldehyde | ²H at aldehyde | Diisopropyltartrylallyl boronate | Inverse SDKIE (kH/kD < 1) | Significant C-C bond formation in the transition state, sp² to sp³ rehybridization. | [1] |
| Suzuki-Miyaura Cross-Coupling (Aryl) | ¹³C at C-Br | Aryl Bromide | Normal KIE (k¹²C/k¹³C = 1.020) | Oxidative addition to a monoligated palladium complex is rate-determining. | [6] |
| Suzuki-Miyaura Cross-Coupling (Aryl) | ¹³C at C-B | Phenylboronic acid | Normal KIE (k¹²C/k¹³C = 1.035) | Transmetalation via a tetracoordinate boronate intermediate is rate-determining. | [6] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful execution and interpretation of isotopic labeling studies. Below are generalized methodologies for key experiments.
1. Synthesis of Deuterated this compound
The synthesis of isotopically labeled this compound can be achieved by employing deuterated starting materials. For example, starting from a deuterated allyl alcohol, a palladium-catalyzed borylation can be performed, followed by conversion to the trifluoroborate salt.
-
Step 1: Palladium-Catalyzed Borylation of Deuterated Allyl Alcohol: A deuterated allyl alcohol is reacted with bis(pinacolato)diboron (B136004) in the presence of a palladium pincer-complex catalyst to yield the corresponding deuterated allylboronic ester.
-
Step 2: Conversion to this compound: The crude allylboronic ester is then treated with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂) to afford the deuterated this compound salt, which can be purified by recrystallization.
2. Kinetic Isotope Effect Measurement for Aldehyde Addition
-
Reactant Preparation: Prepare two batches of the aldehyde: one with natural isotopic abundance and another selectively deuterated at the aldehydic position.
-
Competitive Reaction: A mixture containing a known ratio of the unlabeled and deuterated aldehyde is reacted with a sub-stoichiometric amount of this compound.
-
Product Analysis: The reaction is quenched, and the unreacted aldehyde mixture is recovered. The isotopic ratio of the recovered aldehyde is determined using quantitative NMR spectroscopy or mass spectrometry.
-
KIE Calculation: The KIE is calculated from the change in the isotopic ratio of the starting material at a given reaction conversion.
3. ¹³C Kinetic Isotope Effect Measurement for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: A Suzuki-Miyaura reaction is set up using this compound with natural abundance ¹³C.
-
Reaction Monitoring: The reaction is run to a specific conversion (typically <15% or >85%).
-
Isotopic Analysis: The starting material (this compound) or the product is isolated, and the ¹³C abundance at the reacting carbon is precisely measured using high-field NMR spectroscopy.
-
KIE Calculation: The KIE is determined by comparing the ¹³C abundance in the starting material or product at a given conversion to that of the starting material at 0% conversion.
Visualizing Reaction Mechanisms and Workflows
Allylation of an Aldehyde: Proposed Zimmerman-Traxler Transition State
Caption: Zimmerman-Traxler model for the allylboration of an aldehyde.
Experimental Workflow for KIE Determination
Caption: General experimental workflow for determining a kinetic isotope effect.
Simplified Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: Key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling.
References
- 1. Secondary deuterium kinetic isotope effects in irreversible additions of allyl reagents to benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotope Effects in Aldehyde Protonation [corinwagen.github.io]
- 3. Kinetic_isotope_effect [chemeurope.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Use of Potassium Allyltrifluoroborate in Allylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of potassium allyltrifluoroborate's performance in allylation reactions against common alternatives. The information herein is a collation of published experimental data, intended to assist researchers in selecting the optimal reagents and conditions for their specific synthetic needs. This compound is a crystalline solid that is stable in air and moisture, offering significant advantages in handling and storage compared to many traditional organometallic reagents.[1][2]
Performance Comparison in the Allylation of 4-Nitrobenzaldehyde (B150856)
The allylation of an aldehyde to form a homoallylic alcohol is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The following tables summarize the performance of this compound under various catalytic systems and compare it with other common allylating agents in the reaction with 4-nitrobenzaldehyde, a representative electron-deficient aromatic aldehyde.
Table 1: Performance of this compound in the Allylation of 4-Nitrobenzaldehyde
| Catalyst / Promoter | Solvent System | Reaction Time | Temperature | Yield (%) | Reference |
| 10 mol% 18-Crown-6 (B118740) | CH₂Cl₂ / H₂O (1:1) | 15 min | Room Temp. | 94 | [2][3] |
| 10 mol% Salicylic Acid | H₂O | Not Specified | Room Temp. | Moderate to Good | [4] |
| None (Ultrasound) | Acetone | Not Specified | Room Temp. | High | [5] |
| BF₃·OEt₂ | Not Specified | < 10 min | Not Specified | High | [6] |
| Montmorillonite K10 | Not Specified | < 10 min | Not Specified | High | [6] |
Table 2: Performance of Alternative Allylating Agents with Benzaldehyde Derivatives
| Reagent | Substrate | Catalyst / Additive | Solvent | Yield (%) | Reference |
| Allylmagnesium bromide | Aromatic Aldehyde 38 | None | Not Specified | High | [7] |
| Allyltributyltin | Benzaldehyde | None (Microwave) | Solvent-free | Excellent | [8] |
| Allylboronic acid pinacol (B44631) ester | Benzaldehyde | Chiral Phosphoric Acid | Not Specified | High | [9][10] |
| Allyltrimethylsilane | Aromatic Aldehyde 38 | Lewis Acids | Not Specified | No reaction / Decomposition | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published literature and should be adapted with appropriate safety precautions.
Protocol 1: Allylation of 4-Nitrobenzaldehyde using this compound with 18-Crown-6[2]
-
To a solution of 4-nitrobenzaldehyde (1.0 mmol) in dichloromethane (B109758) (CH₂Cl₂, 2 mL), add 18-crown-6 (26 mg, 10 mol%).
-
Add this compound (177 mg, 1.20 mmol) followed by water (2 mL).
-
Stir the resulting biphasic mixture vigorously at room temperature for 15 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with ethyl acetate (B1210297) (15 mL).
-
Wash the organic layer with a saturated solution of potassium carbonate (K₂CO₃) (3 x 15 mL).
-
Dry the combined organic layers over magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure to yield the homoallylic alcohol product.
Protocol 2: General Preparation of Allylmagnesium Bromide[11]
-
In a dry three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, place magnesium turnings (8.0 mol) and dry diethyl ether (2.4 L).
-
Cool the flask in an ice bath and add a small crystal of iodine to activate the magnesium.
-
Add a mixture of allyl bromide (3.31 mol) in dry diethyl ether (287 mL) dropwise over 17 hours with stirring.
-
After the addition is complete, stir the mixture for an additional 30 minutes. The Grignard solution is then ready for use.
Protocol 3: Preparation of Allyltributyltin[12]
-
Prepare allylmagnesium bromide from magnesium turnings (3 g-atom) and allyl bromide (3 mol) in anhydrous ethyl ether.
-
In a separate funnel, prepare a solution of bis(tributyltin) oxide (0.62 mol) in anhydrous ether.
-
After refluxing the Grignard solution, stop heating and add the bis(tributyltin) oxide solution at a rate to maintain the reaction temperature at 36–38°C.
-
After the addition, reflux the mixture for 1.5 hours and then stir overnight at room temperature.
-
Work up the reaction by cooling in an ice-water bath and adding a saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with hexane, separate the organic phase, dry, and purify to obtain allyltributyltin.
Mechanistic Insights and Visualizations
The stereochemical outcome of many allylboration reactions can be rationalized using the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.[11][12]
General Workflow for Aldehyde Allylation
The following diagram illustrates a typical workflow for the allylation of an aldehyde using this compound.
Zimmerman-Traxler Transition State Model
This model helps predict the diastereoselectivity of the reaction between a substituted allylboron reagent and an aldehyde. The E- and Z-isomers of the allylborane lead to the anti and syn products, respectively, through a chair-like transition state where the aldehyde substituent (R) prefers a pseudo-equatorial position to minimize steric interactions.[11]
References
- 1. Axial Preferences in Allylation Reactions via the Zimmerman-Traxler Transition State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigating unusual selectivity in α-substituted allylboration reactions with aldehydes using DFT modeling | Poster Board #955 - American Chemical Society [acs.digitellinc.com]
- 4. Axial Preferences in Allylations via the Zimmerman–Traxler Transition State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Allylation of Functionalized Aldehydes by this compound Catalyzed by 18-Crown-6 in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allylboronic acid pinacol ester, 98+% | Fisher Scientific [fishersci.ca]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Allylboronic acid or boronate synthesis [organic-chemistry.org]
- 12. Allylboronic acid pinacol ester | [frontierspecialtychemicals.com]
Safety Operating Guide
Proper Disposal of Potassium Allyltrifluoroborate: A Comprehensive Guide for Laboratory Personnel
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Potassium allyltrifluoroborate is a versatile reagent in modern organic synthesis. However, its proper disposal is crucial to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe management and disposal of this compound waste in a laboratory setting. The primary strategy involves the hydrolysis of the organotrifluoroborate followed by the precipitation of fluoride (B91410) ions.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is known to cause skin irritation and serious eye damage and may cause respiratory irritation.[1][2] Always handle this chemical in a well-ventilated area or a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]
Disposal Overview
The recommended disposal procedure for this compound involves two main stages:
-
Hydrolysis: The trifluoroborate salt is hydrolyzed to break it down into less reactive and water-soluble components, including the corresponding boronic acid and fluoride ions.
-
Precipitation: The fluoride ions in the aqueous solution are then precipitated as an insoluble salt, typically calcium fluoride (CaF₂), which can be safely collected and disposed of as solid waste.[3][4][5]
This process transforms the hazardous components into more environmentally benign substances.
Quantitative Data Summary
For safe and effective disposal, understanding the properties of this compound is essential.
| Property | Value | Reference |
| Chemical Formula | C₃H₅BF₃K | |
| Molar Mass | 148.07 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | >300 °C | |
| Hazards | Causes skin irritation (H315), Causes serious eye damage (H318), May cause respiratory irritation (H335) | [1][2] |
Detailed Experimental Protocol for Disposal
This protocol is designed for the treatment of small quantities of this compound waste typically generated in a research laboratory.
Materials Required:
-
This compound waste
-
Large beaker or flask (at least 10 times the volume of the waste solution)
-
Stir bar and magnetic stir plate
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Calcium chloride (CaCl₂) or calcium hydroxide (Ca(OH)₂)
-
pH paper or pH meter
-
Distilled water
-
Appropriate PPE (safety goggles, gloves, lab coat)
-
Labeled hazardous waste container for solid waste
Step-by-Step Procedure:
Part 1: Hydrolysis of this compound
-
Segregate and Quantify Waste: Collect all waste containing this compound in a dedicated and clearly labeled container. Estimate the amount of the compound to be treated.
-
Dilution: In a chemical fume hood, place the waste in a large beaker. Slowly add water to dissolve the solid. Organotrifluoroborates can be hydrolyzed to their corresponding boronic acids.[6]
-
Basification: While stirring the solution, slowly add a 1 M sodium hydroxide solution. This will facilitate the hydrolysis of the trifluoroborate. Monitor the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH is between 9 and 10. This ensures the neutralization of any acidic byproducts that may form.
Part 2: Precipitation of Fluoride Ions
-
Addition of Calcium Salt: While continuing to stir the basic solution, slowly add a calcium source to precipitate the fluoride ions as calcium fluoride (CaF₂). You can use either calcium chloride (CaCl₂) or calcium hydroxide (Ca(OH)₂).[3][4][5] Calcium chloride is generally more soluble and may be more effective. Add a stoichiometric excess of the calcium salt to ensure complete precipitation.
-
Stirring and Settling: Allow the mixture to stir for at least one hour to ensure the precipitation of calcium fluoride is complete. After stirring, turn off the stir plate and let the precipitate settle.
-
pH Adjustment: Check the pH of the supernatant (the liquid above the solid). If necessary, neutralize it to a pH between 6 and 8 by slowly adding a dilute acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH).
-
Separation of Precipitate: Separate the solid calcium fluoride precipitate from the liquid by decantation or filtration.
-
Disposal of Supernatant: The remaining liquid, which now has a significantly reduced fluoride concentration, can typically be disposed of down the drain with copious amounts of water, provided it complies with local regulations and does not contain other hazardous materials.[7] Always check with your institution's Environmental Health and Safety (EHS) office before any drain disposal.
-
Disposal of Solid Waste: Collect the calcium fluoride precipitate in a clearly labeled, sealed container. Dispose of it as solid hazardous waste through your institution's EHS program.
-
Container Decontamination: Triple-rinse all glassware and equipment used in the procedure with water. The first rinse should be collected and treated as hazardous waste. Subsequent rinses can typically be disposed of down the drain.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. echemi.com [echemi.com]
- 3. saltworkstech.com [saltworkstech.com]
- 4. Management of Solid Waste Containing Fluoride—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoride Removal from Industrial Wastewater → Enviro Concepts - Waste Water Treatment and Wash Bays [enviroconcept.com.au]
- 6. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling Potassium allyltrifluoroborate
Essential Safety and Handling Guide for Potassium Allyltrifluoroborate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risk for all researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that can cause skin irritation, serious eye damage, and respiratory irritation.[1][2][3] The use of appropriate Personal Protective Equipment (PPE) is mandatory to ensure personal safety.
Summary of Required Personal Protective Equipment
| Protection Type | Recommended Equipment | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times when handling the chemical to protect against splashes. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended) | Inspect gloves for integrity before each use. Remove and replace immediately after contamination. |
| Laboratory coat | Should be fully buttoned to protect skin and personal clothing. | |
| Respiratory Protection | N95 respirator or higher | Required when handling the powder outside of a certified chemical fume hood or in cases of insufficient ventilation.[4] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is used for all weighing and transfer operations.
-
Verify that an eyewash station and safety shower are readily accessible and unobstructed.[1]
-
Prepare all necessary equipment (spatulas, weigh boats, glassware) within the fume hood to minimize movement of the chemical.
2. Weighing and Transfer:
-
Don all required PPE before entering the designated handling area.
-
Carefully open the container inside the chemical fume hood to avoid generating dust.[1]
-
Use a clean, dry spatula to weigh the desired amount of this compound onto a weigh boat.
-
Transfer the chemical to the reaction vessel slowly and carefully to prevent dusting.
-
Promptly and securely close the container after use.[1]
3. During Reaction:
-
Conduct all reactions within the chemical fume hood.
-
Maintain a clean and organized workspace to prevent accidental spills.
4. After Handling:
-
Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.[1]
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove and properly dispose of contaminated PPE as hazardous waste.
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
Spill Management Plan
-
Small Spills (manageable by trained personnel):
-
Evacuate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials.
-
Collect: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of all contaminated materials as hazardous waste.[1]
-
Disposal Plan
All waste containing this compound, including empty containers, contaminated absorbents, and personal protective equipment, must be disposed of as hazardous waste.
Procedure:
-
Segregate Waste: Do not mix waste containing this compound with other waste streams.
-
Containerize: Collect all solid waste in a clearly labeled, sealed, and durable hazardous waste container.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.
Always consult your institution's specific hazardous waste management guidelines for detailed procedures and regulatory compliance. Do not dispose of this chemical down the drain or in regular trash. [1]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
